(R)-pyrrolidine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCEGDXFJIYES-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375205 | |
| Record name | (R)-pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739363-75-8 | |
| Record name | (R)-pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-pyrrolidine-2-carbonitrile: Chemical Properties and Reactivity
Introduction
(R)-pyrrolidine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, five-membered ring structure and the presence of a nitrile group at a stereogenic center make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on its application in the synthesis of pharmaceutical agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Chemical and Physical Properties
Structure and Identification
-
IUPAC Name: (2R)-pyrrolidine-2-carbonitrile[5]
-
Molecular Formula: C₅H₈N₂[5]
-
Molecular Weight: 96.13 g/mol [5]
-
CAS Number: 739363-75-8[5]
-
Appearance: The hydrochloride salt is typically a white to off-white solid.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 96.13 g/mol | PubChem[5][6] |
| Exact Mass | 96.068748264 Da | PubChem[5][6] |
| Topological Polar Surface Area | 35.8 Ų | PubChem[5][6] |
| XLogP3 | 0.1 | PubChem[5][6] |
| Hydrogen Bond Donor Count | 1 | PubChem[5][6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5][6] |
Spectroscopic Data
Detailed spectroscopic data for the parent this compound is not extensively published. However, the spectra of its N-acylated derivatives, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, are well-characterized and provide valuable insights into the expected spectral features.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp band of medium intensity in the range of 2260-2240 cm⁻¹. For the N-chloroacetyl derivative, this peak is observed at 2242 cm⁻¹.[7] Other expected absorptions include C-H stretching vibrations around 2850-2950 cm⁻¹ and the N-H stretching of the secondary amine, typically a broad band in the 3300-3500 cm⁻¹ region for the free base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of N-acylated pyrrolidine-2-carbonitriles are often complicated by the presence of cis and trans amide rotamers, leading to a doubling of some signals.[7] For the parent compound, the spectrum would be simpler.
-
¹H NMR: The proton at the chiral center (C2) would appear as a multiplet, coupled to the adjacent methylene protons. The protons on the pyrrolidine ring would resonate in the upfield region, typically between 1.5 and 3.5 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The nitrile carbon is expected to resonate around 118-120 ppm. The chiral carbon (C2) would be found in the 45-55 ppm range, with the other ring carbons appearing at higher field.
-
-
Mass Spectrometry (MS): Electron ionization would likely lead to a molecular ion peak at m/z = 96, with fragmentation patterns corresponding to the loss of the nitrile group and cleavage of the pyrrolidine ring.
Stability and Storage
This compound hydrochloride is typically stored at 2-8°C under an inert atmosphere. The free base is expected to be a hygroscopic and air-sensitive liquid or low-melting solid, and should be handled under an inert gas (e.g., nitrogen or argon) and stored in a cool, dry place. It is incompatible with strong oxidizing agents and strong acids.[8][9]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the two functional groups: the nucleophilic secondary amine and the electrophilic nitrile group. This dual reactivity makes it a versatile intermediate in organic synthesis.
Figure 1: Key reaction pathways of this compound.
Reactions at the Secondary Amine
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, readily participating in a variety of bond-forming reactions.
N-acylation is a common transformation and is a key step in the synthesis of many DPP-4 inhibitors.[2][7] The reaction is typically carried out by treating this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction with the acylating agent.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to scavenge the HCl generated without competing with the pyrrolidine nucleophile.
-
Temperature: The reaction is often initiated at low temperatures (0 °C) to control the exothermic reaction between the amine and the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.
The secondary amine can be alkylated using alkyl halides or arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).[10][11][12] These reactions provide access to a wide range of N-substituted derivatives.
Expertise in Practice: The choice of catalyst and ligand is crucial for successful N-arylation. For electron-deficient aryl halides, a less electron-rich phosphine ligand may be sufficient, while electron-rich or sterically hindered aryl halides often require more sophisticated, bulky ligands to promote reductive elimination.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other important functionalities, primarily amines and carboxylic acids.
The nitrile group can be reduced to a primary amine, yielding (R)-pyrrolidin-2-ylmethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13][14][15][16]
Trustworthiness in Protocol Design: LiAlH₄ is a very powerful and non-selective reducing agent that must be used in anhydrous conditions. A typical protocol involves the slow addition of the nitrile to a suspension of LiAlH₄ in an ethereal solvent like THF, followed by a careful aqueous workup (e.g., Fieser workup) to quench the excess reagent and hydrolyze the aluminum salts. Catalytic hydrogenation offers a milder alternative, though it may also reduce other susceptible functional groups in the molecule.
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, (R)-proline. This reaction proceeds via an intermediate amide. The hydrolysis of cyanopyrrolidine-containing DPP-4 inhibitors is a known metabolic pathway.[17]
Mechanistic Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by direct attack of hydroxide on the nitrile carbon. Complete hydrolysis to the carboxylic acid often requires harsh conditions (e.g., refluxing in concentrated acid or base).
Experimental Protocols
The following protocols are illustrative of the key transformations involving this compound and its derivatives. Appropriate safety precautions should be taken when performing these experiments.
Illustrative Protocol: N-Acylation with Chloroacetyl Chloride
This protocol is adapted from the synthesis of the closely related (S)-enantiomer, a key intermediate for the DPP-4 inhibitor Vildagliptin.[18][19]
Figure 2: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or crystallization.
Illustrative Protocol: Reduction of the Nitrile Group with LiAlH₄
This is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride.
Materials:
-
This compound derivative (e.g., N-Boc protected)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the N-protected this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-pyrrolidin-2-ylmethanamine derivative.
-
Purify as necessary.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from related compounds like pyrrolidine and its acylated derivatives.[9][20][21][22][23]
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a chiral building block with significant utility in synthetic and medicinal chemistry. Its value is underscored by its role as a key intermediate in the synthesis of several DPP-4 inhibitors. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. The nucleophilicity of its secondary amine and the versatility of its nitrile group offer a wide range of possibilities for the construction of complex molecular architectures. As the demand for novel chiral pharmaceuticals continues to grow, the importance of synthons like this compound is set to increase.
References
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. Available at: [Link]
-
Organic Syntheses. (2018). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2018, 95, 355-371. Available at: [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available at: [Link]
- Capot Chemical. (2013). MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile.
- BLD Pharm. (n.d.). This compound.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile.
-
PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available at: [Link]
- Google Patents. (2017). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Google Patents. (2022). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound....
-
PubChem. (n.d.). Pyrrolidine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 236-245. Available at: [Link]
-
NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
- Atta-ur-Rahman & M. I. Choudhary. (1996). Basic 1H- and 13C-NMR Spectroscopy. Springer.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.
- Pharmaffiliates. (n.d.). This compound Hydrochloride.
- ResearchGate. (2022). Series of pyrrolidine‐2‐carbonitrile derivatives used for the in silico study.
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: N-Arylation of Pyrrolidine.
- BenchChem. (2025). Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols.
- Ikhile, M. I., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- The Chemistry Translator. (2017, January 13). Reduction with NaBH4 or LiAlH4 [Video]. YouTube.
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 19. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 20. capotchem.com [capotchem.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
Introduction: The Critical Role of Chirality in Modern Drug Development
An In-depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (R)-pyrrolidine-2-carbonitrile
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is a central tenet of drug design and development.[1] The two mirror-image forms, known as enantiomers, can exhibit dramatically different pharmacological, metabolic, and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical identity and purity of chiral drug substances.[3]
This compound stands as a quintessential example of a chiral building block whose stereochemical integrity is paramount. This molecule, with its constrained pyrrolidine ring and reactive nitrile group, is a key intermediate in the synthesis of numerous potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[4][5] The specific (R)-configuration at the C2 position is crucial for the potent and selective inhibition of the DPP-IV enzyme.[4] Therefore, for researchers, process chemists, and quality control analysts, the ability to accurately determine and control the enantiomeric purity of this intermediate is not an academic exercise but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive technical overview of the stereochemistry of this compound and the principal analytical methodologies employed to verify its enantiomeric purity. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and explain the causality behind methodological choices, empowering scientists to implement robust and reliable analytical systems.
The Stereochemistry of this compound
This compound possesses a single stereogenic center at the second carbon atom of the pyrrolidine ring, the carbon atom to which the nitrile group (C≡N) is attached.[6] According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this chiral carbon are assigned priorities as follows:
-
-NH- (within the ring)
-
-C≡N (nitrile group)
-
-CH₂- (within the ring)
-
-H (hydrogen atom, not explicitly shown)
When viewed with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 → 2 → 3) proceeds in a clockwise direction. This arrangement confers the (R) designation (from the Latin rectus, meaning right) to this enantiomer. Its mirror image, (S)-pyrrolidine-2-carbonitrile, is designated (S) (sinister, meaning left). The precise spatial arrangement of these groups dictates the molecule's ability to fit into the chiral active site of its biological target, DPP-IV.[7]
Analytical Methodologies for Enantiomeric Purity Determination
A multi-faceted analytical approach is often necessary to provide a complete and validated picture of the enantiomeric purity of a chiral compound. The primary techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—provide quantitative data on enantiomeric excess, while classic polarimetry and advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) offer confirmation of bulk optical activity and absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[8] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes with different energies.[9] This difference in interaction strength results in differential retention times, allowing for their separation and subsequent quantification.
Principle of Separation: The enantiomers of pyrrolidine-2-carbonitrile are passed through a column packed with a CSP. The CSP, itself an enantiomerically pure molecule, forms non-covalent diastereomeric complexes with the R- and S-enantiomers. The stability of these complexes differs; one enantiomer will have a stronger (or more frequent) interaction with the CSP and will therefore be retained longer on the column, eluting later than its mirror image.[9] The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer in the sample.
Experimental Protocol: Enantiomeric Purity of this compound by Chiral HPLC
-
Column Selection: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often a suitable starting point for chiral amines and nitriles due to their versatility in forming hydrogen bonds and dipole-dipole interactions. A column like the CHIRALPAK® series is a common choice.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like pyrrolidines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution by minimizing undesirable ionic interactions with the silica support.[10]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (isocratic)
-
Detection: UV at 210 nm (as the nitrile and amine moieties lack a strong chromophore at higher wavelengths).
-
-
Data Acquisition and Analysis:
-
Inject a sample of a racemic (50:50) mixture of (R)- and (S)-pyrrolidine-2-carbonitrile to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the sample of this compound.
-
Integrate the peak areas for both the R- and S-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Causality and Field Insights: The choice of a polysaccharide-based CSP is driven by its proven ability to resolve a wide range of chiral compounds through a combination of attractive interactions.[11] The alcohol in the mobile phase is crucial; it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing the separation: increasing the alcohol content generally decreases retention times but can affect resolution.[11] The addition of a basic modifier like diethylamine is a field-proven tactic to prevent peak tailing for amines by saturating acidic silanol groups on the stationary phase surface that can cause secondary, non-enantioselective interactions.
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Broad applicability for chiral amines via hydrogen bonding and dipole interactions. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine | Normal phase mode provides good selectivity. Amine modifier improves peak shape.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns, balancing speed and resolution. |
| Temperature | 25 °C | Provides reproducible retention times. Lower temperatures can sometimes improve resolution. |
| Detection Wavelength | 210 nm | Suitable for compounds lacking strong chromophores. |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While standard NMR spectroscopy cannot distinguish between enantiomers (as they have identical spectra in an achiral environment), it becomes a powerful tool for determining enantiomeric purity when a chiral auxiliary is introduced.[12] A Chiral Solvating Agent (CSA) is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers in solution.[2]
Principle of Analysis: When a CSA is added to a solution containing a racemic or enantioenriched mixture of pyrrolidine-2-carbonitrile, two transient diastereomeric complexes are formed: [(R)-analyte • (R)-CSA] and [(S)-analyte • (R)-CSA]. These diastereomers are no longer mirror images and have different physical properties, resulting in distinct chemical shifts for certain protons in their ¹H NMR spectra.[2] By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original analyte, can be accurately determined.[13]
Experimental Protocol: ¹H NMR Analysis with (R)-1,1'-bi-2-naphthol (BINOL) as CSA
-
CSA Selection: (R)-1,1'-bi-2-naphthol (BINOL) is a well-established CSA known to resolve chiral amines.[2][14] Its hydroxyl groups can form hydrogen bonds with the amine of the pyrrolidine ring, creating the necessary diastereomeric interaction.
-
Sample Preparation:
-
In an NMR tube, dissolve ~5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add the CSA, (R)-BINOL, in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. Monitor the spectra for the splitting of a well-resolved proton signal from the analyte. The optimal ratio of CSA to analyte is typically found empirically but often ranges from 1 to 2 equivalents.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Transients: 64 or more to ensure a good signal-to-noise ratio for accurate integration.[2]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and quantitative accuracy. A value of 10-15 seconds is a safe starting point.
-
-
Data Analysis:
-
Identify a proton signal of the pyrrolidine-2-carbonitrile (e.g., the proton at the C2 position) that splits into two distinct signals in the presence of the CSA.
-
Carefully integrate the areas of these two signals. One signal corresponds to the (R)-analyte complex, the other to the (S)-analyte complex.
-
Calculate the enantiomeric excess (% ee) using the same formula as for HPLC, substituting peak areas with integration values.
-
Causality and Field Insights: The key to this method is the formation of distinct, non-covalent diastereomeric solvates that are in fast exchange on the NMR timescale. The choice of solvent is critical; it must not compete too strongly with the analyte for interaction with the CSA. Aromatic solvents like Benzene-d₆ can enhance the chemical shift differences (Δδ) due to anisotropic effects. It is crucial to use a sufficiently long relaxation delay (d1) during acquisition. A short delay will lead to incomplete relaxation of the nuclei, causing the signal intensities to be non-quantitative and resulting in an inaccurate determination of the enantiomeric ratio.
Optical Rotation and Polarimetry
Polarimetry is a classical and fundamental chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] This property is known as optical activity.[16]
Principle of Measurement: Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions.[17] A dextrorotatory (+) enantiomer rotates the plane clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. A racemic mixture (50:50) exhibits no net rotation.[3] The measured rotation is proportional to the concentration of the chiral substance, the path length of the light through the sample, and the substance's intrinsic specific rotation, [α].
Experimental Protocol: Measurement of Specific Rotation
-
Instrument: Use a calibrated polarimeter.
-
Sample Preparation: Prepare a solution of this compound of a precisely known concentration (c, in g/mL) in a suitable achiral solvent (e.g., methanol or ethanol). A typical concentration is 1 g per 100 mL (c = 0.01 g/mL).
-
Measurement:
-
Fill a polarimeter cell of a known path length (l, in decimeters; typically 1 dm) with the pure solvent and zero the instrument (measure the blank).
-
Rinse and fill the cell with the sample solution and measure the observed rotation (α_obs).
-
-
Calculation: Calculate the specific rotation [α] at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm) using Biot's Law: Specific Rotation [α]ᵀλ = α_obs / (c × l)
-
Enantiomeric Purity Assessment: The enantiomeric excess (% ee) can be estimated by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer: % ee = ([α]_sample / [α]_pure_enantiomer) × 100
Causality and Field Insights: While rapid and non-destructive, polarimetry is a bulk property measurement and is less sensitive and specific than chromatographic or spectroscopic methods, especially for samples of high enantiomeric purity. The accuracy of the % ee calculation is entirely dependent on having an accurate literature value for the specific rotation of the pure enantiomer, which can vary with solvent, temperature, and concentration. Therefore, polarimetry is best used as a rapid quality control check or as a complementary technique, rather than the sole determinant of enantiomeric purity.
Advanced Method: Vibrational Circular Dichroism (VCD)
For unambiguous determination of the absolute configuration (i.e., confirming that the enantiomer is indeed R and not S), Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique.[1][18]
Principle of Analysis: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. An experimental VCD spectrum, which shows both positive and negative bands, provides a unique fingerprint of the molecule's absolute configuration in solution. This experimental spectrum is then compared to a theoretical spectrum predicted by quantum mechanical calculations (ab initio or Density Functional Theory, DFT) for one of the enantiomers (e.g., the (R)-enantiomer).[19] A good match between the signs and relative intensities of the experimental and calculated spectra provides a confident assignment of the absolute configuration.[20]
This method is invaluable in early drug discovery or when a new synthetic route is developed, as it provides definitive proof of stereochemistry without the need for X-ray crystallography.[18]
Summary and Implications for Drug Development
The stereochemical integrity of this compound is a critical quality attribute that directly impacts the efficacy and safety of the final drug product. A failure to control enantiomeric purity can lead to reduced therapeutic effect and the introduction of a stereochemical impurity with unknown pharmacological properties.
Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| Chiral HPLC | Quantitative enantiomeric purity | High accuracy, precision, and sensitivity; well-established.[8] | Requires method development; expensive chiral columns.[2] |
| NMR with CSA | Quantitative enantiomeric purity | Rapid, no need for a chiral column, provides structural info. | Requires a suitable CSA; lower sensitivity than HPLC; requires high field NMR.[12] |
| Polarimetry | Bulk optical activity check | Very fast, simple, non-destructive. | Low sensitivity, requires pure standard, matrix can interfere.[3] |
| VCD | Absolute configuration determination | Unambiguous assignment of R/S; no crystallization needed.[18] | Requires specialized equipment and computational expertise.[21] |
For researchers and drug development professionals, a robust analytical control strategy is essential. Chiral HPLC typically serves as the primary, validated method for release testing due to its sensitivity and accuracy. NMR with a CSA provides an excellent orthogonal method for confirmation and for process development studies. Polarimetry remains a useful, rapid check for verifying the identity of incoming materials. Finally, VCD offers the ultimate confirmation of absolute stereochemistry, providing an authoritative foundation for the entire development program. By judiciously applying these techniques, scientists can ensure that the stereochemical integrity of this compound is maintained from synthesis to final product, safeguarding the quality and safety of essential medicines.
References
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
-
Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules. (2021). Analytical Chemistry. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. (2008). Chirality. [Link]
-
Polarimetry. Pacific BioLabs. [Link]
-
5.5 Polarimetry. (2019). Chemistry LibreTexts. [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). Journal of Cheminformatics. [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2018). Angewandte Chemie International Edition. [Link]
-
Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. (2018). Applied Sciences. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. [Link]
-
This compound. PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. [Link]
-
Chiral Columns for enantiomer separation by HPLC. SUMICHIRAL. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. [Link]
-
Stereochemistry of pyrrolidine addition to bicyclo[2.2.2]oct-2-ene-2-carbonitrile. (1967). The Journal of Organic Chemistry. [Link]
-
675602-84-3 | Chemical Name : this compound Hydrochloride. Pharmaffiliates. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. This compound (739363-75-8) for sale [vulcanchem.com]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. scas.co.jp [scas.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. schrodinger.com [schrodinger.com]
The Genesis of a New Class of Therapeutics: An In-depth Technical Guide to the Discovery and Synthesis of Cyanopyrrolidines
Abstract
The cyanopyrrolidine scaffold has, in recent decades, emerged as a cornerstone in the design of covalent inhibitors, most notably for the enzyme dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. This guide provides a comprehensive exploration of the discovery and history of cyanopyrrolidine synthesis, from its early academic roots to the sophisticated, stereoselective industrial processes of today. We will delve into the causal nexus behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve not as a rigid protocol, but as a narrative of scientific innovation, tracing the evolution of a molecule from a laboratory curiosity to a life-changing therapeutic.
Introduction: The Significance of the Cyanopyrrolidine Moiety
The pyrrolidine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][] The introduction of a nitrile group at the 2-position of this ring creates a unique chemical entity: a 2-cyanopyrrolidine. This seemingly simple functionalization has profound implications for the molecule's reactivity and biological activity. The electrophilic nature of the nitrile carbon, positioned alpha to the ring nitrogen, allows for covalent interaction with nucleophilic residues in enzyme active sites.
This property was brought to the forefront of medicinal chemistry with the discovery that (S)-2-cyanopyrrolidines are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[3][4] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, cyanopyrrolidine-based drugs prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4] The nitrile group is essential for this inhibitory activity, forming a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[3] This discovery has led to the development of blockbuster drugs such as Vildagliptin and Saxagliptin, cementing the importance of the cyanopyrrolidine scaffold in modern medicine.
Foundational Syntheses: Early Explorations of Proline Derivatives
The history of cyanopyrrolidine synthesis is intrinsically linked to the chemistry of proline, the only proteinogenic secondary amino acid. The pioneering work on the synthesis of proline itself was conducted at the turn of the 20th century. Richard Willstätter first isolated proline in 1900 while studying N-methylproline and also reported its synthesis from the sodium salt of diethyl malonate and 1,3-dibromopropane.[5] This was closely followed by Emil Fischer's independent synthesis and isolation of proline from casein in 1901.[5]
While the exact first synthesis of 2-cyanopyrrolidine (proline nitrile) is not prominently documented in readily available historical records, the foundational work on proline and its derivatives by these early 20th-century chemists laid the necessary groundwork. The conversion of a carboxylic acid to a nitrile, via the corresponding amide, was a known transformation. It is highly probable that the synthesis of proline nitrile was first achieved in this era as a straightforward chemical derivative of the then-newly synthesized amino acid.
The classical approach to synthesizing a nitrile from a carboxylic acid, and by extension, proline to proline nitrile, involves a two-step process:
-
Amide Formation: The carboxylic acid is first converted to its corresponding primary amide.
-
Dehydration: The primary amide is then dehydrated to the nitrile.
Historically, this dehydration was accomplished using harsh reagents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), often requiring high temperatures.
The Modern Era: Stereoselective Synthesis of a Key Pharmaceutical Intermediate
The discovery of cyanopyrrolidines as DPP-4 inhibitors in the 1990s ignited a surge of interest in the efficient and stereoselective synthesis of these compounds. The focus quickly centered on the preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the synthesis of Vildagliptin.[3][4][6] The development of synthetic routes to this intermediate showcases the evolution of organic synthesis towards milder, more efficient, and scalable processes.
The Proline-to-Prolinamide-to-Cyanopyrrolidine Pathway
The most common and industrially viable route to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts from the readily available and chiral amino acid, L-proline.[3][4][6] This pathway can be dissected into three key transformations: N-acylation, amidation, and dehydration.
Caption: General synthetic workflow from L-proline to the key cyanopyrrolidine intermediate.
Evolution of the Dehydration Step: A Quest for Milder Conditions
The critical step in the synthesis of cyanopyrrolidines is the dehydration of the prolinamide intermediate. The choice of dehydrating agent has a significant impact on the overall efficiency, scalability, and environmental footprint of the process.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₄O₁₀) | High temperature, solid | Powerful dehydrating agent | Heterogeneous, harsh conditions, difficult workup |
| Thionyl Chloride (SOCl₂) | Reflux | Inexpensive, effective | Generates HCl and SO₂, harsh, corrosive |
| Phosphorus Oxychloride (POCl₃) | Often with a base (e.g., pyridine) | Effective, commonly used | Corrosive, can lead to side reactions |
| Trifluoroacetic Anhydride (TFAA) | Often with a base (e.g., pyridine) | Milder than inorganic acid chlorides | Expensive, can be corrosive |
| Cyanuric Chloride | Mild conditions | High yielding, mild | Stoichiometric byproduct |
| Oxalyl Chloride/DMSO (Swern-type) | Low temperature | Very mild conditions | Requires careful temperature control |
This evolution reflects a broader trend in pharmaceutical process chemistry towards greener and more efficient methodologies.
Detailed Experimental Protocols
The following protocols are representative of the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and are based on procedures reported in the scientific literature.[3][4]
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Reaction Setup: To a suspension of L-proline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add chloroacetyl chloride (1.5 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Reaction Setup: Dissolve the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).
-
Activation: Cool the solution to 10-15 °C and slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in DCM. Stir at room temperature for 1 hour.
-
Amidation: Add ammonium bicarbonate (10 equivalents) and continue stirring for 1-2 hours.
-
Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the solid with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile using Trifluoroacetic Anhydride (TFAA)
-
Reaction Setup: Suspend the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1 equivalent) in THF and cool to 0-5 °C.
-
Dehydration: Slowly add trifluoroacetic anhydride (1.5 equivalents). Stir the reaction mixture at room temperature for 2 hours.
-
Workup: Carefully add ammonium bicarbonate portion-wise to neutralize the excess TFAA.
-
Isolation: Concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the final product.
Mechanistic Insights: The Dehydration of Prolinamide
The dehydration of a primary amide to a nitrile is a classic organic transformation. The mechanism varies depending on the dehydrating agent used. Below is a generalized mechanistic pathway for the dehydration of an N-acylated prolinamide using an acid chloride or anhydride as the dehydrating agent.
Caption: A simplified mechanistic pathway for the dehydration of an N-acylated prolinamide.
Industrial Scale-Up and Process Optimization
The transition from a laboratory-scale synthesis to a robust industrial process presents numerous challenges. For the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, key considerations include:
-
Cost of Goods: The price of starting materials and reagents is a critical factor. L-proline is a relatively inexpensive and abundant chiral starting material.
-
Process Safety: The use of corrosive and reactive reagents like chloroacetyl chloride and strong dehydrating agents requires careful handling and engineering controls.
-
Waste Management: The generation of byproducts, such as dicyclohexylurea in DCC-mediated amidations, necessitates efficient waste treatment and disposal strategies.
-
Yield and Purity: Maximizing the yield and ensuring high purity of the final product are paramount for pharmaceutical applications.
These considerations have driven the development of more streamlined and efficient processes, such as one-pot procedures that combine multiple steps without the isolation of intermediates, and the use of alternative, less hazardous reagents.
Conclusion and Future Outlook
The journey of cyanopyrrolidine synthesis from its early 20th-century origins to its current status as a cornerstone of modern medicinal chemistry is a testament to the power of organic synthesis to address critical healthcare needs. The development of stereoselective and scalable routes to these valuable compounds has enabled the production of life-changing drugs for patients with type 2 diabetes.
Looking ahead, the unique reactivity of the cyanopyrrolidine moiety will likely be exploited in the design of inhibitors for other enzyme classes, expanding its therapeutic potential beyond DPP-4. The continued pursuit of greener, more efficient, and catalytic methods for cyanopyrrolidine synthesis will remain a key focus for both academic and industrial researchers. As our understanding of disease biology deepens, the cyanopyrrolidine scaffold is poised to remain a privileged motif in the discovery of new covalent therapeutics.
References
-
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Peters, J. U. (2007). 11 years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579-595. [Link]
- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (2012).
-
Wikipedia. (2023). Proline. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Richard Willstätter. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Emil Fischer. In Wikipedia. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
-
Willstätter, R. (1900). Synthese des Prolins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1160-1163. [Link]
-
Fischer, E. (1901). Ueber die Aminosäuren des Caseïns. Zeitschrift für Physiologische Chemie, 33(3-4), 151-176. [Link]
-
Wikipedia. (2023). Proline. In Wikipedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Theoretical and Computational Modeling of Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Pyrrolidine Scaffold with Computational Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of natural products, FDA-approved drugs, and pharmacologically significant molecules underscores its status as a "privileged scaffold."[2][3][4] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is inaccessible to its aromatic counterpart, pyrrole, providing a stereochemically rich framework for designing highly specific and potent therapeutic agents.[5]
However, the sheer molecular diversity achievable with pyrrolidine derivatives presents a significant challenge: synthesizing and testing every possible analogue is an intractable task. This is where theoretical studies and computational modeling become indispensable. By simulating molecular behavior at the atomic level, we can predict properties, rationalize structure-activity relationships (SAR), and prioritize the synthesis of candidates with the highest probability of success.[3] This guide, written from the perspective of a senior application scientist, eschews a simple recitation of methods. Instead, it provides an in-depth, logic-driven exploration of the core computational techniques, explaining not just how they are performed, but why they are chosen and how their results are validated to ensure scientific integrity.
Section 1: The Quantum Realm - Elucidating Intrinsic Properties with Density Functional Theory (DFT)
Expertise & Causality: Before we can understand how a pyrrolidine derivative interacts with a complex biological system, we must first understand the molecule itself. Density Functional Theory (DFT) is our primary tool for this purpose. It allows us to move beyond simple 2D structures and calculate the fundamental electronic properties that govern a molecule's stability, reactivity, and spectroscopic characteristics.[6] We use DFT to determine the most stable 3D conformation (geometry optimization), understand electron distribution through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and predict how the molecule will behave in different environments.[7] For instance, DFT calculations can reveal the relative stability of cis and trans isomers of a substituted pyrrolidine, a critical factor for its pharmacological activity.[8]
Trustworthiness through Validation: A computational model is only as good as its ability to replicate reality. DFT protocols are self-validating by comparing calculated outputs with experimental data. For example, the calculated vibrational frequencies from a DFT frequency analysis can be directly compared to an experimental IR spectrum, and calculated NMR chemical shifts can be benchmarked against experimental ¹H and ¹³C NMR data.[8] A strong correlation between the computed and experimental values validates the chosen level of theory (i.e., the functional and basis set, such as B3LYP/cc-pVQZ), providing confidence in the model's predictive power for other, non-measurable properties.[6]
Experimental Protocol: A Standard DFT Workflow
-
Structure Preparation: A 3D model of the pyrrolidine derivative is built using molecular modeling software.
-
Geometry Optimization: An initial optimization is performed to find the lowest energy conformation of the molecule. This step is critical as all subsequent properties are dependent on the molecular geometry.
-
Functional & Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. This choice is a trade-off between computational cost and accuracy and is often guided by literature precedents for similar molecular systems.[7]
-
Property Calculation: Single-point energy calculations are run on the optimized geometry to determine electronic properties. Key outputs include:
-
HOMO/LUMO Energies: These are vital for assessing chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator.
-
Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.
-
-
Frequency Analysis: This calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's vibrational (IR/Raman) spectra.
-
NMR Calculation: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure verification.
Data Presentation: Key DFT Descriptors
| Descriptor | Value (Hypothetical Example) | Significance |
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |
Visualization: DFT Workflow for Pyrrolidine Derivatives
Caption: A typical workflow for DFT analysis of a pyrrolidine derivative.
Section 2: Predicting Interactions - Molecular Docking Simulations
Expertise & Causality: The therapeutic effect of a drug originates from its physical interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand within a protein's binding site and estimates the strength of that interaction via a scoring function.[9] We use docking to generate hypotheses about how our pyrrolidine derivatives might bind. For example, docking can reveal key hydrogen bonds or hydrophobic interactions between the ligand and specific amino acid residues (e.g., Trp178, Arg371) that are critical for its activity.[10] This structural insight is the foundation of rational, structure-based drug design.
Trustworthiness through Validation: The reliability of a docking protocol is established through a process called "re-docking." The native co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the binding site. The protocol is considered valid if the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the original crystallographic pose. Furthermore, for a series of analogues, a good correlation between the calculated docking scores and the experimentally determined biological activities (e.g., pIC₅₀) lends strong support to the model's predictive capability.[10]
Experimental Protocol: A Standard Molecular Docking Workflow
-
Receptor Preparation:
-
Start with a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank).
-
Remove all non-essential molecules, including water, co-solvents, and ions.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER).
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the pyrrolidine derivative (often using the DFT-optimized geometry).
-
Assign atomic charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Define a "grid box" that encompasses the entire binding pocket of the protein. This box defines the search space for the docking algorithm.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina).[11] The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
-
Pose Analysis & Scoring:
-
The results are ranked based on a scoring function, which estimates the binding free energy. The top-ranked pose is considered the most likely binding mode.
-
Visualize the top-ranked pose to identify key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking) with specific amino acid residues.
-
Data Presentation: Docking Results for Pyrrolidine Inhibitors
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Pyrro-A | -9.2 | Tyr124, Asp475 | H-Bond, Salt Bridge |
| Pyrro-B | -8.5 | Val120, Ala479 | Hydrophobic |
| Pyrro-C | -7.1 | Tyr124 | H-Bond |
Visualization: The Molecular Docking Process
Caption: The systematic process for developing and validating a 3D-QSAR model.
Section 4: Simulating Dynamics - Molecular Dynamics (MD) for Stability and Energetics
Expertise & Causality: Docking and QSAR provide valuable but ultimately static pictures. Biological systems, however, are dynamic. Proteins are flexible, and ligands adjust their conformations within the binding site. Molecular Dynamics (MD) simulations bridge this gap by simulating the motions of atoms over time (typically nanoseconds to microseconds). [12]We run MD simulations on our most promising ligand-protein complexes from docking to assess their stability. [9]If a ligand remains stably bound in its docked pose throughout the simulation, it increases our confidence in the predicted binding mode. Furthermore, MD trajectories can be used to calculate binding free energies using methods like MM/PBSA, which provide a more rigorous estimate of binding affinity than docking scores. [13] Trustworthiness through Validation: The validity of an MD simulation is assessed by monitoring key parameters over time. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their starting positions is calculated. A simulation is considered to have reached equilibrium when the RMSD values plateau, indicating that the system is stable. [14]The Root Mean Square Fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein. A stable trajectory is the prerequisite for any meaningful subsequent analysis, such as binding free energy calculations.
Experimental Protocol: A Standard MD Simulation Workflow
-
System Preparation:
-
The starting point is the best-docked pose of the pyrrolidine derivative within its target protein.
-
The complex is placed in a periodic box filled with explicit water molecules (e.g., TIP3P model).
-
Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's overall charge.
-
-
Energy Minimization: The system's energy is minimized to remove any bad contacts or steric clashes introduced during the setup.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is done in two phases (NVT and NPT ensembles) to ensure the system reaches the correct temperature and density.
-
Production Run: The main simulation is run for a specific duration (e.g., 100 ns), during which the coordinates and velocities of all atoms are saved at regular intervals, creating a "trajectory." [13]5. Trajectory Analysis:
-
RMSD: To assess the overall stability of the complex.
-
RMSF: To identify flexible regions of the protein.
-
Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) over time.
-
-
Binding Free Energy Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are applied to snapshots from the trajectory to calculate the binding free energy (ΔG_bind), offering a more accurate ranking of compounds than docking scores alone. [13]
Data Presentation: MD Simulation and Binding Free Energy
| Complex | Average RMSD (Å) | ΔG_bind (MM/PBSA) (kcal/mol) | Interpretation |
| Protein + Pyrro-A | 1.8 ± 0.3 | -45.7 | Stable complex, strong predicted binding affinity. |
| Protein + Pyrro-C | 3.5 ± 0.8 | -21.3 | Unstable complex, ligand may be dissociating. |
Visualization: The Molecular Dynamics Simulation Workflow
Caption: A comprehensive workflow for MD simulation of a ligand-protein complex.
Conclusion: An Integrated Strategy for Accelerated Discovery
The computational methods outlined in this guide—DFT, molecular docking, QSAR, and MD simulations—are not isolated techniques. Their true power lies in their integrated application. DFT provides accurate parameters for ligands used in docking and MD. Docking identifies promising candidates and binding modes that serve as starting points for MD simulations. QSAR models, built on data from a series of compounds, guide the design of new derivatives to be evaluated through docking. MD simulations provide the ultimate test of stability and a more refined estimate of binding affinity.
By employing this multi-scale modeling approach, researchers and drug development professionals can make more informed decisions, rationally design more potent and selective pyrrolidine-based therapeutics, and ultimately accelerate the journey from initial concept to clinical candidate.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. [Link]
-
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques | Request PDF. ResearchGate. [Link]
-
Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. PubMed. [Link]
-
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
(PDF) DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate. [Link]
-
Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]
-
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. PubMed. [Link]
-
In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. [Link]
-
(PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]
-
Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. MDPI. [Link]
-
QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity | ScienceRise: Pharmaceutical Science. ScienceRise. [Link]
-
Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. MDPI. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 10. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
The 2-Cyanopyrrolidine Moiety: A Cornerstone in the Design of Covalent Reversible Inhibitors for Dipeptidyl Peptidase-4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-cyanopyrrolidine scaffold has emerged as a privileged structure in modern medicinal chemistry, most notably as the cornerstone for a class of highly effective treatments for type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive analysis of the multifaceted role of the 2-cyanopyrrolidine moiety, with a primary focus on its application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will dissect its unique mechanism of covalent reversible inhibition, explore the nuances of its synthesis, delineate the critical structure-activity relationships that govern its potency and selectivity, and detail the experimental protocols for its evaluation. This guide is intended to serve as an in-depth resource for professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices and the logic of inhibitor design centered on this remarkable chemical entity.
Introduction: Targeting the Incretin System in Type 2 Diabetes
The global prevalence of T2DM continues to rise, demanding therapeutic strategies that offer robust glycemic control with a favorable safety profile. A key pathophysiological feature of T2DM is the impaired secretion or action of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to a meal and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][2]
However, the therapeutic utility of native incretins is limited by their rapid inactivation, with a half-life of only a few minutes in circulation.[1] This degradation is primarily mediated by the serine exopeptidase Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[3][4][5] This understanding established DPP-4 as a prime therapeutic target: inhibiting its activity could prolong the action of endogenous incretins, thereby enhancing glycemic control in a glucose-dependent manner, which inherently reduces the risk of hypoglycemia.[5][6][7]
In the quest for potent and selective DPP-4 inhibitors, the 2-cyanopyrrolidine scaffold was identified as a key pharmacophore.[3][8] This moiety serves as a peptidomimetic, mimicking the proline residue at the P1 position of natural DPP-4 substrates. Its true ingenuity, however, lies in the nitrile group, which engages in a unique covalent yet reversible interaction with the enzyme's active site, a mechanism that underpins the high potency of drugs like Vildagliptin and Saxagliptin.[9][10][11][12]
A Mechanistic Deep Dive: Covalent Reversible Inhibition
The inhibitory power of the 2-cyanopyrrolidine moiety is rooted in its elegant chemical interaction with the catalytic triad of the DPP-4 active site.
The DPP-4 Active Site
DPP-4 is a classic serine protease, utilizing a catalytic triad of Ser630, His740, and Asp708 to effect peptide hydrolysis.[13] The Ser630 residue acts as the key nucleophile. Its hydroxyl group, activated by the adjacent His740, initiates the attack on the substrate's carbonyl carbon.[9] The active site also contains specific subsites (S1, S2, etc.) that recognize the substrate's amino acid residues. The S1 subsite, in particular, has a preference for proline, which is mimicked by the pyrrolidine ring of the inhibitors.
The Role of the Nitrile "Warhead"
Unlike simple competitive inhibitors that rely solely on non-covalent interactions, 2-cyanopyrrolidine-based inhibitors act as "warheads." The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the activated Ser630 hydroxyl group. This attack is catalyzed by His740 and results in the formation of a covalent, but reversible, imidate adduct.[9] This covalent bond locks the inhibitor in the active site, leading to potent and durable enzyme inhibition. The reversibility of this bond is a key feature, distinguishing these inhibitors from irreversible covalent drugs and contributing to their favorable safety profile.[9][14]
The step-by-step mechanism is as follows:
-
Initial Binding: The inhibitor docks into the active site, with the pyrrolidine ring occupying the S1 subsite and other parts of the molecule forming interactions with adjacent subsites.
-
Nucleophilic Attack: The catalytic His740 residue abstracts a proton from the Ser630 hydroxyl group, enhancing its nucleophilicity. The activated Ser630 oxygen then attacks the electrophilic carbon of the inhibitor's nitrile group.
-
Imidate Adduct Formation: A covalent bond is formed between the enzyme's Ser630 and the inhibitor, resulting in a stable but reversible imidate complex. This complex effectively blocks substrate access to the active site.
Caption: Mechanism of covalent adduct formation.
Synthesis of 2-Cyanopyrrolidine-Based DPP-4 Inhibitors
The synthesis of these inhibitors often relies on the preparation of a key chiral intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate provides the core cyanopyrrolidine structure, ready for coupling with various amine-containing side chains.
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol is a representative synthesis adapted from published literature.[15]
Step 1: N-Acylation of L-Proline
-
Suspend L-proline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5°C).
-
Slowly add chloroacetyl chloride (1.1 eq) to the suspension while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain crude N-(chloroacetyl)-L-proline.
Step 2: Amidation
-
Dissolve the crude N-(chloroacetyl)-L-proline from Step 1 in an appropriate solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) followed by ammonium bicarbonate (1.5 eq).
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 18-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate to yield the crude amide.
Step 3: Dehydration to Nitrile
-
Dissolve the crude amide from Step 2 in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C.
-
Add a dehydrating agent, such as trifluoroacetic anhydride (2.0 eq), dropwise.
-
Stir the reaction at 0°C for 2-3 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Caption: Synthetic workflow for a key intermediate.
Structure-Activity Relationship (SAR) Studies
Optimizing the 2-cyanopyrrolidine scaffold has been a major focus of research to enhance potency, selectivity, and pharmacokinetic properties.
-
Stereochemistry: The (S)-configuration at the 2-position of the pyrrolidine ring is crucial for potent DPP-4 inhibition. The corresponding (R)-enantiomer is significantly less active, highlighting the strict stereochemical requirements of the DPP-4 active site.[]
-
Pyrrolidine Ring Substitutions: Introducing substituents on the pyrrolidine ring can have a profound impact. For example, the addition of a fluorine atom at the 4-position was found to increase inhibitory activity and improve plasma concentrations after oral administration.[8][17]
-
N-Acyl Group Modifications: The group attached to the pyrrolidine nitrogen is critical for interacting with the S2 subsite and beyond. Large, lipophilic groups, such as the adamantyl moiety found in Vildagliptin and Saxagliptin, are often favored for achieving high potency.[10][11][17]
Table 1: Representative SAR Data for 2-Cyanopyrrolidine Derivatives
| Compound | R1 (N-Acyl Group) | R2 (4-position) | DPP-4 IC50 (nM) |
| 1 | Adamantylglycyl | H | ~50 |
| 2 (Vildagliptin) | (3-hydroxyadamantan-1-yl)glycyl | H | 2-4 |
| 3 | Adamantylglycyl | F | <10 |
| 4 | L-tert-butylglycyl | F | ~15 |
Note: IC50 values are approximate and collated from various sources for illustrative purposes.[8][17]
Caption: Logical flow of SAR studies.
In Vitro Evaluation of Inhibitors
Assessing the potency and selectivity of newly synthesized 2-cyanopyrrolidine derivatives is a critical step in the drug discovery pipeline.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of human recombinant DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Prepare serial dilutions of the test inhibitor (e.g., Vildagliptin as a positive control) in DMSO and then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the diluted inhibitor solutions to each well. For control wells, add 25 µL of assay buffer with the same percentage of DMSO.
-
Add 50 µL of the DPP-4 enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Table 2: Potency and Selectivity of Approved Drugs
| Drug | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Vildagliptin | ~2-4 | >200 | >200 |
| Saxagliptin | ~1-2 | >400 | >75 |
Note: Data are approximate and collated from various public sources. Selectivity is crucial to avoid potential off-target effects.
Pharmacokinetic and Pharmacodynamic Profile
The 2-cyanopyrrolidine moiety influences the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the drugs.
-
Absorption: Drugs like Vildagliptin and Saxagliptin are orally bioavailable.[10][18]
-
Metabolism: A primary metabolic pathway for Vildagliptin involves the hydrolysis of the cyano group to a carboxylic acid, forming an inactive metabolite.[10] This hydrolysis can occur through enzymatic and non-enzymatic pathways. The metabolism of Saxagliptin primarily occurs via cytochrome P450 3A4/5, yielding an active metabolite.
-
Pharmacodynamics: The potent inhibition of DPP-4 leads to a 2- to 3-fold increase in post-meal active GLP-1 levels.[19] This translates to improved glycemic control, as evidenced by reductions in HbA1c of approximately 0.5-1.0%.[5][19] The glucose-dependent mechanism of action results in a very low risk of hypoglycemia.[6][19]
Clinical Significance and Future Perspectives
The clinical success of Vildagliptin and Saxagliptin has validated the 2-cyanopyrrolidine scaffold as a highly effective and safe pharmacophore for T2DM.[20][21] These agents offer effective glycemic control, are weight-neutral, and have a low incidence of hypoglycemia, making them valuable options in the management of T2DM.[19]
The unique mechanism of covalent reversible inhibition pioneered by this moiety continues to inspire drug design. While its primary application has been in DPP-4 inhibition, the principle of using a nitrile "warhead" to target active site nucleophiles could be explored for other enzyme classes, such as certain cysteine proteases.[14][22][23] The extensive research into the synthesis and optimization of the 2-cyanopyrrolidine core provides a rich foundation for future drug discovery endeavors, ensuring its enduring legacy in medicinal chemistry.
References
- A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4)
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (URL: [Link])
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (URL: [Link])
-
A Review of DPP-4 Inhibitors. (URL: [Link])
-
Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (URL: [Link])
-
GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. (URL: [Link])
-
A review of dipeptidyl peptidase-4 inhibitors. Hot topics from randomized controlled trials. (URL: [Link])
-
Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (URL: [Link])
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (URL: [Link])
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. (URL: [Link])
-
Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. (URL: [Link])
-
DPP-4 active site with active-site residues The catalytic pocket of... (URL: [Link])
-
Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine. (URL: [Link])
-
Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. (URL: [Link])
-
Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (URL: [Link])
-
Vildagliptin | C17H25N3O2 | CID 6918537. (URL: [Link])
- Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (URL: )
- [(2R)-Vildagliptin (25 mg) ((R)-1-[N-(3-Hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile). (URL: https://store.usp.org/product/1714519)
-
Synthesis of 1‐[2‐[(5‐cyanopyridin‐2‐yl)amino]‐ethylamino]acetyl‐2‐(S) pyrrolidine carbonitriles. (URL: [Link])
-
10 years into the resurgence of covalent drugs. (URL: [Link])
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (URL: [Link])
- Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. (URL: )
-
Chemoproteomic methods for covalent drug discovery. (URL: [Link])
-
Vildagliptin (2R)-Isomer ; 10 MG. (URL: [Link])
-
Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L. (URL: [Link])
- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. (URL: )
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
Saxagliptin | C18H25N3O2 | CID 11243969. (URL: [Link])
-
Vildagliptin - Wikipedia. (URL: [Link])
-
Saxagliptin - Wikipedia. (URL: [Link])
-
Mechanism of Action of DPP-4 Inhibitors—New Insights. (URL: [Link])
-
DPP-4 inhibitors and their potential role in the management of type 2 diabetes. (URL: [Link])
-
DPP4 Inhibitor Mechanism of Action. (URL: [Link])
-
Dipeptidyl peptidase-4 inhibitor - Wikipedia. (URL: [Link])
-
DPP-4 inhibitors (gliptins). (URL: [Link])
-
Recent Advances in the development of covalent inhibitors. (URL: [Link])
-
Saxagliptin (oral route). (URL: [Link])
-
Label: SAXAGLIPTIN tablet, film coated. (URL: [Link])
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (URL: [Link])
-
Label: ONGLYZA (saxagliptin) tablets, for oral use. (URL: [Link])
-
How critical illness impacts drug pharmacokinetics and pharmacodynamics. (URL: [Link])
-
A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (URL: [Link])
-
Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. (URL: [Link])
-
Pharmacokinetic drug-drug interaction and their implication in clinical management. (URL: [Link])
Sources
- 1. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Vildagliptin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Saxagliptin - Wikipedia [en.wikipedia.org]
- 19. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 20. A review of dipeptidyl peptidase-4 inhibitors. Hot topics from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 22. Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of the pyrrolidine nitrile group
An In-depth Technical Guide to the Fundamental Reactivity of the Pyrrolidine Nitrile Group
Authored by a Senior Application Scientist
Abstract
The pyrrolidine nitrile moiety, a unique structural motif combining a saturated five-membered nitrogen heterocycle with a cyano group, stands as a cornerstone in modern medicinal chemistry and synthetic methodology. Its prevalence in high-profile pharmaceuticals, most notably as the pharmacophore in dipeptidyl peptidase-4 (DPP-IV) inhibitors, underscores its significance.[1][2] This guide provides an in-depth exploration of the , moving beyond simple reaction lists to explain the causality behind its synthetic utility. We will dissect its synthesis, explore its key transformations—hydrolysis, reduction, and carbon-carbon bond formation—and contextualize its reactivity within the demanding landscape of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this powerful scaffold.
The Pyrrolidine Nitrile Scaffold: A Structural and Electronic Overview
The reactivity of the pyrrolidine nitrile is a direct consequence of the interplay between its two core components: the pyrrolidine ring and the nitrile group.
-
The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring is non-planar and possesses a three-dimensional structure.[3][4] This sp³-rich character is highly desirable in drug design as it allows for the exploration of complex pharmacophore space, often leading to improved binding affinity and selectivity.[3] The nitrogen atom imparts basicity and can serve as a hydrogen bond donor or acceptor, influencing the molecule's overall physicochemical properties, such as solubility.[2]
-
The Nitrile Group: The cyano group (-C≡N) is a linear, sp-hybridized functional group with a strong dipole moment, making it highly polar.[5] The carbon atom is electrophilic, while the nitrogen contains a lone pair of electrons. This electronic profile makes the nitrile group susceptible to nucleophilic attack at the carbon and electrophilic interaction at the nitrogen. It is a versatile functional group that can be considered a precursor to amines, carboxylic acids, and ketones.[6][7]
The combination of these two fragments creates a scaffold with a defined three-dimensional shape, inherent basicity, and a highly versatile chemical handle for further molecular elaboration.
Strategic Synthesis of the Pyrrolidine Nitrile Core
The construction of the pyrrolidine nitrile scaffold can be broadly categorized into two strategic approaches: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring system.
Functionalization of Proline and Derivatives
The most direct route to chiral pyrrolidine-2-carbonitriles involves the derivatization of L-proline or its analogues (e.g., 4-hydroxyproline), which are readily available from the chiral pool. A common method involves the conversion of the carboxylic acid of an N-protected proline derivative into a primary amide, followed by dehydration to yield the nitrile.
-
Causality: This approach is favored for its stereochemical integrity. Starting with enantiopure proline ensures the final product maintains a defined stereocenter at the C2 position, which is often critical for biological activity. The reaction of an intermediate amide with dehydrating agents like trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) is a robust and high-yielding transformation.[8][9]
De Novo Ring Construction: The Strecker Synthesis
The Strecker synthesis is a classic, powerful multicomponent reaction for preparing α-aminonitriles.[10][11][12] It can be adapted for the synthesis of pyrrolidine nitriles by using appropriate precursors that can cyclize. The fundamental reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source (e.g., KCN, NaCN, or TMSCN).[13][14]
-
Mechanism Insight: The reaction proceeds through the initial formation of an imine (or iminium ion under acidic conditions) from the aldehyde and amine. Subsequent nucleophilic attack by the cyanide ion on the imine carbon generates the α-aminonitrile product.[10][14] For pyrrolidine synthesis, a substrate containing both an amine and an aldehyde separated by a suitable tether can undergo an intramolecular Strecker reaction.
Caption: General workflow of the Strecker Synthesis.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic enaminonitrile.[15][16][17] Subsequent hydrolysis of this intermediate yields a cyclic ketone. This method is highly effective for constructing five- and six-membered rings.[18][19]
-
Mechanism Insight: A strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) deprotonates the α-carbon of one nitrile group, generating a resonance-stabilized carbanion.[15][18] This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to a cyclic imine anion. Protonation and tautomerization yield the more stable cyclic enaminonitrile.[15][19]
Caption: Key stages of the Thorpe-Ziegler reaction.
Core Reactivity of the Pyrrolidine Nitrile Group
The nitrile group is a linchpin of functionality, offering multiple pathways for transformation into other valuable chemical moieties.
Hydrolysis to Carboxylic Acids
The conversion of the nitrile to a carboxylic acid is a fundamental and widely used transformation. It can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[7][20]
-
Mechanistic Causality (Acid-Catalyzed): In the presence of strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated.[21][22] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. A series of proton transfers leads to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt. The final step, protonation of the liberated ammonia, is irreversible and drives the reaction to completion.[22]
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
-
Field Insight: This reaction is not only a synthetic tool but also a relevant metabolic pathway for some cyanopyrrolidine-containing drugs, such as vildagliptin, where enzymatic hydrolysis converts the nitrile to the inactive carboxylic acid metabolite.[23]
Reduction to Primary Amines and Aldehydes
Reduction of the nitrile group opens access to primary amines and aldehydes, which are critical building blocks for further diversification.
The nitrile group can be fully reduced to a primary amine (-CH₂NH₂) using powerful reducing agents or catalytic hydrogenation.
-
Reagent Selection & Causality:
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective hydride reagent that readily reduces nitriles to primary amines.[6][24] The mechanism involves the successive addition of hydride ions to the carbon-nitrogen triple bond.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) is an atom-economical and industrially preferred method.[5][24] This method is generally cleaner, avoiding the generation of stoichiometric metal salt waste.[6]
-
Stopping the reduction at the aldehyde stage requires a less reactive hydride reagent that delivers only one equivalent of hydride.
-
Reagent Selection & Causality:
-
Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for the partial reduction of nitriles.[5][25] At low temperatures, DIBAL-H adds one hydride equivalent to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures but is rapidly hydrolyzed to the aldehyde upon aqueous workup.[25] Using a stoichiometric amount of DIBAL-H is crucial to prevent over-reduction to the amine.
-
Sources
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 17. Thorpe_reaction [chemeurope.com]
- 18. grokipedia.com [grokipedia.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 21. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 22. organicchemistrytutor.com [organicchemistrytutor.com]
- 23. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Nitrile reduction - Wikipedia [en.wikipedia.org]
(R)-Pyrrolidine-2-carbonitrile: A Chiral Synthon for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Gemini Laboratories
Abstract
(R)-pyrrolidine-2-carbonitrile, a chiral heterocyclic compound, has emerged as a critical building block in modern medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable synthon for the development of highly selective therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, stereoselective synthesis, and significant applications, with a primary focus on its role as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols, causality-driven explanations of synthetic choices, and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization in drug discovery and development.
Introduction: The Significance of Chiral Pyrrolidines in Medicine
The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[1] Its five-membered saturated structure allows for a three-dimensional exploration of chemical space, a crucial feature for achieving high-potency and selective interactions with biological targets.[1] The introduction of stereocenters into the pyrrolidine ring, as seen in this compound, further enhances its utility, enabling the synthesis of enantiomerically pure drugs with improved therapeutic indices and reduced off-target effects.
This compound, specifically, has garnered significant attention for its role as a cornerstone in the synthesis of a class of antidiabetic drugs known as gliptins or DPP-IV inhibitors.[2] The precise (R)-configuration at the 2-position is instrumental in the interaction of these inhibitors with the active site of the DPP-IV enzyme.[2] This guide aims to provide a detailed technical resource on this important molecule, from its fundamental properties to its practical application in the synthesis of next-generation therapeutics.
Core Molecule Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.
Chemical Identifiers
| Property | Value | Source |
| CAS Number | 739363-75-8 | [3] |
| Molecular Formula | C₅H₈N₂ | [3] |
| IUPAC Name | (2R)-pyrrolidine-2-carbonitrile | [3] |
| Synonyms | (R)-2-Cyanopyrrolidine | [3] |
Physicochemical Data
| Property | Value (Computed unless otherwise noted) | Source |
| Molecular Weight | 96.13 g/mol | [3] |
| XLogP3 | 0.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Physical Form | White to yellow powder or crystals (for hydrochloride salt) | |
| Solubility | Soluble in water (for hydrochloride salt) | [4] |
Note: Experimental validation of these properties is recommended for process development.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the structure and data from analogous compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the following characteristic peaks can be anticipated.[5]
-
¹H NMR: Resonances for the pyrrolidine ring protons are expected in the range of 1.5-3.5 ppm. The proton at the chiral center (C2) would likely appear as a multiplet. The N-H proton would be a broad singlet.
-
¹³C NMR: The carbon of the nitrile group (C≡N) would appear around 120 ppm. The chiral carbon (C2) would be in the aliphatic region, and the other pyrrolidine carbons would also be in the upfield region of the spectrum.
-
IR Spectroscopy: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2240 cm⁻¹. An N-H stretching band would be observed in the region of 3300-3500 cm⁻¹.
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is paramount to its utility in drug synthesis. The most common and industrially scalable approach starts from the chiral pool, specifically D-proline, the enantiomer of the naturally occurring L-proline. This strategy leverages the inherent stereochemistry of the starting material to ensure the desired configuration in the final product.
The synthetic pathway is analogous to that developed for the (S)-enantiomer, which is a key intermediate for the DPP-IV inhibitor Vildagliptin.[6] The process involves the conversion of the carboxylic acid moiety of D-proline into a carbonitrile group via an amide intermediate.
Caption: General synthetic pathway from D-proline to this compound.
Experimental Protocol: A Two-Step Synthesis from D-Prolinamide
This protocol is adapted from established procedures for the synthesis of the (S)-enantiomer and is presented as a robust starting point for laboratory-scale synthesis.[7][8]
Step 1: Synthesis of D-Prolinamide
The initial step involves the conversion of D-proline to its corresponding amide. This can be achieved through various standard amidation procedures. A common method involves the activation of the carboxylic acid, for example, by conversion to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (often in the form of ammonium hydroxide).
Causality Behind Experimental Choices:
-
Acid Activation: The carboxylic acid of D-proline is not sufficiently reactive to undergo direct amidation. Activation to a more electrophilic species like an acid chloride is necessary for an efficient reaction with ammonia.
-
Temperature Control: The reaction of the acid chloride with ammonia is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to prevent side reactions and ensure the stability of the product.
-
Choice of Base: An excess of ammonia or the addition of another base is required to neutralize the HCl generated during the reaction.
Step 2: Dehydration of D-Prolinamide to this compound
The critical step in forming the nitrile is the dehydration of the primary amide. Several dehydrating agents can be employed for this transformation. Trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃) are commonly used and have proven effective.[7][8]
-
Detailed Protocol (using TFAA):
-
Suspend D-prolinamide in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.5-2.0 equivalents) to the stirred suspension, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base at low temperature to neutralize the trifluoroacetic acid formed.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Dehydrating Agent: TFAA is a powerful dehydrating agent that readily converts primary amides to nitriles under mild conditions. Its volatility and the volatility of its byproducts facilitate purification. POCl₃ is another effective, albeit more corrosive, option.
-
Solvent: Anhydrous aprotic solvents are essential to prevent the quenching of the dehydrating agent by water.
-
Inert Atmosphere: This prevents the reaction of the starting materials and product with atmospheric moisture and oxygen.
-
Aqueous Work-up: A basic work-up is necessary to neutralize the acidic byproducts and to remove any water-soluble impurities.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a key chiral intermediate in the synthesis of pharmaceuticals.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
This compound is a crucial precursor for a number of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[2] The mechanism of action of these drugs involves the inhibition of the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control.
The nitrile group of the pyrrolidine-2-carbonitrile moiety plays a critical role in the binding of these inhibitors to the active site of the DPP-IV enzyme.[2] The (R)-stereochemistry is often essential for achieving high potency and selectivity.
Caption: Mechanism of action of DPP-IV inhibitors derived from this compound.
Other Potential Therapeutic Areas
While the application in diabetes is the most prominent, derivatives of this compound are being explored for other therapeutic indications. Some research suggests that certain derivatives may possess anticancer properties, although this is an area of ongoing investigation.[2] Additionally, its use as a reactant for synthesizing radiohalogenated compounds for potential use in radiotherapy has been reported.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. While a specific Safety Data Sheet (SDS) for the free base is not widely available, data from related compounds, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, provides guidance.[10][11]
-
Hazards: The N-acylated derivatives are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): It is imperative to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: this compound and its hydrochloride salt should be stored in a tightly sealed container in a cool, dry place.[9] For long-term stability, storage under an inert atmosphere is recommended.
Conclusion
This compound is a high-value chiral building block with a significant and established role in the synthesis of DPP-IV inhibitors for the treatment of type 2 diabetes. Its stereochemically defined structure is key to the efficacy of these therapeutic agents. The synthetic route from the readily available chiral precursor, D-proline, provides a reliable and scalable method for its production. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the importance of synthons like this compound is set to grow, paving the way for the development of novel, highly selective, and effective medicines.
References
-
(S)-Pyrrolidine-2-carbonitrile hydrochloride - Industrial Chemicals. [Link]
-
This compound | C5H8N2 | CID 2760526 - PubChem. [Link]
-
(S)-Pyrrolidine-2-carbonitrile hydrochloride - Industrial Chemicals. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - ResearchGate. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - ResearchGate. [Link]
-
How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile? | ResearchGate. [Link]
- CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile? | ResearchGate. [Link]
- CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (739363-75-8) for sale [vulcanchem.com]
- 3. This compound | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (S)-Pyrrolidine-2-carbonitrile hydrochloride at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 9. This compound HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. biosynth.com [biosynth.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (S)-Pyrrolidine-2-carbonitrile in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Incretin Pathway in Type 2 Diabetes
Type 2 Diabetes Mellitus is a global health challenge characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key therapeutic strategy involves modulating the incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut in response to food intake and play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[1][2] However, the therapeutic action of endogenous GLP-1 is short-lived, as it is rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2]
The development of small-molecule DPP-4 inhibitors, known as "gliptins," represents a major advancement in diabetes management.[3] These agents prolong the action of incretin hormones, thereby enhancing glucose-dependent insulin secretion and improving glycemic control with a low risk of hypoglycemia.[4][5] Several DPP-4 inhibitors, including Vildagliptin, Sitagliptin, and Saxagliptin, have become cornerstone therapies.[2][6] A common structural motif in many of these inhibitors is the cyanopyrrolidine moiety, which is critical for their mechanism of action.
This document provides a detailed guide on the synthesis and application of the key chiral intermediate, (S)-pyrrolidine-2-carbonitrile, focusing on its incorporation into the potent DPP-4 inhibitor, Vildagliptin. While the prompt specified the (R)-enantiomer, the pharmacologically active and widely synthesized form for this class of inhibitors is the (S)-enantiomer, derived from the naturally abundant amino acid, L-proline.
The Cyanopyrrolidine Moiety: A Privileged Scaffold for DPP-4 Inhibition
The (S)-pyrrolidine-2-carbonitrile scaffold is not merely a structural component but a highly effective pharmacophore for DPP-4 inhibition. Its efficacy stems from two key features:
-
Proline Mimicry: The pyrrolidine ring acts as a mimic of the proline residue at the P1 position of natural DPP-4 substrates. This allows the inhibitor to fit snugly into the S1 pocket of the enzyme's active site.
-
Reversible Covalent Inhibition: The nitrile (-C≡N) group is the crucial functional element. It forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This interaction leads to potent and durable, yet not permanent, inhibition of the enzyme's activity.[2][6] This reversible nature is a key advantage, contributing to the safety profile of these drugs.
The stereochemistry at the C2 position is paramount for optimal binding and inhibitory activity. The (S)-configuration ensures the correct spatial orientation of the cyanopyrrolidine ring within the enzyme's active site, maximizing its interaction with key amino acid residues.
General Synthetic Strategy for Vildagliptin
The industrial synthesis of Vildagliptin hinges on a convergent strategy where two key fragments are synthesized separately and then coupled. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as the electrophilic component containing the critical cyanopyrrolidine pharmacophore. This intermediate is prepared efficiently from the inexpensive and chiral starting material, L-proline. The second fragment is the nucleophilic amine, 3-amino-1-adamantanol, which occupies the S2 pocket of the DPP-4 enzyme.
The overall workflow involves the acylation of L-proline, conversion of the carboxylic acid to a nitrile, and subsequent coupling with the adamantane amine.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of Vildagliptin, providing a practical, multi-step guide from L-proline.[2][7][8]
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
This two-step, one-pot procedure converts L-proline into its N-acylated amide derivative.
Rationale:
-
N-Acylation: The reaction of L-proline with chloroacetyl chloride introduces the chloroacetyl group, which will later serve as the reactive site for coupling with the adamantane amine. The reaction is performed under basic conditions to neutralize the HCl byproduct.
-
Amide Formation: The carboxylic acid is converted to the primary amide. This is a necessary intermediate step before dehydration to the nitrile. Using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate is one effective method.[2]
Step-by-Step Procedure:
-
N-Acylation:
-
Suspend L-proline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). This produces (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
-
Amide Formation:
-
To the solution from the previous step, add dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir for 30 minutes at room temperature.
-
Add ammonium bicarbonate (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure. The crude residue can be purified by crystallization or column chromatography to yield the pure amide product.
-
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)
This step involves the dehydration of the primary amide to the corresponding nitrile.
Rationale: Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent commonly used for this transformation. The reaction is typically run at low temperatures to control its reactivity. A mild base is used during workup to neutralize the acidic byproducts.[2]
Step-by-Step Procedure:
-
Dissolve the amide intermediate from Protocol 1 (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until TLC indicates complete conversion of the starting material.
-
Cool the mixture again to 5-10 °C and carefully add solid ammonium bicarbonate (7.5 eq) portion-wise to quench the reaction.
-
Stir for 45 minutes at room temperature.
-
Concentrate the mixture under vacuum.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.[2]
-
Purify the product by column chromatography on silica gel to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a solid.
Protocol 3: Synthesis of Vildagliptin
This final step is a nucleophilic substitution reaction coupling the key intermediate with 3-amino-1-adamantanol.
Rationale: The amine group of 3-amino-1-adamantanol acts as a nucleophile, displacing the chloride on the chloroacetyl group of the pyrrolidine intermediate. A base, such as potassium carbonate, is required to act as an acid scavenger.[9][10]
Step-by-Step Procedure:
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in dichloromethane or another suitable aprotic solvent.[9]
-
Add 3-amino-1-adamantanol (0.95-1.0 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Vildagliptin.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or butanone) to achieve high purity.[11]
Data Summary and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compounds.
| Compound | Step | Typical Yield | Purity (HPLC) | Analytical Methods |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Protocol 1 | 50-60% | >98% | ¹H NMR, ¹³C NMR, Mass Spec, HPLC |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Protocol 2 | 70-85% | >99% | ¹H NMR, ¹³C NMR, Mass Spec, HPLC |
| Vildagliptin | Protocol 3 | 80-95% | >99.5% | ¹H NMR, ¹³C NMR, Mass Spec, HPLC, Chiral HPLC |
Mechanism of Action: DPP-4 Inhibition
DPP-4 inhibitors function by preventing the breakdown of incretin hormones GLP-1 and GIP (glucose-dependent insulinotropic polypeptide). By inhibiting DPP-4, these drugs increase the circulating levels of active incretins. This leads to several beneficial downstream effects for glycemic control, which are strictly glucose-dependent, meaning they primarily occur when blood sugar levels are elevated.[1][5]
Key Physiological Effects:
-
Enhanced Insulin Secretion: Increased GLP-1 levels stimulate the pancreatic β-cells to release more insulin in response to glucose.[12]
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1]
-
Improved Glucose Homeostasis: The combined effect of increased insulin and decreased glucagon leads to lower fasting and postprandial glucose levels.[1][5]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105884669B - Process for the preparation of substituted (S) -pyrrolidine-2-carbonitriles and vildagliptin - Google Patents [patents.google.com]
- 10. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 11. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
Application Note & Protocol: N-Acylation of (S)-Pyrrolidine-2-carbonitrile for the Synthesis of Bioactive Molecules
Introduction: The Significance of N-Acylated Pyrrolidine-2-carbonitrile
The N-acylated (S)-pyrrolidine-2-carbonitrile scaffold is a privileged structural motif in modern medicinal chemistry. Its significance is most prominently highlighted by its role as a cornerstone in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors.[1][2][3][4][5] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[2][3][4] Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][4]
Vildagliptin, a potent and selective DPP-4 inhibitor, features this key structural element.[5][6][7] The nitrile group on the chiral pyrrolidine ring is crucial for its mechanism of action, providing reversible, nanomolar inhibition of the DPP-4 enzyme and conferring metabolic stability suitable for oral administration.[8] The stereochemistry is critical; the (S)-configuration at the 2-position of the pyrrolidine ring is essential for optimal biological activity and binding to the DPP-4 active site.[6]
This guide provides detailed protocols for the N-acylation of (R)-pyrrolidine-2-carbonitrile's more therapeutically relevant enantiomer, (S)-pyrrolidine-2-carbonitrile, a pivotal step in the synthesis of Vildagliptin and other related bioactive compounds.[5][9][10] We will explore two robust and widely applicable methods: direct acylation with an acyl halide and a coupling-agent-mediated reaction with a carboxylic acid. The causality behind experimental choices will be explained to empower researchers to adapt these protocols to their specific synthetic targets.
Core Principles of the N-Acylation Reaction
The N-acylation of (S)-pyrrolidine-2-carbonitrile is a nucleophilic acyl substitution reaction. The success of the synthesis hinges on understanding the interplay between the nucleophile, the electrophile, and the reaction conditions.
-
Nucleophile: The secondary amine of the pyrrolidine ring is the nucleophile. While it is a reasonably good nucleophile, its reactivity can be sterically hindered, particularly with bulky acylating agents.[11] The presence of a base is often required to deprotonate the amine or its salt form, increasing its nucleophilicity.
-
Electrophile: The choice of electrophile dictates the specific protocol.
-
Acyl Halides (e.g., Chloroacetyl Chloride): These are highly reactive electrophiles that readily react with the pyrrolidine nitrogen.[5][12][13] The reaction is often rapid and high-yielding but generates a stoichiometric amount of acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[11]
-
Carboxylic Acids: These are not sufficiently electrophilic to react directly with the amine. They must be activated in situ using peptide coupling reagents .[14] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU convert the carboxylic acid into a highly reactive activated ester, which is then readily attacked by the amine.[15]
-
-
Reaction Conditions:
-
Base: The choice of base is critical. For acyl halide reactions, inorganic bases like potassium carbonate or organic bases like triethylamine can be used.[8] For coupling reactions, a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIEA) is preferred to prevent side reactions with the activated ester.[11][16]
-
Solvent: Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are commonly used as they do not interfere with the reaction.[5][8]
-
Temperature: Acylation reactions are often exothermic. Temperature control, typically by starting at 0 °C, is crucial to minimize side product formation and ensure reaction selectivity.[9][17]
-
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the two primary N-acylation strategies.
Protocol 1: N-Acylation with an Acyl Halide (Chloroacetyl Chloride)
This protocol is adapted from established syntheses of Vildagliptin intermediates and is highly effective for installing a chloroacetyl group onto the pyrrolidine nitrogen.[5][8][9][10]
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-pyrrolidine-2-carbonitrile hydrochloride (1.0 eq) and a suitable aprotic solvent like Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).
-
Basification: Cool the suspension to 0-5 °C in an ice bath. Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq) or triethylamine (Et₃N) (2.2 eq), portion-wise or dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for 15-20 minutes.
-
Acylation: Dissolve chloroacetyl chloride (1.2 eq) in THF (2 mL per mL of acyl chloride). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel if necessary.
-
Starting Material: (S)-pyrrolidine-2-carbonitrile is often supplied as a hydrochloride salt, which requires neutralization by a base to liberate the free, nucleophilic amine.
-
Solvent (THF): THF is an excellent solvent for this reaction as it is aprotic and effectively dissolves the organic reagents while being compatible with the inorganic base.[5][8]
-
Temperature Control: The initial cooling to 0 °C is critical to control the exothermic reaction between the highly reactive acyl chloride and the amine, preventing potential side reactions and degradation.[9][17]
-
Base (K₂CO₃/Et₃N): A base is required to neutralize the HCl generated during the reaction. This prevents the formation of the unreactive ammonium salt of the starting material and drives the reaction to completion.
Caption: Workflow for N-acylation using an acyl chloride.
Protocol 2: N-Acylation with a Carboxylic Acid and Coupling Agent
This method offers greater versatility, allowing for the coupling of various carboxylic acids. It is a cornerstone of peptide synthesis and is highly effective for forming amide bonds under mild conditions.[14][15][16]
-
Activation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, approx. 10 mL per gram of acid). Stir the mixture at room temperature for 10-15 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, dissolve (S)-pyrrolidine-2-carbonitrile (1.0 eq) in the same anhydrous solvent. Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIEA) (2.5 eq), to this solution.
-
Coupling: Transfer the solution of the amine and base to the pre-activated carboxylic acid solution dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with 1M HCl (to remove excess DIEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
-
Coupling Agent (HATU): HATU is a highly efficient aminium-based coupling reagent that rapidly converts the carboxylic acid to a reactive OAt-ester, minimizing racemization and leading to high yields.
-
Base (DIEA): A sterically hindered, non-nucleophilic base is essential.[16] DIEA activates the carboxylic acid for coupling and neutralizes the resulting ammonium salts without competing with the primary amine as a nucleophile.[11]
-
Pre-activation: Activating the carboxylic acid before adding the amine ensures that the highly reactive species is readily available for coupling, which often leads to cleaner reactions and higher yields.
-
Aqueous Work-up: The series of aqueous washes effectively removes the coupling byproducts (HOBt), unreacted acid, and the base (DIEA), simplifying the final purification step.
Caption: Workflow for N-acylation using a coupling agent.
Protocol Comparison
| Parameter | Protocol 1: Acyl Halide | Protocol 2: Coupling Agent |
| Acylating Agent | Highly reactive (e.g., Acyl Chloride) | Carboxylic Acid |
| Key Reagents | Acyl Halide, Base (K₂CO₃ or Et₃N) | Coupling Agent (HATU), Base (DIEA) |
| Reaction Time | Typically faster (2-4 hours) | Generally longer (4-12 hours) |
| Conditions | Exothermic, requires careful cooling | Mild, near ambient temperature |
| Substrate Scope | Limited to available acyl halides | Very broad, any available carboxylic acid |
| Cost | Generally lower cost reagents | Coupling agents can be expensive |
| Byproducts | Inorganic salts (e.g., KCl) | Water-soluble (e.g., HOBt, urea derivatives) |
| Pros | Fast, high-yielding, simple reagents | High versatility, mild conditions, low racemization risk |
| Cons | Limited substrate scope, harsh reagents | Higher cost, more complex work-up |
General Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive starting amine (salt form not neutralized)- Insufficiently reactive acylating agent- Poor quality coupling agent/solvents | - Ensure sufficient base is used (2.2-2.5 eq)- Use a more reactive acyl chloride or a more potent coupling agent (e.g., HATU, COMU)- Use fresh, anhydrous solvents and new coupling reagents |
| Multiple Products | - Diacylation (if primary amine is present)- Side reactions due to high temperature- Reaction of base with activated ester (coupling method) | - N/A for secondary amine- Maintain strict temperature control, especially during addition- Use a non-nucleophilic, hindered base like DIEA |
| Difficult Purification | - Byproducts from coupling agent are difficult to remove- Product is water-soluble | - Perform thorough aqueous work-up to remove water-soluble impurities- For water-soluble products, extract with a more polar solvent (e.g., Ethyl Acetate) multiple times and consider back-extraction. Avoid aqueous work-up if possible.[5][18] |
| Racemization | - Harsh reaction conditions (high temp or strong base) | - Use milder conditions. Coupling agents like HATU are designed to suppress racemization. |
Conclusion
The N-acylation of (S)-pyrrolidine-2-carbonitrile is a fundamental transformation for accessing a class of potent DPP-4 inhibitors and other valuable pharmaceutical intermediates. The choice between direct acylation with an acyl halide and a coupling-agent-mediated approach depends on the specific synthetic target, substrate availability, and cost considerations. The acyl halide method is a robust, rapid, and cost-effective route for specific acyl groups like chloroacetyl.[5][8] In contrast, the use of modern peptide coupling reagents provides unparalleled versatility and mild conditions, allowing for the synthesis of a diverse library of N-acylated derivatives.[16] By understanding the principles behind these protocols, researchers can confidently and efficiently synthesize these critical molecular scaffolds.
References
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. [Link]
-
Zhang, L., & Jiang, L. (n.d.). A facile method to synthesize vildagliptin. ResearchGate. [Link]
-
An efficient synthesis of Vildagliptin intermediates. (n.d.). [Link]
-
The Chemistry of Vildagliptin: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug. (2023). ACS Omega. [Link]
-
Gutmann, B., et al. (2015). Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. Organic Process Research & Development, ACS Publications. [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. [Link]
-
Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). (n.d.). ResearchGate. [Link]
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). ACS Medicinal Chemistry Letters, PMC - NIH. [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC - NIH. [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, PMC - NIH. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). PMC - NIH. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2024). Dilun Biotechnology. [Link]
- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (n.d.).
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). ResearchGate. [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
-
Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline? (2015). ResearchGate. [Link]
-
Rambhau P. Gore et al. (2011). A review on various methods of N-acylation in non-peptide compounds. Der Pharma Chemica. [Link]
-
Yao, et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. op.niscair.res.in [op.niscair.res.in]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 15. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-pyrrolidine-2-carbonitrile as a Privileged Chiral Building Block in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its conformational rigidity and its prevalence in a multitude of biologically active molecules.[1] When functionalized with specific stereochemistry, its utility is significantly amplified. This guide focuses on (R)-pyrrolidine-2-carbonitrile, a high-value chiral building block, and its activated derivatives. The 2-carbonitrile moiety, in particular, serves as a critical pharmacophore for a class of therapeutics targeting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[2][3] This document provides an in-depth exploration of the synthesis and application of this building block, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will use the synthesis of Vildagliptin, a prominent DPP-4 inhibitor which utilizes the (S)-enantiomer, as a primary, well-documented case study to illustrate the synthetic principles that are directly applicable to the (R)-enantiomer.
Introduction: The Significance of the Chiral Cyanopyrrolidine Scaffold
The pursuit of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects.[4] Chiral building blocks are the elemental units that enable the precise construction of these complex three-dimensional molecules. This compound belongs to a class of "privileged" structures—scaffolds that are capable of binding to multiple biological targets with high affinity.[1]
Its importance is primarily derived from two key features:
-
The Pyrrolidine Ring: This saturated five-membered heterocycle acts as a rigid proline mimic, allowing it to fit into enzyme active sites that recognize proline residues.[2][5] Its non-planar structure provides an excellent platform for stereocontrolled substitution, enabling the exploration of three-dimensional chemical space.[1]
-
The 2-Carbonitrile Group: The nitrile moiety is a bioisostere for various functional groups and, critically, acts as a "warhead" in the context of enzyme inhibition. For DPP-4 inhibitors, the nitrile forms a reversible covalent bond with a key serine residue in the enzyme's active site, leading to potent and sustained inhibition.[2]
This combination makes N-acylated pyrrolidine-2-carbonitriles essential intermediates for synthesizing a new generation of therapeutics, particularly for Type 2 Diabetes.[6][7]
Physicochemical Properties and Structural Data
A comprehensive understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value |
| IUPAC Name | (2R)-pyrrolidine-2-carbonitrile |
| Synonyms | (R)-2-Cyanopyrrolidine |
| CAS Number | 739363-75-8[8] |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| Appearance | Varies; often supplied as a salt (e.g., hydrochloride) |
(Note: Properties for the free base. The hydrochloride salt (CAS 675602-84-3) has a molecular formula of C₅H₉ClN₂ and a molecular weight of 132.59 g/mol )[9]
Caption: Chemical structure of this compound.
Core Application: A Case Study in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that rapidly inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating insulin secretion and glucose homeostasis.[7] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for managing Type 2 Diabetes.[10] Vildagliptin is a potent DPP-4 inhibitor whose synthesis relies on the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[2]
The retrosynthetic analysis reveals two primary fragments: the chiral cyanopyrrolidine unit and the adamantane amine moiety.
Caption: Retrosynthesis of a Vildagliptin analog.
The chloroacetyl group on the pyrrolidine nitrogen serves as an electrophile, ready for nucleophilic substitution by the amine, forming the final drug substance in a highly convergent manner.[11][12]
Experimental Protocols
The following protocols are based on established, peer-reviewed methods for the synthesis of the (S)-enantiomer and can be adapted for the (R)-enantiomer by starting with D-proline or a corresponding (R)-pyrrolidine source.
Protocol 1: Synthesis of the Key Intermediate, N-Chloroacetyl-(R)-pyrrolidine-2-carbonitrile
This multi-step synthesis transforms the readily available amino acid into the activated building block required for coupling.
Caption: Workflow for the synthesis of the activated intermediate.
Step 1: Preparation of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [3]
-
Rationale: This step introduces the chloroacetyl group, which will later serve as the reactive handle for coupling. Refluxing in THF ensures the reaction goes to completion.
-
Procedure:
-
Suspend D-proline (1.0 eq) in tetrahydrofuran (THF, ~10 mL per gram of proline).
-
At room temperature, add chloroacetyl chloride (1.5 eq) dropwise.
-
Reflux the reaction mixture for 2-3 hours. Monitor completion by TLC.
-
Cool the mixture to room temperature and dilute with water (~1 mL per gram of proline). Stir for 20 minutes.
-
Add saturated brine and extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization.
-
Step 2: Preparation of (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [3][13]
-
Rationale: The carboxylic acid is converted to a primary amide, which is the direct precursor to the nitrile. Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for amide bond formation. Ammonium bicarbonate serves as the ammonia source.
-
Procedure:
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (DCM, ~20 mL per gram).
-
Cool the solution to 10-15°C and slowly add a solution of DCC (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10.0 eq) in portions and continue stirring for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography or crystallization to obtain the amide.
-
Step 3: Dehydration to (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [3][13]
-
Rationale: This is the critical step to form the pharmacophore. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that efficiently converts the primary amide to a nitrile under mild conditions.
-
Procedure:
-
Suspend the amide from Step 2 (1.0 eq) in THF (~10 mL per gram).
-
Cool the suspension to 0-5°C in an ice bath.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Cool the mixture again to 5-10°C and carefully add ammonium bicarbonate (7.5 eq) portion-wise to quench the reaction.
-
Stir for 45 minutes at room temperature, then concentrate under vacuum.
-
Extract the product into an organic solvent like ethyl acetate, wash with brine, dry, and concentrate to yield the final nitrile intermediate. Purify by crystallization or chromatography.
-
Protocol 2: Coupling with an Amine to Form a DPP-4 Inhibitor Scaffold
This protocol details the final bond-forming reaction to assemble the core of the drug molecule, using 3-amino-1-adamantanol as the exemplary amine.
Caption: General scheme for the coupling reaction.
-
Rationale: This is a standard Sₙ2 reaction where the nucleophilic amine displaces the chloride on the chloroacetyl group. A non-nucleophilic base is required to neutralize the HCl generated. Potassium iodide can be used as a catalyst via the Finkelstein reaction to transiently form a more reactive iodoacetyl intermediate.
-
-
To a reaction flask, add 3-amino-1-adamantanol (1.0-1.2 eq), a base such as triethylamine (1.3 eq) or diisopropylethylamine (1.2 eq), potassium iodide (0.05 eq, optional catalyst), and acetonitrile (~15 mL per gram of nitrile).
-
Heat the mixture to 75-80°C with stirring.
-
Prepare a solution of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in acetonitrile (~5 mL per gram).
-
Add the nitrile solution dropwise to the heated amine mixture over 1-2 hours.
-
Maintain the reaction at 75-80°C for an additional 1-2 hours after the addition is complete. Monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the system to room temperature. A salt byproduct may precipitate; if so, filter the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or butanone) to yield the final, highly pure product.[14]
-
Summary of Reaction Parameters and Troubleshooting
| Step | Key Reagents | Solvent | Temp. | Typical Yield | Common Issues & Solutions |
| N-Acylation | Chloroacetyl chloride | THF | Reflux | >90% | Incomplete reaction: Ensure anhydrous conditions; extend reflux time. |
| Amidation | DCC, NH₄HCO₃ | DCM | RT | 50-65%[13] | Difficult DCU removal: Filter carefully; consider a water-soluble carbodiimide (EDC). Low yield: Ensure DCC is fresh. |
| Dehydration | TFAA | THF | 0°C to RT | >85% | Side reactions: Maintain low temperature during TFAA addition. Difficult workup: Ensure complete quenching before extraction. |
| Coupling | Amine, Base (Et₃N) | MeCN | 75-80°C | 75-95%[11][14] | Slow reaction: Add catalytic KI. Impurity formation: Ensure slow addition of the nitrile; use a non-nucleophilic base like DIPEA. |
Conclusion and Future Outlook
This compound and its activated derivatives are undeniably powerful and versatile chiral building blocks in medicinal chemistry. As demonstrated through the synthesis of DPP-4 inhibitors, the cyanopyrrolidine scaffold provides a robust and effective platform for designing potent and selective enzyme inhibitors. The synthetic routes, while requiring careful execution, are well-established and scalable. Beyond diabetes, this building block holds promise for developing therapeutics for other diseases, including its use in synthesizing radiohalogenated compounds for radiotherapy.[9] As drug discovery continues to demand greater molecular complexity and stereochemical precision, the importance of chiral intermediates like this compound will only continue to grow.
References
-
An efficient synthesis of Vildagliptin intermediates. (n.d.). ijpsr.com. Retrieved January 18, 2026, from [Link]
-
Zhang, L., et al. (2012). A facile method to synthesize vildagliptin. Medicinal Chemistry Research, 22(8), 3967–3971. Retrieved January 18, 2026, from [Link]
-
Li, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-29. Retrieved January 18, 2026, from [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry, 4, 20. Retrieved January 18, 2026, from [Link]
- CN104945299A - Efficient synthesis method of vildagliptin. (2015). Google Patents.
-
Preparation of Vildagliptin (2). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Bhat, Z. A., et al. (2024). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents. Drug Development Research. Retrieved January 18, 2026, from [Link]
-
Tao, Y., et al. (2013). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 25(6), 3489-3491. Retrieved January 18, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Savage, S. A., et al. (2007). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 11(6), 1031-1054. Retrieved January 18, 2026, from [Link]
-
Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (2021). Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
-
WO/2005/023762 PYRROLIDINE-2-CARBONITRILE DERIVATIVES AND THEIR USE AS INHIBITORS OF DIPEPTIDYL PEPTIDASE-IV (DPP-IV). (2005). WIPO Patentscope. Retrieved January 18, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6569. Retrieved January 18, 2026, from [Link]
-
Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines From trans-4-Hydroxy-L-proline. (1996). The Journal of Organic Chemistry, 61(14), 4748-4755. Retrieved January 18, 2026, from [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 18, 2026, from [Link]
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2018). Google Patents.
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
The Crucial Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 739363-75-8|this compound|BLD Pharm [bldpharm.com]
- 9. This compound HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 14. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 15. asianpubs.org [asianpubs.org]
Application Note and Protocol: Synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Introduction
The synthesis of N-acylated pyrrolidine derivatives is a cornerstone in the development of various pharmaceuticals. Notably, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor for the treatment of type 2 diabetes.[1][2] The 2-cyanopyrrolidine moiety acts as a mimic for proline, enabling potent and reversible inhibition of the DPP-IV enzyme.[1][2] This application note provides a detailed protocol for the N-acylation of (R)-pyrrolidine-2-carbonitrile with chloroacetyl chloride to produce (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, an analog that can be explored for the development of novel therapeutics. While the literature predominantly focuses on the (S)-enantiomer, the principles of this Schotten-Baumann-type reaction are directly applicable to the (R)-enantiomer.
The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of chloroacetyl chloride.[3] Due to the high reactivity of chloroacetyl chloride and its susceptibility to hydrolysis, the reaction requires careful control of conditions, including temperature and the presence of an acid scavenger.[4] This guide will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for successful synthesis and scale-up.
Reaction Mechanism and Rationale for Experimental Choices
The core of this synthesis is the N-acylation of the secondary amine of this compound. The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the N-acylated product and releases hydrochloric acid (HCl) as a byproduct.
Causality behind Experimental Choices:
-
Solvent Selection: An aprotic solvent such as tetrahydrofuran (THF) is recommended.[5] Aprotic solvents are crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride, which would otherwise lead to the formation of chloroacetic acid and reduce the yield of the desired product.[4]
-
Acid Scavenger: The reaction generates HCl, which can protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction. To neutralize the in-situ generated HCl, an acid-binding agent, or acid scavenger, is essential. Inorganic bases like potassium carbonate or sodium carbonate are cost-effective and efficient choices.[4]
-
Temperature Control: The acylation reaction is exothermic and chloroacetyl chloride is sensitive to moisture.[4] Maintaining a low reaction temperature (e.g., 0-5 °C) is critical to control the reaction rate, minimize side reactions, and prevent the hydrolysis of chloroacetyl chloride.[6]
-
Stoichiometry: A slight excess of chloroacetyl chloride may be used to ensure complete conversion of the starting material. However, a large excess should be avoided to simplify purification. The molar ratio of the pyrrolidine to the acid scavenger to the chloroacetyl chloride is typically in the range of 1:1-1.2:1-1.2.[4]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Caption: Experimental workflow for the synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (Specify) |
| Chloroacetyl chloride | ≥98% | (Specify) |
| Potassium carbonate (anhydrous) | Reagent grade | (Specify) |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | (Specify) |
| Dichloromethane (DCM) | Reagent grade | (Specify) |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine (saturated aqueous NaCl) | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Reagent grade | (Specify) |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Under a stream of nitrogen or argon, charge the flask with this compound (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
-
Reaction:
-
Cool the stirred suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of THF.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
Safety Precautions
Chloroacetyl chloride is highly corrosive, toxic, and lachrymatory. It reacts violently with water and moisture.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handling: All manipulations involving chloroacetyl chloride must be performed in a well-ventilated chemical fume hood.[8]
-
Storage: Store chloroacetyl chloride in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[8]
-
Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.
-
Decontamination: In case of skin or eye contact, flush immediately with copious amounts of water for at least 20 minutes and seek medical attention.[9]
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Chloroacetyl chloride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Acid Scavenger | Anhydrous Potassium Carbonate |
| Molar Ratio (Substrate:Base:Reagent) | 1 : 1.2 : 1.1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | >85% (based on analogous reactions) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Hydrolysis of chloroacetyl chloride. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvent. |
| Incomplete reaction. | Increase reaction time or allow the reaction to warm to room temperature after the initial stirring at low temperature. | |
| Loss of product during work-up. | Ensure complete extraction and minimize transfers. | |
| Presence of Starting Material | Insufficient chloroacetyl chloride. | Use a slight excess of chloroacetyl chloride (1.1-1.2 eq). |
| Deactivation of starting material by HCl. | Ensure an adequate amount of acid scavenger is used. | |
| Formation of Side Products | High reaction temperature. | Maintain the reaction temperature below 5 °C during the addition of chloroacetyl chloride. |
| Presence of water. | Use anhydrous reagents and solvents. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. The mechanistic insights and troubleshooting guide offer a robust framework for researchers in drug discovery and development to synthesize this and related N-acylated pyrrolidine derivatives. The provided protocol is based on established methods for the corresponding (S)-enantiomer and should be readily adaptable.
References
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. - ResearchGate. Available at: [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
- WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents.
- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC - NIH. Available at: [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Mendeley. Available at: [Link]
-
Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
- US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents.
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. Available at: [Link]
-
PROTOCOL: Extraction and determination of proline - ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E. Available at: [Link]
-
CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]
-
N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - NIH. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
Application Notes & Protocols: (R)-Pyrrolidine-2-carbonitrile as a Proline Mimic in Drug Discovery
Introduction: The Unique Role of Proline and the Need for Mimics
In the landscape of proteinogenic amino acids, L-proline holds a unique position.[1][2] Its secondary amine, incorporated into the pyrrolidine ring, imposes significant conformational constraints on the peptide backbone.[1][3] This rigidity is fundamental to the structure and function of numerous proteins, influencing protein folding, stability, and molecular recognition events.[1][4] Consequently, proline and its analogs have become invaluable tools in medicinal chemistry and drug design, with over 15 FDA-approved drugs containing proline analogues in their structures.[5]
Proline mimics are synthetic molecules designed to replicate or modulate the structural and functional properties of proline.[2][6] These mimics can be employed to fine-tune the physicochemical properties of peptides and small molecule drugs, enhancing their stability, bioavailability, and target affinity.[7] (R)-pyrrolidine-2-carbonitrile has emerged as a particularly effective proline mimic, most notably as a key structural component in a class of antidiabetic drugs known as dipeptidyl peptidase-IV (DPP-IV) inhibitors.[8][9][10]
This technical guide provides an in-depth exploration of this compound as a proline mimic, detailing its synthesis, physicochemical properties, and applications. We will provide detailed protocols for its synthesis and incorporation into peptide chains, as well as analytical methods for characterizing the resulting molecules.
Physicochemical Properties and Rationale for Use
This compound, particularly its N-acylated derivatives, serves as a bioisostere for proline-containing peptides. The rationale for its efficacy as a proline mimic is rooted in its unique structural and electronic features.
| Property | This compound | L-Proline |
| Molecular Formula | C₅H₈N₂ | C₅H₉NO₂ |
| Molecular Weight | 96.13 g/mol | 115.13 g/mol |
| Key Functional Group | Nitrile (-C≡N) | Carboxylic Acid (-COOH) |
| Stereochemistry | (R)-configuration at C2 | (S)-configuration at C2 |
The nitrile group is a critical component of its function as a proline mimic in the context of DPP-IV inhibition.[11] It forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, leading to potent and long-lasting inhibition.[8][9] The pyrrolidine ring itself mimics the rigid structure of proline, correctly positioning the nitrile group for this interaction.[10]
The (R)-stereochemistry is crucial for optimal binding to the target enzyme. While naturally occurring proline has an (S)-configuration, the synthesis of many DPP-IV inhibitors specifically utilizes the (R)-enantiomer of pyrrolidine-2-carbonitrile, highlighting the importance of stereospecificity in drug design.[10]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved from the readily available and inexpensive starting material, L-proline.[8][9] This protocol outlines a common synthetic route.
Experimental Workflow: Synthesis from L-Proline
Caption: Synthetic workflow for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Protocol Details:
Materials:
-
L-Proline
-
Chloroacetyl chloride
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Trifluoroacetic anhydride (TFAA)
-
Appropriate solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step 1: N-Acylation of L-Proline [8][12]
-
Suspend L-proline in a suitable solvent such as THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add chloroacetyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
Step 2: Amidation of the Carboxylic Acid [8][12]
-
Dissolve the crude N-acylated product in an appropriate solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride and stir for a designated time.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and slowly add it to a cooled solution of ammonium hydroxide.
-
Stir the reaction mixture for several hours at room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the amide intermediate.
Step 3: Dehydration to the Nitrile [8][13]
-
Dissolve the amide intermediate in a dry solvent such as THF.
-
Cool the solution to 0°C.
-
Slowly add a dehydrating agent like trifluoroacetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, by column chromatography.
Note: The stereochemistry at the C2 position is retained from the starting L-proline, resulting in the (S)-enantiomer. For the (R)-enantiomer, one would start with D-proline or employ a synthetic route that allows for stereochemical control.
Application in Drug Discovery: DPP-IV Inhibition
This compound derivatives are potent inhibitors of DPP-IV, an enzyme involved in glucose homeostasis.[9][14] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, making it an effective strategy for the treatment of type 2 diabetes.[9]
Mechanism of Action
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Analogues - Enamine [enamine.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
- 6. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (739363-75-8) for sale [vulcanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Synthesis of Vildagliptin Leveraging the (R)-pyrrolidine-2-carbonitrile Moiety
Introduction: The Architectural Significance of (R)-pyrrolidine-2-carbonitrile in Vildagliptin Synthesis
Vildagliptin, chemically known as (2S)-1-[[(3-hydroxytricyclo[3.3.1.1^3,7^]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] The efficacy of Vildagliptin is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer possessing the desired therapeutic activity.[2] A cornerstone of its molecular architecture is the (S)-pyrrolidine-2-carbonitrile moiety, which serves as a proline mimic. This structural element is crucial for the reversible, nanomolar inhibition of the DPP-4 enzyme, a key mechanism for improving glucose homeostasis.[3] The nitrile group, in particular, is essential for this potent inhibitory activity and enhances the chemical stability required for an orally administered drug.[3]
This document provides a detailed guide for researchers and drug development professionals on a robust and widely adopted synthetic strategy for Vildagliptin. The routes described herein utilize L-proline, a readily available and cost-effective chiral starting material, to construct the pivotal intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This key intermediate subsequently undergoes nucleophilic substitution with 3-amino-1-adamantanol to yield the final active pharmaceutical ingredient (API). We will explore the chemical logic behind the chosen methodologies, present detailed, step-by-step protocols, and offer insights into process control and optimization.
Retrosynthetic Analysis and Strategy
The synthetic approach is logically designed to build the Vildagliptin molecule in a convergent manner. The primary disconnection is made at the secondary amine bond formed in the final step, separating the adamantane moiety from the chloroacetyl pyrrolidine backbone. A further disconnection at the amide bond of the pyrrolidine ring reveals the two key starting materials: L-proline and a chloroacetylating agent.
Caption: Retrosynthetic analysis of Vildagliptin.
Part 1: Synthesis of the Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The synthesis of this crucial intermediate is a multi-step process starting from L-proline. The primary challenges are the acylation of the secondary amine of proline and the subsequent conversion of the carboxylic acid group into a nitrile with high fidelity and yield.[1][4] This process avoids complex N-protection/deprotection strategies, making it efficient for larger-scale production.[1][4]
Workflow Overview
Caption: Workflow for key intermediate synthesis.
Protocol 1.1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol synthesizes the intermediate via the corresponding amide, which is a common and reliable method.[1][4]
Step 1: N-Acylation of L-Proline
-
Rationale: This step introduces the chloroacetyl group. The reaction is typically performed in a suitable solvent like tetrahydrofuran (THF).[5][6] The use of chloroacetyl chloride provides the necessary electrophile for the acylation of the secondary amine of L-proline.
-
Procedure:
-
Suspend L-proline in THF.
-
Cool the suspension to 0-5 °C.
-
Slowly add chloroacetyl chloride to the suspension while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
The product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is typically carried forward without extensive purification.
-
Step 2: Amidation of the Carboxylic Acid
-
Rationale: The carboxylic acid is converted to a primary amide, which is a better precursor for the subsequent dehydration to a nitrile. This is a standard transformation in organic synthesis.
-
Procedure:
-
The crude product from Step 1 is dissolved in a suitable solvent.
-
The solution is treated with a coupling agent (e.g., thionyl chloride to form the acid chloride, followed by ammonia) to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
Step 3: Dehydration of the Amide to the Nitrile
-
Rationale: This is the critical step for forming the carbonitrile. Trifluoroacetic anhydride is an effective dehydrating agent for this transformation.[1][4] The reaction is quenched with a mild base, such as ammonium bicarbonate, to neutralize the trifluoroacetic acid byproduct.[1][4]
-
Procedure:
-
Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).[1][4]
-
Cool the suspension to 0–5 °C and add trifluoroacetic anhydride (4.4 mL, 0.0315 mol).[1][4]
-
Stir the reaction mixture at room temperature for 2 hours (monitor by TLC).[1][4]
-
Cool the mixture to 5–10 °C and carefully add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise.[1][4]
-
Stir at room temperature for 45 minutes, then concentrate under vacuum.[1][4]
-
The residue is extracted with toluene, and the organic layer is concentrated to yield the product as an oil, which can be solidified by stirring with hexane.[1][4]
-
| Parameter | Value | Reference |
| Starting Material | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | [1][4] |
| Dehydrating Agent | Trifluoroacetic anhydride | [1][4] |
| Solvent | Tetrahydrofuran (THF) | [1][4] |
| Reaction Temperature | 0-5 °C (addition), then RT | [1][4] |
| Quenching Agent | Ammonium Bicarbonate | [1][4] |
| Typical Yield | ~83% from the amide | [1][4] |
Part 2: Final Assembly of Vildagliptin via Nucleophilic Substitution
The final step in the synthesis is the coupling of the chloroacetyl intermediate with 3-amino-1-adamantanol. This reaction is a standard SN2 nucleophilic substitution where the primary amine of the adamantanol derivative displaces the chloride on the acetyl group.
Protocol 2.1: Synthesis of Vildagliptin
-
Rationale: The reaction requires a base to neutralize the HCl generated during the substitution. Potassium carbonate is a common and effective choice.[1][4][7] The addition of a catalyst like potassium iodide can facilitate the reaction by in-situ formation of the more reactive iodoacetyl intermediate (Finkelstein reaction).[7][8] The choice of solvent is critical; polar aprotic solvents like THF are often used.[7]
-
Procedure:
-
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (10 gms) in a suitable solvent such as DM Water (500 mL) or THF (100 mL), add 3-amino-1-adamantanol (242.2 g in water) or (16.1 g in THF).[2][7]
-
Add a base, such as potassium carbonate (12.1 g), and optionally a catalyst, potassium iodide (0.55 g).[7]
-
Heat the reaction mixture to 40-50 °C and stir for 4-10 hours, monitoring for completion by HPLC.[2][7]
-
After completion, cool the reaction to room temperature.
-
The work-up typically involves filtering off inorganic salts and extracting the product into an organic solvent like dichloromethane (DCM).[2][7]
-
The combined organic layers are washed with water, dried, and concentrated under vacuum.[2]
-
The crude Vildagliptin is then purified by recrystallization, often from a solvent mixture such as ethyl acetate and isopropanol or ethyl acetate and methanol.[2][8]
-
| Parameter | Value | Reference |
| Key Intermediate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [2][7] |
| Nucleophile | 3-amino-1-adamantanol | [2][7] |
| Base | Potassium Carbonate | [7] |
| Catalyst (Optional) | Potassium Iodide | [7][8] |
| Solvent | DM Water, THF | [2][7] |
| Reaction Temperature | 40-50 °C | [2][7] |
| Typical Yield | ~50-77% | [4][8] |
Overall Synthetic Scheme
Caption: Overall reaction scheme for Vildagliptin.
Conclusion and Future Perspectives
The synthetic route to Vildagliptin starting from L-proline via the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate is a well-established, efficient, and scalable process.[1][4] The key to success lies in the careful control of reaction conditions, particularly during the dehydration and final coupling steps. The methodologies presented here are robust and validated by numerous examples in the scientific and patent literature. Further research in this area may focus on developing one-pot procedures to improve process efficiency, exploring greener solvents, and designing novel catalytic systems to further enhance yields and reduce reaction times.[7]
References
- New Drug Approvals. (n.d.). VILDAGLIPTIN.
-
ResearchGate. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]
-
Synthesis of Main Impurity of Vildagliptin. (n.d.). Synthesis of Main Impurity of Vildagliptin. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]
- Google Patents. (2022). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
-
PubMed Central. (n.d.). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link]
-
Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). A facile method to synthesize vildagliptin. Retrieved from [Link]
Sources
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
(R)-pyrrolidine-2-carbonitrile synthesis side reactions and byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-pyrrolidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their work. The synthesis, while well-documented, is nuanced and presents several challenges that can impact yield, chemical purity, and stereochemical integrity.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will address common pitfalls, explore the mechanisms of side reactions, and offer robust troubleshooting strategies to ensure your synthesis is successful, repeatable, and scalable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most reliable and common synthetic route to enantiopure this compound?
The most established and industrially relevant route starts from the readily available and comparatively inexpensive chiral pool starting material, D-proline. The synthesis is typically a three-step process that preserves the stereochemistry of the C2 position.
-
N-Acylation: The secondary amine of the D-proline ring is first protected, commonly through acylation. A frequent choice is chloroacetylation using chloroacetyl chloride, which furnishes the intermediate (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[1] This acyl group is often integral to the final target molecule, such as in the synthesis of Vildagliptin precursors.[1][2][3]
-
Amide Formation: The carboxylic acid moiety is converted into a primary amide. This is a crucial step as the amide is the direct precursor to the nitrile. A common method involves coupling agents like dicyclohexylcarbodiimide (DCC) with an ammonia source such as ammonium bicarbonate.[1][3]
-
Dehydration: The final step is the dehydration of the primary amide to the target nitrile. This is the most critical and challenging step, where many side reactions can occur. Powerful dehydrating agents like trifluoroacetic anhydride (TFAA) are often employed.[1][3]
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General synthetic route from D-Proline.
Q2: Why is the final dehydration step so critical and prone to failure?
The dehydration of the carboxamide to the nitrile is the crux of the synthesis for two primary reasons:
-
Reaction Reversibility & Byproducts: The nitrile functional group is susceptible to hydrolysis back to the amide, and further to the carboxylic acid, under both acidic and basic conditions. Many dehydrating agents (e.g., TFAA, SOCl₂) generate strong acids as byproducts, which can catalyze this unwanted hydrolysis during the reaction or, more commonly, during aqueous workup.[1][3]
-
Incomplete Conversion: If the dehydration is not driven to completion, the final product will be contaminated with the starting carboxamide, which can be difficult to separate due to similar polarities. The choice of reagent, reaction temperature, and time are all critical parameters that must be optimized to ensure full conversion.
Q3: Is racemization of the C2 stereocenter a significant risk?
Yes, maintaining the stereochemical integrity is a primary concern. The alpha-proton at the C2 position (adjacent to the nitrile) is acidic. Under sufficiently strong basic conditions or prolonged exposure to high temperatures, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization and a loss of enantiomeric purity. It is therefore imperative to use mild bases for neutralization and to avoid excessive heat throughout the synthesis and purification process.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low Yield or Product Loss
Question: My overall yield is consistently below 30%. I'm seeing multiple spots on my TLC plate after workup. What are the most likely causes and how do I fix them?
Answer: Low yield is a multi-faceted problem that can arise at any stage. The key is to isolate which step is underperforming.
Causality & Troubleshooting Steps:
-
Incomplete Dehydration (Most Common): The primary culprit is often an inefficient dehydration step.
-
Verify Reagent Quality: Dehydrating agents like TFAA are highly hygroscopic. Use a fresh bottle or freshly distilled reagent.
-
Optimize Stoichiometry: Ensure at least 1.5 equivalents of the dehydrating agent are used to overcome any residual water in the solvent or on the glassware.[1]
-
Temperature & Time: While higher temperatures can accelerate the reaction, they also promote side reactions. For TFAA, the reaction is typically started at 0-5 °C and allowed to warm to room temperature for 2-4 hours.[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
-
Product Loss During Workup (Very Common): The N-acyl-pyrrolidine-2-carbonitrile product often has moderate water solubility.[3] Standard aqueous workups can lead to significant product loss into the aqueous layer.
-
Minimize Aqueous Contact: After quenching the reaction, use a "non-aqueous" or minimal water workup. A common industrial practice is to neutralize the acidic byproduct (e.g., trifluoroacetic acid) by adding a solid base like ammonium bicarbonate or sodium bicarbonate portion-wise at low temperature until effervescence ceases.[1][3]
-
Extraction Solvent: Use a more polar extraction solvent than ethyl acetate if product loss is suspected. Dichloromethane (DCM) is often a good choice. Perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer if one is used.
-
-
Hydrolysis During Reaction or Workup: The presence of water and acid/base is detrimental.
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., THF, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Control pH: As mentioned, the acidic byproduct of dehydration must be neutralized carefully. Quenching the reaction directly into a saturated sodium bicarbonate solution is an option, but carries a high risk of hydrolysis. The portion-wise addition of solid base is a more controlled method.[1]
-
dot digraph "Troubleshooting_Low_Yield" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting flowchart for low yield issues.
Problem 2: Significant Contamination with Starting Carboxamide
Question: My NMR/HPLC shows my final product is a mixture of the desired nitrile and the precursor carboxamide. How can I drive the dehydration to completion?
Answer: This is a clear indication of incomplete conversion. The carboxamide is the immediate precursor, and its presence points directly to a suboptimal dehydration step.
Causality & Troubleshooting Steps:
-
Choice of Dehydrating Agent: While TFAA is common, other reagents can be more effective depending on the substrate. A comparison is provided in the table below. For particularly stubborn amides, Burgess reagent or Lawesson's reagent (for thioamides) are powerful alternatives, though more expensive. A one-pot method using excess chloroacetyl chloride as both the acylating and dehydrating agent has also been reported, which can improve efficiency.[2]
-
Reaction Conditions:
-
Solvent: A non-coordinating, aprotic solvent like THF or DCM is standard.[1] Using a solvent like DMF, which can be difficult to remove and may participate in side reactions, is generally avoided.
-
Temperature: If the reaction is stalling at room temperature, gentle heating to 40 °C can be attempted, but must be monitored closely for byproduct formation.
-
Catalyst: In some dehydration systems, adding a catalytic amount of a base like pyridine can accelerate the reaction, but this must be done with caution to avoid racemization.
-
Table 1: Comparison of Common Dehydrating Agents
| Reagent | Typical Conditions | Pros | Cons / Key Byproducts |
| Trifluoroacetic Anhydride (TFAA) | THF or DCM, 0 °C to RT | Highly effective, fast reaction times | Generates trifluoroacetic acid, requires careful neutralization.[1][3] |
| Phosphorus Oxychloride (POCl₃) | Pyridine or MeCN, 0 °C to reflux | Inexpensive, powerful | Highly corrosive, generates phosphoric acids, workup can be difficult. |
| Thionyl Chloride (SOCl₂) | DCM or neat, 0 °C to reflux | Inexpensive, volatile byproducts (SO₂, HCl) | Highly corrosive and toxic, can lead to chlorination side reactions. |
| Cyanuric Chloride (TCT) | MeCN/DMF, RT to 60 °C | Mild conditions, solid reagent | Generates solid byproducts that need to be filtered. |
Problem 3: Product Degradation to Carboxylic Acid
Question: My mass spec analysis shows a significant peak corresponding to the N-acyl-D-proline carboxylic acid, not my nitrile. Where is this coming from?
Answer: This indicates hydrolysis of the nitrile. The C≡N bond, while stable, can be cleaved under conditions that are common during workup and purification.
Causality & Troubleshooting Steps:
-
Acid-Catalyzed Hydrolysis: This is the most frequent cause. The acidic byproduct from the dehydration step (e.g., TFA) combined with water (from an aqueous quench or adventitious moisture) creates a perfect environment for hydrolysis.
-
Base-Catalyzed Hydrolysis: While less common for this specific substrate, quenching with strong aqueous bases (e.g., NaOH, K₂CO₃) can also hydrolyze the nitrile.
-
Solution: Use a mild base like bicarbonate for neutralization. If a stronger base is required for a subsequent step, ensure the nitrile is first isolated and purified.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause sensitive compounds to degrade on the column, especially if chromatography is slow.
-
Solution: Neutralize the silica gel before use by preparing a slurry with a solvent containing ~1% triethylamine, then packing the column as usual. Alternatively, use a faster purification method like a short plug of silica or crystallization if possible.
-
dot digraph "Side_Reactions" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Key side reactions in the synthesis pathway.
Section 3: Key Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessments and optimizations.
Protocol 1: Synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
This protocol combines the N-acylation and amide formation steps.
-
N-Acylation:
-
Suspend D-proline (1.0 eq) in anhydrous THF (10 mL per gram of proline) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.5 eq) dropwise over 15 minutes.
-
Remove the ice bath and heat the mixture to reflux for 2 hours. The reaction should become a clear solution.[1]
-
Cool the reaction to room temperature. The product, (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, can be isolated, but for efficiency, it is often used directly in the next step.
-
-
Amide Formation:
-
Cool the THF solution from the previous step to 10-15 °C.
-
In a separate flask, prepare a solution of dicyclohexylcarbodiimide (DCC, 1.0 eq) in anhydrous DCM (5 mL per gram of DCC).
-
Add the DCC solution slowly to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the mixture at room temperature for 1 hour.
-
Add solid ammonium bicarbonate (10 eq) portion-wise. Caution: Vigorous gas evolution will occur.
-
Stir the resulting thick suspension for an additional 1-2 hours at room temperature.[3]
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate and excess ammonium bicarbonate. Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Protocol 2: Dehydration to (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Setup:
-
Dissolve the crude carboxamide (1.0 eq) from the previous step in anhydrous THF (10 mL per gram) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Dehydration Reaction:
-
Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise to the cooled solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction by TLC (Eluent: 5% Methanol in Chloroform). The nitrile product is significantly less polar than the starting amide.
-
-
Workup and Purification:
-
Cool the reaction mixture back down to 5-10 °C.
-
Carefully add solid ammonium bicarbonate (approx. 7.5 eq) portion-wise. Control the addition rate to manage gas evolution.[1]
-
Stir the mixture at room temperature for 45 minutes.
-
Filter the solids and concentrate the filtrate under vacuum at <40 °C.
-
The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
References
-
Gimalova, F.A., Zorin, V.V. & Khalitova, R.R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
Buchholz, R. & Reißig, H. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. European Journal of Organic Chemistry. Available at: [Link]
- CN107501154B. (2020). Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.
-
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]
-
Kim, H. J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available at: [Link]
- WO2022003405A1. (2022). One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. Google Patents.
-
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. (PMC Link). Available at: [Link]
Sources
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield and Purity in (R)-Pyrrolidine-2-Carbonitrile Synthesis
Welcome to the technical support center for the synthesis of (R)-pyrrolidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high yield and exceptional purity for this critical chiral building block. The enantiomer, (S)-pyrrolidine-2-carbonitrile, is a well-established key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the treatment of type-II diabetes.[1][2][3] The stereochemical integrity of the C2 position is paramount for biological activity, making a robust and optimized synthesis essential.
This document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.
Core Synthetic Strategy: The D-Proline Route
The most practical and widely reported approach for synthesizing the enantiomerically pure pyrrolidine-2-carbonitrile scaffold begins with the readily available chiral pool amino acid. For the target (R)-enantiomer, the synthesis commences with D-Proline. The overall transformation is typically achieved in three main stages: N-acylation, amidation of the carboxylic acid, and subsequent dehydration to the target nitrile.[1][4]
Caption: General workflow for the synthesis of this compound starting from D-Proline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions based on established laboratory practices.
Issue 1: Low Yield in the N-Acylation Step (Step 1)
-
Question: My yield of (R)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid is significantly lower than the reported ~80%. What are the common causes?
-
Answer: Low yields in this step typically stem from three primary issues: incomplete reaction, side reactions, or mechanical losses during work-up.
-
Probable Cause 1: Incomplete Reaction. The N-acylation of proline can be sluggish if not driven to completion.
-
Probable Cause 2: Dimerization/Polymerization. At elevated temperatures, the acid chloride can react with the carboxylate of another molecule, leading to anhydride formation and other side products.
-
Solution: While the reaction is run at reflux in THF, adding the chloroacetyl chloride at a lower temperature before heating can sometimes mitigate side reactions. Ensure efficient stirring to avoid localized overheating.
-
-
Probable Cause 3: Work-up Losses. The carboxylic acid product has some water solubility.
-
Solution: During the aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with ethyl acetate) to maximize recovery of the product.[1] Saturating the aqueous layer with brine (NaCl) will decrease the product's solubility in the aqueous phase and improve extraction efficiency.
-
-
Issue 2: Poor Conversion During the Amidation Step (Step 2)
-
Question: I'm struggling to convert the N-acylated carboxylic acid to the amide and the reaction is messy. What am I doing wrong?
-
Answer: The conversion of the carboxylic acid to the primary amide is a critical step that requires careful control of reagents and conditions to avoid side products and purification difficulties.
-
Probable Cause 1: Inefficient Activation of Carboxylic Acid. The carboxylic acid must be activated before it can react with an ammonia source. Dicyclohexylcarbodiimide (DCC) is a common activating agent.[4]
-
Solution: Add the DCC solution slowly at a reduced temperature (10–15 °C) to the solution of the carboxylic acid in an anhydrous solvent like dichloromethane (DCM).[4] This controls the rate of activation and minimizes side reactions. Allow the activation to proceed for about an hour at room temperature before adding the ammonia source.
-
-
Probable Cause 2: Hydrolysis. Water in the reaction medium can hydrolyze the activated intermediate back to the carboxylic acid and react with DCC, reducing efficiency.
-
Probable Cause 3: Purification Difficulty. The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which can complicate purification. The amide product itself can be quite polar.[5]
-
Issue 3: Very Low Yield in the Final Dehydration Step (Step 3)
-
Question: My final dehydration of the amide to the nitrile is failing or giving very poor yields, as low as 10-20%. How can I improve this?
-
Answer: The dehydration of the primary amide is often the most challenging step. The choice of dehydrating agent and strict control over reaction conditions are crucial for success. A known issue with this synthesis is that some standard dehydrating agents can be inefficient.[6]
-
Probable Cause 1: Ineffective Dehydrating Agent. Trifluoroacetic anhydride (TFAA) is a common reagent for this transformation, but its performance can be variable and sometimes leads to low yields.[1][6]
-
Probable Cause 2: Temperature Control. The reaction is often exothermic and requires careful temperature management.
-
Solution: Perform the addition of the dehydrating agent at low temperatures (0–5 °C) and then allow the reaction to slowly warm to room temperature.[1] This prevents the formation of thermal degradation byproducts.
-
-
Probable Cause 3: Non-anhydrous conditions. Any water present will consume the dehydrating agent, drastically reducing the yield.
-
Solution: Ensure the amide starting material is completely dry (e.g., dried under high vacuum) and use anhydrous solvents.
-
-
| Dehydrating Agent | Pros | Cons | Recommended Conditions |
| Trifluoroacetic Anhydride (TFAA) | Readily available, volatile byproducts. | Can give inconsistent and low yields.[6] | Add at 0-5 °C in THF, then stir at RT for 2h.[1] |
| Phosphorus Oxychloride (POCl₃) | Highly effective, generally high conversion. | Corrosive, work-up requires careful quenching. | Use with an organic base in an aprotic solvent.[7] |
| Chloroacetyl Chloride (as agent) | Allows for a one-pot procedure from the amide.[5] | Requires higher temperatures (40-70 °C), excess reagent. | Use as both solvent and reagent, distill excess.[5] |
Issue 4: Loss of Stereochemical Purity (Racemization)
-
Question: I suspect I am losing enantiomeric excess (ee) during the synthesis. At which steps is this most likely, and how can I prevent it?
-
Answer: Maintaining the stereochemical integrity at the C2 position is critical. The α-proton at this position is susceptible to epimerization (inversion of stereochemistry) under certain conditions.
-
Probable Cause: The α-proton can be abstracted by a base, forming a planar enolate intermediate which can then be re-protonated from either face, leading to racemization. This is exacerbated by high temperatures and strong bases.
-
Prevention Strategy:
-
Avoid Strong Bases: Use mild organic bases (e.g., triethylamine, DIPEA) or inorganic bases (K₂CO₃, NaHCO₃) where necessary, and avoid strong bases like hydroxides or alkoxides, especially at elevated temperatures.
-
Control Temperature: Keep reaction temperatures as low as reasonably possible to complete the reaction in a timely manner.
-
Minimize Reaction Times: Do not let reactions run unnecessarily long after completion has been confirmed by TLC or other monitoring.
-
Confirm Purity: Use chiral HPLC to confirm the enantiomeric purity of the final product.
-
-
Key Process Diagrams
Caption: Overview of the desired reaction pathway and common side reactions that reduce yield and purity.
Caption: A step-by-step decision tree for troubleshooting the synthesis.
Detailed Experimental Protocols
These protocols are adapted from literature procedures for the (S)-enantiomer and should be optimized for your specific laboratory conditions. Always perform a risk assessment before starting any chemical synthesis.
Protocol 1: Synthesis of (R)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid[1][4]
-
Suspend D-Proline (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of proline).
-
To this suspension, add chloroacetyl chloride (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor reaction completion by TLC (e.g., 10% MeOH in CHCl₃).
-
Cool the mixture to room temperature and carefully dilute with water (~1 mL per gram of proline). Stir for 20 minutes.
-
Add saturated brine (~1 mL per gram of proline) and ethyl acetate (~10 mL per gram of proline).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a viscous oil or solid. An expected yield is around 80%.
Protocol 2: Synthesis of (R)-1-(chloroacetyl)pyrrolidine-2-carboxamide[1][4]
-
Dissolve the carboxylic acid intermediate from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM, ~20 mL per gram).
-
Cool the solution to 10–15 °C in an ice-water bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.0 eq) in DCM over 5-10 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add solid ammonium bicarbonate (NH₄HCO₃, ~10 eq) portion-wise and continue stirring for an additional 1-2 hours.
-
Filter the reaction mixture through a pad of celite to remove the DCU precipitate and excess ammonium bicarbonate. Wash the residue thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of 2-5% MeOH in CHCl₃) to afford the pure amide.
Protocol 3: Synthesis of this compound via Dehydration[1]
-
Suspend the purified amide from Protocol 2 (1.0 eq) in anhydrous THF (~10 mL per gram).
-
Cool the suspension to 0–5 °C in an ice-salt bath.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq).
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor by TLC until the starting amide is consumed.
-
Cool the mixture back to 5–10 °C and carefully add solid ammonium bicarbonate (NH₄HCO₃, ~7.5 eq) portion-wise to quench the reaction.
-
Stir at room temperature for 45 minutes, then concentrate the mixture under vacuum.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude nitrile should be purified by column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material for this synthesis?
-
For producing the enantiomerically pure this compound, D-Proline is the most cost-effective and readily available starting material from the chiral pool.[8]
-
-
Q2: Can I perform this synthesis as a one-pot or telescopic process?
-
Yes, several patents describe one-pot and telescopic processes to improve industrial efficiency. For example, L-prolinamide can be reacted with chloroacetyl chloride, which serves as the acylating agent, dehydrating agent, and solvent, to produce the final product in a single step.[5][9] While efficient, these methods may require more rigorous optimization of conditions (temperature, reaction time) to control side reactions.
-
-
Q3: How do I effectively monitor the reaction progress by TLC?
-
For the N-acylation and amidation steps, a mobile phase of 5-10% Methanol in Chloroform or Dichloromethane is typically effective. For the final dehydration, a less polar system like 50% Ethyl Acetate in Hexanes may be required. Use anisaldehyde stain or iodine to visualize the spots, as the compounds may not be strongly UV-active.[1][4]
-
-
Q4: Is the Strecker synthesis a viable alternative for producing this compound?
-
The Strecker synthesis, a three-component reaction between an aldehyde, an amine, and a cyanide source, is a classic and powerful method for creating α-aminonitriles.[10][11] While it could theoretically be used, developing an asymmetric variant to achieve high enantioselectivity for the specific pyrrolidine ring structure can be complex and may require significant catalyst development or the use of a chiral auxiliary.[12] The route from D-proline is generally more direct for this specific target as the stereocenter is already set.
-
-
Q5: What are the ideal storage conditions for this compound?
-
As a nitrile, the compound is generally stable. However, to prevent slow hydrolysis or degradation, it should be stored in a tightly sealed container, in a cool, dry place, away from strong acids and bases. Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
-
References
-
Avudaiappan, S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
-
Groenewegen, F., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(21), 3463–3466. [Link]
-
Boldeskul, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Wessjohann, L. A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2097–2107. [Link]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Journal of the Brazilian Chemical Society, 22, 2171-2175. [Link]
-
ResearchGate. (2014). How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile? [Link]
-
Kawasaki, T., et al. (2013). Chirally and chemically reversible Strecker reaction. Chemical Science, 4(6), 2419-2423. [Link]
-
Merck & Co. (n.d.). Strecker Amino Acid Synthesis. The Merck Index Online. [Link]
- Google Patents. (2017). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Google Patents. (2022).
-
ResearchGate. (2008). PDF: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
-
ResearchGate. (2016). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. [Link]
-
ResearchGate. (2014). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. [Link]
- Google Patents. (2015). CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
-
PubMed. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
-
Organic Syntheses. (n.d.). (R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
- Google Patents. (2019). CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Mendeley. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
Sources
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 9. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Purity Analysis of (R)-pyrrolidine-2-carbonitrile by HPLC
Welcome to the technical support center for the chiral purity analysis of (R)-pyrrolidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for the successful enantiomeric separation of pyrrolidine-2-carbonitrile isomers using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemical purity of this intermediate is a critical quality attribute, as the biological activity and safety of the final active pharmaceutical ingredient (API) can be highly dependent on its stereochemistry.[1] Chiral HPLC is the primary analytical technique for determining the enantiomeric excess (ee) of such compounds.[2]
A significant analytical challenge presented by pyrrolidine-2-carbonitrile is its lack of a strong ultraviolet (UV) chromophore, which makes direct detection by standard UV-Vis detectors difficult.[3] This guide will address two primary strategies to overcome this challenge:
-
Indirect Analysis: Involving a pre-column derivatization step to introduce a UV-active moiety, followed by chiral HPLC separation.
-
Direct Analysis: Utilizing a detector that does not rely on UV absorbance, such as a mass spectrometer (MS), for the direct chiral separation of the underivatized enantiomers.
This resource provides a comprehensive framework for method selection, development, and troubleshooting to ensure accurate and robust chiral purity analysis.
FAQs and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues and inquiries encountered during the chiral HPLC analysis of this compound.
Section 1: Method Development and Analyte Detection
Question: I am not seeing any peaks for pyrrolidine-2-carbonitrile when using a standard UV detector. What is the problem?
Answer: This is the most common issue encountered with this analyte. Pyrrolidine-2-carbonitrile lacks a significant chromophore, meaning it does not absorb UV light at wavelengths typically used in HPLC (210-400 nm).[3] Therefore, a standard UV detector will not provide a detectable signal.
To address this, you have two primary options, as outlined in the workflow below:
Diagram: Method Selection Workflow
Caption: Decision tree for selecting an analytical approach.
-
Indirect Analysis (Derivatization): Chemically modify the molecule by reacting it with a derivatizing agent that contains a chromophore.[4] A well-documented approach for pyrrolidine-2-carbonitrile is derivatization with benzoyl chloride .[3] This introduces a benzoyl group, which has strong UV absorbance. See Protocol 1 for the detailed derivatization procedure.
-
Direct Analysis (Alternative Detection): If your HPLC system is equipped with a mass spectrometer (MS), evaporative light scattering detector (ELSD), or charged aerosol detector (CAD), you can directly analyze the enantiomers without derivatization.[5] MS detection is particularly powerful as it provides mass confirmation of the analyte peaks. See Protocol 2 for a recommended starting method for direct analysis.
Question: Which chiral stationary phase (CSP) is best for separating pyrrolidine-2-carbonitrile enantiomers?
Answer: Polysaccharide-based CSPs are highly versatile and have demonstrated broad applicability for the separation of pyrrolidine derivatives and other cyclic amines.[6][7] For initial screening, the following columns are recommended:
-
Amylose-based CSPs: e.g., Chiralpak® AD-H, Chiralpak® IA, Lux® Amylose-2.
-
Cellulose-based CSPs: e.g., Chiralcel® OD-H, Chiralpak® IC, Lux® Cellulose-4.
These columns offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for chiral recognition of this class of compounds.[7] The choice between amylose and cellulose backbones can sometimes lead to a reversal in enantiomer elution order, providing flexibility in method development.[6]
Section 2: Troubleshooting Poor Resolution
Question: I see a single, broad peak or two poorly resolved peaks for my racemic standard. How can I improve the resolution?
Answer: Poor resolution (Rs < 1.5) is a common challenge in chiral separations. The key is to systematically optimize the mobile phase and other chromatographic parameters to enhance the differential interactions between the enantiomers and the CSP.
Diagram: Troubleshooting Poor Resolution
Caption: Systematic workflow for improving enantiomeric resolution.
Here are the steps to take, in order of impact:
-
Optimize the Alcohol Modifier Concentration (Normal Phase): The percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar mobile phase (e.g., n-hexane) is the most critical parameter for controlling retention and resolution on polysaccharide CSPs.
-
Action: Decrease the alcohol concentration in small increments (e.g., from 20% to 15%, then to 10%). Lowering the alcohol content generally increases retention times and often improves resolution.[8]
-
Causality: The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. Reducing its concentration enhances the analyte-CSP interaction, allowing for better chiral discrimination.
-
-
Incorporate an Acidic or Basic Additive: Pyrrolidine-2-carbonitrile is a basic compound. Unwanted interactions with residual acidic silanol groups on the silica support can cause peak tailing and poor resolution.
-
Action: For this basic analyte, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. A typical starting concentration is 0.1% (v/v).[4][9]
-
Causality: The basic additive acts as a competitor for the active silanol sites, masking them from the analyte. This minimizes secondary, non-enantioselective interactions, resulting in sharper, more symmetrical peaks and improved resolution.
-
-
Change the Alcohol Modifier: Sometimes, switching from isopropanol (IPA) to ethanol (EtOH), or vice versa, can significantly alter selectivity.
-
Action: Prepare a mobile phase with the same percentage of a different alcohol (e.g., replace 10% IPA with 10% EtOH).
-
Causality: Different alcohols have distinct steric and electronic properties that change the nature of the transient diastereomeric complexes formed between the enantiomers and the CSP, thereby affecting the separation.[6]
-
-
Lower the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: Reduce the column temperature. Start at ambient (~25 °C) and decrease to 15 °C or 10 °C.
-
Causality: Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to greater differences in interaction energy between the enantiomers and thus better resolution. However, this will also increase analysis time and backpressure.[8]
-
Table 1: Representative Data on Mobile Phase Optimization (Note: This data is illustrative for a generic pyrrolidine derivative on a polysaccharide CSP and should be used as a guideline for optimization.)
| Mobile Phase Composition (n-Hexane / Isopropanol) | Additive (0.1% v/v) | Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 80 / 20 | None | 25 | 5.2 | 5.6 | 1.10 |
| 90 / 10 | None | 25 | 8.5 | 9.5 | 1.85 |
| 90 / 10 | DEA | 25 | 8.1 | 9.2 | 2.15 |
| 90 / 10 | DEA | 15 | 10.2 | 11.8 | 2.50 |
Section 3: Troubleshooting Peak Shape and Other Issues
Question: My peaks are tailing significantly. What can I do?
Answer: Peak tailing is typically caused by secondary interactions or column overload. For a basic analyte like pyrrolidine-2-carbonitrile, the most common cause is interaction with acidic silanol sites on the silica packing material.
-
Primary Solution: As mentioned above, add a basic modifier like 0.1% DEA to your mobile phase.[9] This is the most effective way to improve peak shape for basic compounds on polysaccharide CSPs.
-
Secondary Solution: Ensure your sample is not overloading the column. Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves (i.e., the tailing factor decreases), you were likely experiencing mass overload.
-
Check for Column Contamination: If the problem persists, strongly retained impurities may have accumulated at the head of the column. Try flushing the column according to the manufacturer's instructions.
Question: I am seeing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are spurious peaks that are not from the injected sample. They are usually caused by contamination in the mobile phase or carryover from the autosampler.
-
Action: Run a blank gradient (injecting no sample). If the ghost peaks are still present, the source is likely the mobile phase. Prepare fresh mobile phase using high-purity, HPLC-grade solvents. If the blank run is clean, inject your sample solvent (without the analyte). If the peaks appear, your solvent is contaminated. If the solvent blank is also clean, the issue is likely carryover from a previous injection in the autosampler. Clean the autosampler needle and injection port.
Experimental Protocols
Protocol 1: Indirect Analysis via Benzoyl Chloride Derivatization
This protocol is adapted from established methods for introducing a chromophore to pyrrolidine-2-carbonitrile for UV detection.[3] This approach creates N-benzoyl-pyrrolidine-2-carbonitrile diastereomers that can be separated on a chiral stationary phase.
Step 1: Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 10 mg of your this compound sample and a racemic standard into separate vials. Dissolve each in 10.0 mL of acetonitrile to create 1 mg/mL solutions.
-
Reagent Preparation: Prepare a 1% (v/v) solution of benzoyl chloride in acetonitrile.
-
Reaction: To 1.0 mL of your sample solution, add 0.2 mL of the 1% benzoyl chloride solution and 0.1 mL of a base such as triethylamine (TEA) to act as an acid scavenger.
-
Heating: Cap the vial tightly and heat in a water bath or heating block at 60-70 °C for 45-60 minutes.[3]
-
Cooling: Allow the reaction mixture to cool to room temperature. The solution is now ready for HPLC analysis. No quenching is typically required if a slight excess of the amine is used.
Step 2: Recommended Chiral HPLC Method for Derivatized Analyte
| Parameter | Recommended Starting Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Mobile Phase |
Rationale for TFA: After derivatization, the basic nitrogen of the pyrrolidine ring is now part of an amide, making the overall molecule less basic. If peak shape issues arise with the derivatized product, adding a small amount of an acidic modifier like TFA can sometimes improve chromatography for amide compounds.[9]
Protocol 2: Direct Analysis by Chiral HPLC-MS
This protocol is for laboratories equipped with an HPLC-MS system, allowing for the direct analysis of underivatized this compound.
Step 1: Sample Preparation
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare your sample at the same concentration in the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Step 2: Recommended Chiral HPLC-MS Method
| Parameter | Recommended Starting Condition |
| HPLC System | HPLC coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) |
| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or equivalent immobilized cellulose-based CSP |
| Mobile Phase | Acetonitrile / Methanol (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| MS Detector | Electrospray Ionization (ESI) in Positive Mode |
| MS Analysis | Selected Ion Monitoring (SIM) for m/z of protonated pyrrolidine-2-carbonitrile |
Rationale for Method Choices: This method uses a polar organic mode, which is common for direct MS analysis of polar compounds. Formic acid is a volatile modifier that is compatible with MS and aids in the protonation of the analyte for positive ion mode detection.[10] An immobilized CSP (like Chiralpak IC) is recommended for its broader solvent compatibility.[11]
References
- Method for detecting (S)-pyrrolidine-2-carbonitrile hydrochloride. CN114646700A.
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2005). PubMed. [Link]
-
Additives for chiral chromatography. (2017). Chromatography Forum. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]
-
Evaluation of a polysaccharide-based chiral reversed-phase liquid chromatography screen strategy in pharmaceutical analysis. (2021). PubMed. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2010). PMC - NIH. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
-
The effects of isopropanol concentrations on the resolution of the flumequine in Chiralpak® AD column. ResearchGate. [Link]
-
Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl. (2005). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. additives for chiral - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. lcms.cz [lcms.cz]
- 11. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Synthesis of DPP-4 Inhibitors Using Pyrrolidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors utilizing pyrrolidine-based intermediates. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges in the laboratory. The pyrrolidine scaffold, particularly the 2(S)-cyanopyrrolidine moiety, is a cornerstone in the design of numerous DPP-4 inhibitors due to its critical role in binding to the enzyme's active site.[1] However, its synthesis and incorporation into the final drug molecule are not without challenges. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific experimental issues. The underlying causality is explained, followed by actionable troubleshooting steps.
Issue 1: Low Yield of the N-acylated Pyrrolidine Intermediate
Q: My coupling reaction between the pyrrolidine intermediate (e.g., L-prolinamide) and the acylating agent (e.g., chloroacetyl chloride) consistently results in low yields. What are the potential causes and how can I optimize this step?
A: This is a common bottleneck. The low yield in N-acylation of pyrrolidine intermediates can often be attributed to several factors:
-
Side Reactions: The secondary amine of the pyrrolidine ring is a strong nucleophile, but side reactions can compete with the desired acylation. One major side reaction is the formation of diketopiperazines, especially if the reaction conditions are not carefully controlled.
-
Reagent Quality: The purity of both the pyrrolidine starting material and the acylating agent is paramount. Moisture can hydrolyze the acyl chloride, reducing its effective concentration.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. For instance, excessively high temperatures can promote side product formation.
Troubleshooting Steps:
-
Reagent Purity Check:
-
Ensure your pyrrolidine intermediate (e.g., L-prolinamide) is of high purity and dry.
-
Use freshly distilled or newly opened acylating agents (e.g., chloroacetyl chloride) to minimize hydrolysis.
-
-
Solvent and Temperature Optimization:
-
Base Selection:
-
A non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIEA), is often used to scavenge the HCl generated during the reaction without competing with the pyrrolidine nucleophile.
-
-
Order of Addition:
-
Slow, dropwise addition of the acylating agent to a cooled solution of the pyrrolidine intermediate and base can significantly improve the yield by maintaining a low concentration of the highly reactive acylating agent, thus favoring the desired reaction pathway.
-
Table 1: Typical Reaction Conditions for N-Acylation of L-prolinamide
| Parameter | Recommended Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Aprotic, good solubility for reactants |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions |
| Base | Triethylamine (Et3N) | Non-nucleophilic HCl scavenger |
| Addition Rate | Slow, dropwise | Controls reaction rate, reduces byproducts |
Issue 2: Racemization of the Chiral Pyrrolidine Center
Q: I am observing a loss of enantiomeric purity in my final DPP-4 inhibitor product. I suspect racemization is occurring at the chiral center of the pyrrolidine intermediate. At which steps is this most likely to happen and how can I prevent it?
A: Maintaining the stereochemical integrity of the pyrrolidine ring is crucial for the biological activity of the DPP-4 inhibitor. Racemization can occur under several conditions:
-
Harsh Reaction Conditions: Exposure to strong acids or bases, particularly at elevated temperatures, can lead to racemization.
-
Inappropriate Protecting Groups: The choice of protecting group for the pyrrolidine nitrogen can influence its susceptibility to racemization. Some protecting groups, under certain cleavage conditions, can promote epimerization.
Troubleshooting Steps:
-
Mild Reaction Conditions:
-
Protecting Group Strategy:
-
The tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are commonly used for amine protection in peptide synthesis and are generally stable under a variety of reaction conditions.[5] Their removal conditions are typically mild enough to prevent racemization.
-
Avoid protecting groups that require harsh cleavage conditions, such as strong acids or bases at high temperatures.[5]
-
-
Analytical Monitoring:
-
Regularly monitor the enantiomeric purity of your intermediates at key synthetic steps using chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques. This will help you pinpoint the exact step where racemization is occurring.
-
Issue 3: Formation of Impurities During Nitrile Formation
Q: In the synthesis of cyanopyrrolidine intermediates, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, I am struggling with the formation of persistent impurities. What are the likely side products and how can I improve the purity of my product?
A: The dehydration of the corresponding amide to a nitrile is a critical step and can be a source of impurities if not properly controlled.
-
Incomplete Reaction: The dehydration reaction may not go to completion, leaving unreacted amide as a major impurity.
-
Side Reactions with Dehydrating Agent: The choice of dehydrating agent is crucial. Strong dehydrating agents can sometimes lead to undesired side reactions with other functional groups in the molecule. For example, trifluoroacetic anhydride (TFAA) is a common dehydrating agent.[3][4]
Troubleshooting Steps:
-
Optimization of Dehydration Reaction:
-
Ensure an adequate molar excess of the dehydrating agent is used to drive the reaction to completion.
-
Carefully control the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC is highly recommended.
-
-
Purification Strategy:
-
The crude product often requires purification. Recrystallization is a highly effective method for purifying the cyanopyrrolidine intermediate.[6] A suitable solvent system (e.g., ethyl acetate/hexanes) should be determined experimentally.
-
Column chromatography can also be employed for purification if recrystallization is not effective.
-
-
Alternative Synthetic Routes:
Issue 4: Hydrolysis of the Cyanopyrrolidine Moiety
Q: During downstream processing or storage, I've noticed the formation of the corresponding carboxylic acid from my cyanopyrrolidine intermediate. What causes this hydrolysis and how can I prevent it?
A: The nitrile group in cyanopyrrolidine DPP-4 inhibitors can be susceptible to hydrolysis, converting it back to a carboxylic acid. This is a known metabolic pathway in vivo for some gliptins like vildagliptin.[8]
-
Presence of Moisture and Acid/Base: The hydrolysis is catalyzed by the presence of water, and the rate is significantly increased under acidic or basic conditions.
-
Enzymatic Degradation: While more relevant in a biological context, it's worth noting that certain enzymes can mediate this hydrolysis.[8]
Troubleshooting Steps:
-
Anhydrous Conditions:
-
Ensure all solvents and reagents used in the final steps and during work-up are anhydrous.
-
Store the final product and key intermediates under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect them from atmospheric moisture.
-
-
Neutral pH:
-
During aqueous work-up procedures, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.
-
If the final product is a salt, ensure it is formed and stored under conditions that do not promote hydrolysis.
-
-
Proper Storage:
-
Store the purified compound at low temperatures (e.g., -20 °C) to slow down any potential degradation reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of the pyrrolidine ring in DPP-4 inhibitors?
A1: The pyrrolidine ring, and specifically the 2(S)-cyanopyrrolidine scaffold, is a key structural feature in many DPP-4 inhibitors, including vildagliptin and saxagliptin.[1] This moiety plays a crucial role in binding to the S1 pocket of the DPP-4 enzyme, contributing significantly to the inhibitor's potency and selectivity.[1]
Q2: What are the common starting materials for the synthesis of chiral pyrrolidine intermediates?
A2: L-proline and L-prolinamide are widely used and cost-effective starting materials for the synthesis of chiral pyrrolidine intermediates for DPP-4 inhibitors.[3][6] Their ready availability and inherent chirality make them ideal precursors.
Q3: How can I monitor the progress of my reactions effectively?
A3: A combination of analytical techniques is recommended for robust reaction monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative assessment of reaction completion and identification of major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities. Chiral HPLC is essential for monitoring enantiomeric purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of intermediates and the final product.
Q4: Are there any specific safety precautions I should take when working with the reagents for DPP-4 inhibitor synthesis?
A4: Yes, several reagents commonly used in these syntheses require careful handling:
-
Acylating agents (e.g., chloroacetyl chloride): Are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Dehydrating agents (e.g., trifluoroacetic anhydride): Are highly reactive and corrosive. Handle with care in a well-ventilated fume hood.
-
Solvents (e.g., DCM, THF): Are volatile and flammable. Use in a well-ventilated area and away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
-
N-Acylation:
-
To a solution of L-prolinamide (1 equivalent) in anhydrous THF, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Dehydration to Nitrile:
-
Dissolve the crude amide in a suitable solvent (e.g., DCM).
-
Cool the solution to 0 °C.
-
Slowly add a dehydrating agent such as trifluoroacetic anhydride (1.5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This is a general guideline; the specific column and mobile phase will depend on the analyte.
-
Sample Preparation: Prepare a dilute solution of the pyrrolidine intermediate or final product in the mobile phase.
-
HPLC System:
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol is common, but the ratio will need to be optimized for good separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: Synthetic workflow for DPP-4 inhibitors using pyrrolidine intermediates.
Caption: A logical approach to troubleshooting synthesis issues.
References
- The Role of (S)-3-Acetyl-1-Boc-pyrrolidine in Vildagliptin Intermediate Synthesis: A Review of Available Literature - Benchchem.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI.
- Application Notes and Protocols: Amine Protecting Groups in Peptide Synthesis - Benchchem.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering.
- Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity | Organic Letters - ACS Publications.
- An efficient synthesis of Vildagliptin intermediates.
- DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed.
- Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv - AMiner.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH.
- DPP-4 Inhibition and the Path to Clinical Proof - PMC - NIH.
- A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - NIH.
- Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review - PubMed.
- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed.
- (PDF) A facile method to synthesize vildagliptin - ResearchGate.
- Highly Efficient Asymmetric Synthesis of Sitagliptin | Request PDF - ResearchGate.
- Synthesis of Main Impurity of Vildagliptin.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC - NIH.
- Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug.
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture - ResearchGate.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText.
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC - NIH.
- Techniques for the determination of dipeptidyl peptidase IV and screening of its inhibitors.
- Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies - MDPI.
Sources
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Acylation Reaction Conditions for Pyrrolidines
Welcome to the technical support center for N-acylation of pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, high-yielding results.
Introduction: The Chemistry of Pyrrolidine N-Acylation
The N-acylation of pyrrolidine is a fundamental amide bond-forming reaction essential for the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[1] The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on an electrophilic acylating agent.[2] While seemingly straightforward, this process is subject to challenges ranging from low yields to difficult purifications. This guide provides a structured approach to understanding and overcoming these obstacles.
The most common method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl chloride or anhydride in the presence of a base.[3][4][5] The base plays the critical role of neutralizing the acidic byproduct (e.g., HCl), which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[5][6]
General Reaction Mechanism
The mechanism proceeds via a nucleophilic acyl substitution pathway.
Caption: General mechanism of N-acylation via nucleophilic acyl substitution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning of your N-acylation reaction.
Q1: What is the best choice of acylating agent for my pyrrolidine substrate?
A1: The choice depends on the stability of your substrate, the desired reactivity, and cost.
-
Acyl Chlorides: These are highly reactive and widely used. They are ideal for rapid, high-yielding reactions but are sensitive to moisture and can be harsh for delicate substrates.[7]
-
Acid Anhydrides: A good alternative to acyl chlorides, they are slightly less reactive but also less sensitive to hydrolysis. The byproduct is a carboxylic acid, which must still be neutralized.[7]
-
Carboxylic Acids + Coupling Reagents: This is the preferred method for sensitive substrates or when the corresponding acyl chloride is unavailable. Coupling reagents like DCC, EDC, or HATU activate the carboxylic acid in situ to form a highly reactive intermediate that readily couples with the amine.[8][9] This approach offers mild conditions but can be more expensive and may introduce purification challenges related to the coupling agent byproducts.
-
Esters: In some cases, esters can be used as acylating agents, particularly with a catalyst like acetic acid, though this often requires higher temperatures.[10]
Q2: How do I select the appropriate base and solvent?
A2: The base and solvent are critical for reaction success.
-
Bases: The primary role of the base is to scavenge the acid byproduct.[5]
-
Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): Commonly used in anhydrous organic solvents like DCM or THF.[2] Pyridine can sometimes act as a nucleophilic catalyst, accelerating the reaction.[11]
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Typically used in biphasic Schotten-Baumann conditions (e.g., DCM/water).[3][12] This setup is robust and excellent for simple acylations, as the salt byproduct is easily removed in the aqueous layer.
-
-
Solvents:
-
Aprotic Solvents (DCM, THF, DMF): Dichloromethane (DCM) and tetrahydrofuran (THF) are workhorse solvents for these reactions.[2] Dimethylformamide (DMF) is a good choice for less soluble substrates. Ensure solvents are anhydrous, especially when using moisture-sensitive acyl chlorides.
-
Biphasic (DCM/Water or Diethyl Ether/Water): The classic Schotten-Baumann setup is highly effective.[3][11] The organic phase contains the reactants, while the aqueous phase contains the base to neutralize the generated acid.
-
| Parameter | Common Choices | Key Considerations |
| Acylating Agent | Acyl Chloride, Acid Anhydride, Carboxylic Acid + Coupling Agent | Reactivity vs. Substrate Sensitivity |
| Base | Triethylamine, Pyridine, NaOH, K₂CO₃ | Homogeneous vs. Biphasic, Byproduct Solubility |
| Solvent | DCM, THF, DMF, Water (biphasic) | Reactant Solubility, Anhydrous Conditions Required |
| Catalyst (Optional) | DMAP (4-Dimethylaminopyridine) | Use in catalytic amounts to accelerate sluggish reactions |
Q3: When should I consider using a coupling reagent?
A3: Use a coupling reagent when:
-
The acyl chloride or anhydride is not commercially available or is difficult to prepare.
-
Your pyrrolidine or acylating partner contains sensitive functional groups that would not tolerate the harsh conditions of acyl chloride generation (e.g., using thionyl chloride) or the reaction itself.
-
You are performing peptide synthesis or coupling valuable fragments where minimizing side reactions and racemization is critical.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during pyrrolidine N-acylation.
Caption: A logical workflow for troubleshooting common N-acylation problems.
Problem 1: Low or No Product Formation
Cause 1: Inactive Acylating Agent
-
Diagnosis: Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the much less reactive carboxylic acid.
-
Solution: Use a freshly opened bottle of the acyl chloride or purify it by distillation before use. Handle the reagent under an inert atmosphere (N₂ or Ar) and use oven-dried glassware and anhydrous solvents.[2][6]
Cause 2: Protonated Pyrrolidine
-
Diagnosis: The reaction generates one equivalent of HCl. If the base is insufficient or absent, the HCl will protonate the starting pyrrolidine, forming an ammonium salt that is not nucleophilic.
-
Solution: Ensure at least one equivalent of a suitable base is used. It is common practice to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.[2]
Cause 3: Sluggish Reaction
-
Diagnosis: The reaction may be too slow due to steric hindrance or low reactivity of the acylating agent.
-
Solution:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate. Monitor carefully by TLC to avoid byproduct formation.[2]
-
Add a Catalyst: For slow reactions, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation.[6]
-
Problem 2: Multiple Spots on TLC / Difficult Purification
Cause 1: Presence of Carboxylic Acid Byproduct
-
Diagnosis: This arises from the hydrolysis of the acyl chloride or anhydride. The resulting carboxylic acid can complicate purification.
-
Solution: During the aqueous work-up, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate, NaHCO₃) to extract the acidic byproduct into the aqueous phase.[2][12]
Cause 2: Contamination with Ammonium Salts
-
Diagnosis: If a tertiary amine base like triethylamine is used, the resulting triethylammonium chloride salt may have some solubility in the organic solvent or precipitate with the product.
-
Solution: Perform an aqueous work-up. Washing the organic layer with water or dilute acid will remove the salt. If the product is a solid, recrystallization is an effective purification method.[2]
Cause 3: Emulsion During Work-up
-
Diagnosis: Particularly common in biphasic Schotten-Baumann reactions, a stable emulsion can form at the interface of the organic and aqueous layers, making separation difficult.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[12] In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
Experimental Protocols
Protocol 1: Classic Schotten-Baumann N-Acylation
This protocol is a robust method for the N-benzoylation of pyrrolidine.
Materials:
-
Pyrrolidine (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Dichloromethane (DCM)
-
2 M Aqueous Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve pyrrolidine (1.0 eq) in DCM (to make a ~0.5 M solution). Add an equal volume of 2 M aqueous NaOH.
-
Addition: Vigorously stir the biphasic mixture and cool it to 0 °C in an ice bath.
-
Reaction: Add benzoyl chloride (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-2 hours. Monitor the reaction's progress by TLC, observing the consumption of pyrrolidine.[12]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[12]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoylpyrrolidine.
-
Purification: If necessary, purify the product by column chromatography on silica gel or distillation under reduced pressure.[12]
Protocol 2: N-Acylation using a Coupling Reagent (EDC/HOBt)
This protocol is suitable for coupling a carboxylic acid to pyrrolidine under mild conditions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Addition: Add DIPEA (2.0 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. The urea byproduct from EDC can typically be removed during chromatography.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Nature, 480(7378), 471-479. [Link]
-
Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Smith, A. D., & Douglas, J. (2015). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 51(8), 1546-1549. [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine?. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. testbook.com [testbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization during the synthesis of chiral pyrrolidines
A Guide to Preventing and Troubleshooting Racemization
Welcome to the technical support center for chiral pyrrolidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of maintaining stereochemical integrity during synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and prevent racemization effectively in your own lab.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section addresses the most common initial queries when facing a loss of enantiomeric purity.
Q1: My final pyrrolidine product shows a significant loss of enantiomeric excess (ee). What are the most common culprits?
A: Loss of ee is a frequent and frustrating issue. The most common causes can be categorized into three areas:
-
α-Proton Acidity: The proton on the stereogenic carbon (often C2 or C5) is the most frequent site of racemization. If this carbon is adjacent to an activating group (like a carbonyl, ester, or nitrile), it becomes acidic. Exposure to a base—even a weak one—can deprotonate this position, forming a planar, achiral enolate or a related intermediate, which then re-protonates non-stereoselectively.
-
Reaction Conditions: Elevated temperatures provide the activation energy for racemization pathways. Likewise, prolonged reaction times or extended exposure to acidic or basic conditions during work-up can lead to gradual erosion of stereochemical purity.
-
Intermediate Instability: Certain reaction mechanisms proceed through intermediates that are inherently achiral or configurationally unstable. For example, reactions involving iminium ion formation and subsequent nucleophilic attack can sometimes lead to racemization if the attack is not perfectly stereocontrolled.
Q2: How can I pinpoint which step in my multi-step synthesis is causing racemization?
A: This is a critical troubleshooting step. You must analyze the enantiomeric excess (% ee) of your intermediates.
Workflow for Identifying the Problematic Step:
-
Baseline: First, confirm the % ee of your starting material. Never assume it is >99%.
-
Isolate & Analyze: After each synthetic step, take a small aliquot of the crude reaction mixture.
-
Purify a Sample: Purify this small sample using a rapid method (like a pipette column) that is unlikely to cause racemization itself.
-
Measure % ee: Analyze the purified intermediate by a suitable chiral method, most commonly Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Compare: If the % ee drops significantly after a specific step, you have identified the source of the problem. For instance, if your intermediate has 98% ee before a cyclization step but the resulting pyrrolidine has only 60% ee, the cyclization conditions are the cause.
Q3: Can my choice of N-protecting group influence racemization?
A: Absolutely. The N-protecting group has a profound electronic and steric influence.
-
Electron-Withdrawing Groups (e.g., Cbz, Boc): These groups can slightly increase the acidity of the C2-proton, making it more susceptible to base-catalyzed racemization. The tert-Butoxycarbonyl (Boc) group is ubiquitous and its removal under strongly acidic conditions must be carefully monitored for temperature and duration.[1]
-
Deprotection Conditions: The conditions used to remove the protecting group are often a hidden source of racemization. For example, hydrogenolysis to remove a Benzyl (Bn) or Carboxybenzyl (Cbz) group is generally mild. However, strongly acidic (TFA for Boc) or basic (saponification of an amide-linked auxiliary) conditions can cause racemization of the final product if not carefully controlled.
Q4: I'm synthesizing a 2-substituted pyrrolidine from proline. Are there known racemization hotspots in this process?
A: Yes, proline-based syntheses are common but have well-documented pitfalls.[2] The C2 stereocenter, bearing the carboxylic acid, is particularly vulnerable.
-
Peptide Coupling: When activating the carboxylic acid of proline for amidation (a common step), over-activation or the presence of excess base can lead to racemization via an oxazolone intermediate. Using modern, racemization-suppressing coupling reagents is crucial.[3]
-
Reduction: The reduction of the proline carboxylic acid to the corresponding alcohol (prolinol) using powerful hydrides like LiAlH₄ is generally considered stereoretentive.[2] However, careful quenching at low temperatures is essential to avoid base-induced epimerization.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Combating Racemization via α-Deprotonation
This is the most prevalent mechanism for racemization in pyrrolidine synthesis, particularly at the C2 and C5 positions.
The Problem: You observe a loss of ee in a step involving a base, especially when a stereocenter is alpha to an electron-withdrawing group (EWG), such as an ester or ketone.
The Mechanism: A base removes the acidic proton at the chiral center, creating a planar, achiral enolate intermediate. This intermediate has two resonance forms and can be protonated from either face, leading to a racemic or partially racemized mixture.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting & Prevention Protocol
-
Temperature Control (The Kinetic Argument):
-
Action: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Deprotonation steps should almost always be conducted at -78 °C (dry ice/acetone bath).
-
Causality: Racemization has a higher activation energy than the desired forward reaction. By lowering the temperature, you kinetically disfavor the racemization pathway.
-
-
Base Selection (Steric & Electronic Control):
-
Action: Switch from small, hard bases (e.g., NaH, KOtBu) to bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).
-
Causality: Bulky bases can exhibit a higher degree of kinetic stereoselectivity during deprotonation, and their conjugate acids are less likely to facilitate rapid, non-selective proton exchange.
-
| Base | Type | Common Use | Racemization Risk | Mitigation Strategy |
| NaOH, K₂CO₃ | Inorganic | General purpose, phase transfer | High | Avoid if possible; use only at low temp with careful monitoring. |
| KOtBu, NaH | Strong, non-nucleophilic | Deprotonation | Moderate to High | Use at low temperatures (-40 to -78 °C); ensure rapid subsequent reaction. |
| Triethylamine (Et₃N) | Organic Amine | Acid scavenger | Low to Moderate | Generally safe, but can cause issues with highly sensitive substrates over long times. |
| LDA, LiHMDS | Strong, bulky, non-nucleophilic | Kinetic enolate formation | Low | Recommended. Use at -78 °C for clean, rapid deprotonation. |
-
Solvent Choice:
-
Action: Use aprotic, non-polar solvents like Tetrahydrofuran (THF) or Diethyl Ether.
-
Causality: Polar, protic solvents (like methanol or water) can facilitate proton exchange, creating a "proton shuttle" that accelerates racemization. Aprotic solvents minimize this unwanted pathway.
-
Guide 2: Preserving Stereochemistry During Asymmetric Lithiation and Coupling
Modern methods often build the pyrrolidine ring by functionalizing the N-Boc protected parent ring. These methods are powerful but require stringent control to maintain stereointegrity.[1]
The Problem: You are performing an enantioselective deprotonation of N-Boc pyrrolidine (e.g., using s-BuLi/(-)-sparteine) followed by quenching with an electrophile, but the enantioselectivity is poor.
The Mechanism: The lithiated intermediate, while configurationally stable at very low temperatures, can racemize if the temperature rises before it is trapped by the electrophile or during subsequent steps like transmetalation.
Troubleshooting & Prevention Protocol
Protocol: Stereoretentive Asymmetric Lithiation-Coupling
-
Materials: N-Boc-pyrrolidine, (-)-sparteine (or chiral surrogate), sec-butyllithium (titrated), ZnCl₂ (anhydrous), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos), Aryl bromide electrophile, Anhydrous THF.
-
Equipment: Schlenk line or glovebox, cryocooler or -78 °C bath, magnetic stirrer, syringes.
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the entire reaction is performed under an inert atmosphere (Argon or Nitrogen). Water will instantly quench the organolithium species.
-
Formation of the Lithiated Intermediate:
-
Dissolve N-Boc-pyrrolidine and (-)-sparteine in anhydrous THF.
-
Cool the solution to -78 °C and hold for at least 15 minutes.
-
Slowly add s-BuLi dropwise via syringe. The solution typically turns a deep color.
-
Stir at -78 °C for the time specified in the literature (e.g., 3 hours). Do not allow the temperature to rise.
-
-
Transmetalation for Stability (Key Step): [1]
-
Prepare a solution of anhydrous ZnCl₂ in THF.
-
While maintaining the reaction at -78 °C, slowly add the ZnCl₂ solution.
-
Allow the mixture to slowly warm to room temperature.
-
Causality: The resulting organozinc species is significantly more configurationally stable at room temperature than the organolithium precursor, providing a wider window for the subsequent coupling reaction without racemization.
-
-
Cross-Coupling:
-
Add the palladium catalyst, ligand, and aryl bromide electrophile to the solution of the organozinc reagent.
-
Heat the reaction as required for the cross-coupling. The stereochemical information is now "locked in" and is robust to heating.
-
-
Work-up & Analysis: Quench the reaction, perform an extractive work-up, and analyze the % ee of the purified product by chiral HPLC/SFC.
Caption: Workflow for preventing racemization during asymmetric functionalization.
Section 3: Preventative Best Practices
Best Practice 1: Choosing the Right Analytical Method
Your ability to solve a racemization problem is only as good as your measurement.
-
Method: Chiral HPLC or SFC are the gold standards.
-
Validation: Always run a sample of the true racemate to confirm baseline separation of the two enantiomers. A racemate can often be prepared by intentionally treating your chiral product with a strong base (e.g., DBU in THF) for a short period.
-
Accuracy: Ensure your peaks are well-resolved (Resolution > 1.5) for accurate integration.
Best Practice 2: Strategic Synthesis Design
-
Delay Vulnerable Steps: If possible, introduce stereocenters that are prone to racemization (e.g., α to a ketone) as late as possible in the synthetic sequence.
-
Use Chiral Pool Starting Materials: Starting with enantiopure materials like L-proline, L-hydroxyproline, or pyroglutamic acid is a robust strategy, but be mindful of the potential pitfalls discussed in Q4.[1][2]
-
Asymmetric Catalysis: Employing well-established asymmetric catalytic methods, such as rhodium-catalyzed C-H insertion or iridium-catalyzed allylic substitution, can build the chiral pyrrolidine core with high fidelity from the outset.[1][4]
References
-
Butkevich, A. N., & Nevzorov, O. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1158. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Saget, T., & Darses, B. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(15), 2134-2147. [Link]
-
Reisman, S. E., & Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(30), 11241-11244. [Link]
-
Kim, D. J., et al. (2013). Synthesis of Chiral 2‐(Anilinophenylmethyl)pyrrolidines and 2‐(Anilinodiphenylmethyl)pyrrolidine and Their Application to Enantioselective Borane Reduction of Prochiral Ketones as Chiral Catalysts. ChemInform, 44(30). [Link]
-
Bär, F., et al. (2023). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry, 66(14), 9646–9657. [Link]
-
Kim, H., & Movassaghi, M. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 10, 2315-2322. [Link]
-
Subirós-Funosas, R., & Albericio, F. (2013). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 11(26), 4251-4260. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
troubleshooting guide for the dehydration of prolinamide to nitrile
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective reagents for the dehydration of prolinamide to its corresponding nitrile?
A1: Several reagents are widely used for the dehydration of primary amides to nitriles, each with its own advantages and disadvantages. The most common choices include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[1]
-
Phosphorus oxychloride (POCl₃): This is a strong dehydrating agent that readily converts unsubstituted amides to nitriles, often with heating. A key consideration is the formation of HCl as a byproduct, which may not be suitable for acid-sensitive substrates.[1]
-
Thionyl chloride (SOCl₂): Similar to POCl₃, SOCl₂ is an effective dehydrating agent that also produces gaseous byproducts (SO₂ and HCl), which can drive the reaction to completion.[1] It is also not ideal for acid-sensitive molecules.
-
Trifluoroacetic anhydride (TFAA): TFAA offers a milder, non-acidic alternative for dehydration. However, it is a potent acylating agent and may lead to undesired side reactions, such as the trifluoroacetylation of reactive functional groups.[1]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Heating | Readily available, effective | Forms HCl, harsh conditions |
| SOCl₂ | Heating | Gaseous byproducts, effective | Forms HCl, harsh conditions |
| TFAA | Milder, often with a base | Non-acidic conditions | Potential for trifluoroacetylation |
Q2: What is the general mechanism for the dehydration of prolinamide using a reagent like POCl₃?
A2: The dehydration of a primary amide by a reagent like phosphorus oxychloride involves the conversion of the carbonyl oxygen into a good leaving group, followed by elimination.[2]
The process can be summarized in the following steps:
-
Activation of the Carbonyl: The nucleophilic oxygen of the prolinamide carbonyl group attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Good Leaving Group: This initial attack, followed by the loss of a chloride ion, results in the formation of a chlorophosphate intermediate, which is an excellent leaving group.
-
Elimination: A base (which can be the solvent, an added base, or another molecule of the amide) abstracts a proton from the amide nitrogen. The resulting lone pair of electrons forms a triple bond with the carbonyl carbon, leading to the elimination of the chlorophosphate group and the formation of the nitrile.
Caption: General workflow for the dehydration of prolinamide.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Nitrile Product
Possible Cause 1.1: Incomplete Reaction
-
Explanation: The dehydration reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the dehydrating agent.
-
Solution:
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting prolinamide.
-
Increase Reaction Time and/or Temperature: If the reaction is sluggish, cautiously increase the temperature or extend the reaction time. Be mindful that excessive heat can lead to decomposition.
-
Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount of the dehydrating agent is used. In some cases, a slight excess may be beneficial.
-
Possible Cause 1.2: Degradation of Starting Material or Product
-
Explanation: Prolinamide and its corresponding nitrile can be sensitive to the harsh, acidic conditions generated by reagents like POCl₃ and SOCl₂.[1] The pyrrolidine ring in proline derivatives can be susceptible to cleavage under certain oxidative or strongly acidic conditions.[3]
-
Solution:
-
Use Milder Reagents: Consider using a milder dehydrating agent such as TFAA in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated acid.[1]
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions and degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause 2.1: Unreacted Starting Material
-
Explanation: As mentioned above, incomplete conversion will result in the presence of prolinamide in your final product.
-
Solution:
-
Purification: Prolinamide can often be separated from the nitrile product by column chromatography on silica gel. Due to the difference in polarity (amides are generally more polar than nitriles), a gradient elution system can be effective. Alternatively, recrystallization from a suitable solvent system may be employed. A patent for the purification of L-prolinamide suggests dissolving the crude product in an alcohol and then adding an anti-solvent to crystallize the pure compound.[4]
-
Possible Cause 2.2: Side Reactions
-
Explanation: The secondary amine in the proline ring is a potential site for side reactions, especially with highly reactive dehydrating agents or if the reaction conditions are not carefully controlled. For instance, with TFAA, N-trifluoroacetylation is a known side reaction for amines.[1]
-
Solution:
-
Protecting Groups: If side reactions involving the proline nitrogen are a persistent issue, consider protecting the secondary amine with a suitable protecting group (e.g., Boc, Cbz) before the dehydration step. This will add extra steps to your synthesis but can significantly improve the yield and purity of the desired nitrile.
-
Choice of Reagent: Select a dehydrating agent that is less likely to react with the secondary amine. Phosphorus-based reagents like P₂O₅ might be a suitable alternative.[5]
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause 3.1: Product is Water-Soluble
-
Explanation: Small, polar nitriles can have significant water solubility, making extraction from aqueous work-up solutions challenging.
-
Solution:
-
Extraction with Different Solvents: Use a more polar organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride before extraction to decrease the solubility of the organic product in the aqueous phase.[6]
-
Evaporation of Aqueous Layer: If the product is highly water-soluble and thermally stable, carefully evaporating the aqueous layer under reduced pressure might be an option, followed by purification of the residue.
-
Possible Cause 3.2: Co-elution of Impurities during Chromatography
-
Explanation: If impurities have similar polarities to the desired nitrile, they may be difficult to separate by standard column chromatography.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., using a combination of polar and non-polar solvents) and different stationary phases (e.g., alumina instead of silica gel).
-
Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization. A patent on refining prolinamide suggests treatment with an inorganic alkali to remove certain impurities.[7]
-
Caption: Troubleshooting decision tree for prolinamide dehydration.
Experimental Protocols
Protocol 1: Dehydration of L-Prolinamide using Phosphorus Oxychloride (POCl₃)
This is a general protocol and may require optimization for specific substrates and scales.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add L-prolinamide (1 equivalent).
-
Solvent: Add a suitable dry, non-protic solvent (e.g., acetonitrile, dichloromethane, or toluene).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Vertex AI Search. (n.d.). Amide to Nitrile - Common Conditions.
- Google Patents. (n.d.). CN103896820A - Method for purifying L-prolinamide.
- Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(22), 3737-3765.
- OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition.
- SCIRP. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles.
- ResearchGate. (2025). Mechanism of Oxidation of L-Proline by Aqueous Alkaline Diperiodatoargentate (III): Decarboxylation and Dehydration.
- ACS Publications. (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN102432616B - Method for preparing L-prolinamide and intermediate thereof.
- NIH. (n.d.). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3.
- ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review.
- PubMed. (2018). Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction.
- RSC Publishing. (n.d.). Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions. Green Chemistry.
- Google Patents. (n.d.). CN102180823A - Method for refining prolinamide.
- Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
Sources
- 1. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 2. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 7. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of (R)-Pyrrolidine-2-Carbonitrile for Bulk Production
Welcome to the technical support center dedicated to the successful bulk production of (R)-pyrrolidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with scaling up this critical chiral intermediate. Our focus is on providing practical, actionable solutions to common issues encountered during process development and manufacturing.
Introduction: Strategic Approaches to Bulk Synthesis
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type-II diabetes. The stereochemistry at the C2 position is crucial for its biological activity, making enantioselective synthesis paramount. While numerous synthetic routes exist at the laboratory scale, transitioning to bulk production introduces significant challenges in terms of cost, safety, efficiency, and maintaining high enantiopurity.
This guide will focus on the most industrially viable synthetic strategies and provide troubleshooting for common scale-up issues. The primary routes for large-scale synthesis often start from readily available and inexpensive chiral precursors like L-proline.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for the bulk production of this compound?
A1: For industrial-scale synthesis, the most common and cost-effective route starts from L-proline. This method involves the N-acylation of L-proline, followed by the conversion of the carboxylic acid to a nitrile. A typical sequence involves:
-
N-acylation: Reaction of L-proline with an acylating agent, such as chloroacetyl chloride.
-
Amidation: Conversion of the resulting carboxylic acid to a primary amide.
-
Dehydration: Dehydration of the amide to the desired nitrile.
Another emerging and highly efficient method is the use of continuous flow chemistry, which offers enhanced control over reaction parameters and facilitates scalability.
Q2: How can I improve the yield and purity of the N-acylation step at a larger scale?
A2: The N-acylation of L-proline with chloroacetyl chloride is a robust reaction, but on a large scale, temperature control is critical to minimize side reactions. A common issue is the formation of over-acylated byproducts. To mitigate this, consider the following:
-
Slow addition of the acylating agent: This helps to maintain a low concentration of the acylating agent, reducing the likelihood of side reactions.
-
Precise temperature control: Maintaining the reaction temperature within the optimal range is crucial for selectivity.
-
Solvent selection: The choice of solvent can influence the reaction rate and selectivity. Tetrahydrofuran (THF) is a commonly used solvent for this step.
Q3: What are the best practices for the dehydration of the amide to the nitrile in bulk?
A3: The dehydration of (R)-N-chloroacetyl-2-carbamoylpyrrolidine to this compound is a critical step. Common dehydrating agents include trifluoroacetic anhydride, thionyl chloride, and phosphorus oxychloride. For large-scale operations, consider:
-
Reagent selection: The choice of dehydrating agent should be based on cost, safety, and ease of handling at an industrial scale.
-
Reaction conditions: Optimization of temperature and reaction time is essential to ensure complete conversion and minimize degradation of the product.
-
Work-up procedure: A carefully designed work-up is necessary to remove the dehydrating agent and its byproducts.
Q4: How can I effectively monitor the progress of the reaction during bulk production?
A4: Real-time reaction monitoring is crucial for process control and optimization. High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the conversion of reactants and the formation of products and byproducts. Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, can also be implemented for continuous monitoring in a manufacturing setting.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
-
Potential Cause A: Racemization during synthesis.
-
Explanation: Harsh reaction conditions, such as high temperatures or extreme pH, can lead to racemization at the chiral center.
-
Solution:
-
Optimize reaction conditions: Carefully control the temperature and pH throughout the synthesis.
-
Use milder reagents: Where possible, select reagents that allow for milder reaction conditions.
-
Minimize reaction times: Shorter reaction times can reduce the opportunity for racemization.
-
-
-
Potential Cause B: Incomplete resolution of diastereomers (if a resolution method is used).
-
Explanation: In diastereomeric salt resolution, incomplete crystallization of the desired diastereomer can lead to low ee.
-
Solution:
-
Optimize crystallization conditions: Screen different solvents and cooling profiles to achieve efficient separation.
-
Control stoichiometry: The molar ratio of the resolving agent to the amine can significantly impact the resolution efficiency.
-
-
Issue 2: Poor Yield and Formation of Impurities
-
Potential Cause A: Side reactions during N-acylation.
-
Explanation: Over-acylation or other side reactions can reduce the yield of the desired product.
-
Solution:
-
Control stoichiometry: Use a precise molar ratio of reactants.
-
Slow reagent addition: Add the acylating agent slowly to the reaction mixture.
-
-
-
Potential Cause B: Incomplete dehydration of the amide.
-
Explanation: Insufficient dehydrating agent or suboptimal reaction conditions can result in incomplete conversion.
-
Solution:
-
Optimize reagent stoichiometry and reaction conditions: Ensure a sufficient amount of dehydrating agent and optimal temperature and time.
-
Monitor the reaction closely: Use HPLC or other analytical techniques to track the disappearance of the starting material.
-
-
-
Potential Cause C: Formation of furan byproducts.
-
Explanation: Under strongly acidic conditions, pyrrolidine derivatives can be susceptible to the formation of furan byproducts.[1]
-
Solution:
-
Issue 3: Difficulties in Product Isolation and Purification
-
Potential Cause A: Product is a viscous oil or difficult to crystallize.
-
Explanation: The final product may not readily crystallize, making purification by crystallization challenging.
-
Solution:
-
Solvent screening: Experiment with a variety of solvents and solvent mixtures to induce crystallization.
-
Seeding: Use a small amount of pure crystalline product to initiate crystallization.
-
Chromatography: If crystallization is not feasible, column chromatography can be used for purification, although this may be less practical for very large-scale production.
-
-
-
Potential Cause B: Co-crystallization of impurities.
-
Explanation: Impurities with similar structures may co-crystallize with the desired product, making them difficult to remove.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations from a suitable solvent to improve purity.
-
Slurry wash: Washing the crystalline product with a solvent in which the impurities are more soluble can be effective.
-
-
Experimental Protocols
Protocol 1: Bulk Synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline
Step 1: Synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Charge a suitable reactor with L-proline and tetrahydrofuran (THF).
-
Cool the suspension to the desired temperature (e.g., 0-5 °C).
-
Slowly add chloroacetyl chloride to the suspension while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed to completion, monitoring by HPLC.
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
Step 2: Synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the crude carboxylic acid from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Cool the solution and add a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) followed by a source of ammonia (e.g., ammonium bicarbonate).
-
Stir the reaction at ambient temperature until completion (monitored by HPLC).
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate and concentrate to obtain the crude amide.
Step 3: Synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Suspend the crude amide from Step 2 in THF and cool to 0-5 °C.
-
Slowly add a dehydrating agent (e.g., trifluoroacetic anhydride).
-
Stir the mixture at room temperature until the reaction is complete (monitored by HPLC).
-
Carefully quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
Purify the crude product by crystallization or chromatography.
Data Presentation
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Starting Material (L-proline) | 10 g | 1 kg | 100 kg |
| Typical Overall Yield | 65-75% | 60-70% | 55-65% |
| Enantiomeric Excess (ee) | >99% | >98.5% | >98% |
| Key Challenges | Product isolation | Heat transfer, mixing | Process safety, waste management |
Visualizations
Logical Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Key Stages in the Bulk Synthesis of this compound
Caption: Key stages in the synthesis from L-proline.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
Sources
Validation & Comparative
A Comparative Guide to the Stereoselectivity of (R)-Pyrrolidine-2-carbonitrile in Asymmetric Synthesis: A Theoretical and Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has established itself as a cornerstone, lauded for its simplicity, efficacy, and ability to induce high stereoselectivity in a multitude of chemical transformations.[1] This success has naturally led to extensive exploration of proline derivatives, aiming to refine catalytic activity, enhance solubility, and broaden the substrate scope.[2][3] This guide delves into the structural and electronic properties of a specific proline analog, (R)-pyrrolidine-2-carbonitrile, to provide a comprehensive comparison with established pyrrolidine-based organocatalysts. Due to a notable absence of published experimental data on its catalytic use, this analysis will focus on a mechanistic and theoretical comparison to predict its stereoselective potential.
The Proline Paradigm: A Mechanistic Overview
The efficacy of proline and its derivatives in asymmetric synthesis is primarily rooted in their ability to form chiral enamine intermediates with carbonyl compounds.[1] The pyrrolidine nitrogen acts as a nucleophile, condensing with a ketone or aldehyde to form an enamine. This enamine then serves as a nucleophile in subsequent reactions, such as aldol, Mannich, or Michael additions. The stereochemical outcome of these reactions is largely governed by the rigid structure of the pyrrolidine ring and the directing influence of the substituent at the C2 position. In the case of proline, the carboxylic acid group plays a crucial role in orienting the electrophile through hydrogen bonding in the transition state, leading to high enantioselectivity.[4]
This compound: A Structural and Electronic Analysis
This compound is a structural analog of proline where the carboxylic acid group is replaced by a nitrile (cyanide) group. This substitution has profound implications for its potential as an organocatalyst.
Electronic Effects: The nitrile group is strongly electron-withdrawing. This property would significantly decrease the electron density on the pyrrolidine nitrogen, thereby reducing its nucleophilicity. The formation of the crucial enamine intermediate, which is the rate-determining step in many proline-catalyzed reactions, would likely be disfavored.
Steric Effects: The nitrile group is sterically less demanding than a carboxylic acid. While this might reduce steric hindrance in the transition state, the dominating electronic effects are likely to be more influential on the catalyst's overall performance.
Hydrogen Bonding Capacity: Unlike the carboxylic acid group in proline, the nitrile group is a poor hydrogen bond donor. This limits its ability to activate and orient the electrophile in the transition state, a key element for achieving high stereoselectivity.
Comparative Analysis with Established Proline-Based Catalysts
To better understand the potential of this compound, it is instructive to compare its structural features with those of well-established proline-derived organocatalysts.
| Catalyst | C2-Substituent | Key Features | Expected Impact on Catalysis |
| L-Proline | -COOH | Bifunctional: secondary amine and carboxylic acid. | Forms enamine intermediate; carboxylic acid directs electrophile via H-bonding, leading to high stereoselectivity.[4] |
| (R)-Pyrrolidine-2-carboxamides | -CONR₂ | Amide group can participate in H-bonding. | Generally effective catalysts, though stereoselectivity can be influenced by the nature of the R groups on the amide.[5][6] |
| (R)-Prolinol Derivatives | -CH₂OR | Hydroxyl group can act as an H-bond donor. | Highly effective catalysts, often with bulky silyl ethers to create a defined chiral pocket.[3] |
| This compound | -CN | Strongly electron-withdrawing nitrile group. | Reduced nucleophilicity of the pyrrolidine nitrogen likely hinders enamine formation. Lack of H-bond donor capability compromises stereocontrol. |
Predicted Performance in Key Asymmetric Reactions
Based on the analysis above, the predicted performance of this compound as a catalyst in common asymmetric reactions is as follows:
-
Asymmetric Aldol Reaction: The formation of the enamine intermediate with the ketone donor is expected to be slow or not occur at all. Even if the enamine were to form, the lack of a directing group would likely result in low to no enantioselectivity.
-
Asymmetric Michael Addition: Similar to the aldol reaction, the initial enamine formation would be a significant hurdle. The subsequent nucleophilic attack on the Michael acceptor would lack the stereodirecting influence seen with proline and its more effective derivatives.
Experimental Protocols for Catalyst Evaluation
To empirically determine the catalytic efficacy of this compound, the following experimental protocols for a benchmark asymmetric aldol reaction are provided.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), add the ketone (10.0 mmol).
-
Add the organocatalyst (this compound or a reference catalyst like L-proline) at a specified loading (e.g., 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[1]
Visualizations
Proline Catalytic Cycle
Caption: Workflow for the screening of this compound as an organocatalyst.
Conclusion
While this compound is an intriguing structural analog of the highly successful organocatalyst L-proline, a thorough analysis of its electronic properties strongly suggests it is unlikely to be an effective catalyst for asymmetric reactions that proceed via an enamine intermediate. The potent electron-withdrawing nature of the C2-nitrile group is predicted to significantly impair the crucial enamine formation step by reducing the nucleophilicity of the pyrrolidine nitrogen. Furthermore, the absence of a hydrogen-bond donating group at the C2 position removes a key element for stereochemical control that is present in proline and its more successful derivatives.
This guide, therefore, serves not as a testament to the catalytic prowess of this compound, but rather as a case study in the rational design of organocatalysts. It underscores the delicate interplay of steric and electronic factors that govern catalytic efficiency and stereoselectivity. While the possibility of novel, unanticipated reactivity cannot be entirely dismissed without empirical evidence, the foundational principles of proline catalysis suggest that researchers seeking highly stereoselective outcomes would be better served by exploring other classes of proline derivatives. The provided experimental protocols offer a clear path for those wishing to empirically validate this theoretical assessment.
References
- List, B. (2016). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- BenchChem. (2025).
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
- Alza, E., et al. (2023).
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3, 84-96.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of (R)-pyrrolidine-2-carbonitrile Derivatives as Enzyme Inhibitors
Introduction: The Therapeutic Promise of Pyrrolidine-2-Carbonitrile Derivatives
In the landscape of modern drug discovery, the inhibition of specific enzymes remains a cornerstone of therapeutic intervention. Among the myriad of molecular scaffolds, (R)-pyrrolidine-2-carbonitrile derivatives have emerged as a particularly promising class of compounds, demonstrating potent inhibitory activity against key enzymes implicated in metabolic and neurological disorders. This guide provides an in-depth, comparative analysis of these derivatives, focusing on their validation as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP).
DPP-4 is a critical enzyme in glucose homeostasis, responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][3][4] This mechanism forms the basis for the successful use of DPP-4 inhibitors in the management of type 2 diabetes.[2] Prolyl Oligopeptidase (POP) is a serine protease implicated in the metabolism of neuropeptides and has been identified as a therapeutic target for neurodegenerative and cognitive disorders.[5][6] Inhibition of POP is believed to offer neuroprotective and cognition-enhancing benefits.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the experimental validation process, from initial enzyme kinetics to a comparative analysis of inhibitory potency. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
I. The Validation Workflow: A Step-by-Step Approach to Characterizing Enzyme Inhibitors
A rigorous and systematic workflow is paramount to accurately validate and compare enzyme inhibitors. The following sections detail the essential experimental stages, providing both the "how" and the "why" behind each protocol.
A. Foundational Enzyme Kinetics: Understanding the Target
Before evaluating inhibitors, a thorough understanding of the target enzyme's kinetic behavior is essential. This involves determining the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate.
Experimental Protocol: Determination of Kₘ and Vₘₐₓ for DPP-4
-
Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of Dipeptidyl Peptidase-4 (DPP-4).
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).[7]
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare Substrate Solutions: Create a series of dilutions of the Gly-Pro-AMC substrate in the assay buffer, spanning a range of concentrations (e.g., 0-200 µM).[7]
-
Enzyme Preparation: Dilute the DPP-4 enzyme to a fixed concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well plate, add a fixed volume of the diluted enzyme solution to each well.
-
Initiate Reaction: Add varying concentrations of the substrate to the wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths for AMC.[8] Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of fluorescence increase is proportional to the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
-
-
Causality: Understanding the baseline kinetics is crucial. The Kₘ value informs the appropriate substrate concentration to use in subsequent inhibition assays. A substrate concentration around the Kₘ value is often optimal for detecting competitive inhibition.
B. Quantifying Inhibitory Potency: The IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an inhibitor.[9][10] It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][10] A lower IC₅₀ value indicates a more potent inhibitor.[11]
Experimental Protocol: IC₅₀ Determination for this compound Derivatives against DPP-4
-
Objective: To determine the IC₅₀ value of various this compound derivatives against DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Gly-Pro-AMC substrate.
-
Assay Buffer.
-
This compound derivatives and a reference inhibitor (e.g., Sitagliptin).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of each this compound derivative and the reference inhibitor in the assay buffer. The concentration range should span several orders of magnitude to ensure a complete dose-response curve.
-
Assay Setup: In a 96-well plate, add the diluted enzyme, assay buffer, and the various concentrations of the inhibitors. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.[12]
-
Initiate Reaction: Add a fixed concentration of the Gly-Pro-AMC substrate (typically at or near the Kₘ value) to all wells to start the reaction.
-
Measure Activity: Monitor the fluorescence as described in the previous protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[9]
-
-
-
Causality: The IC₅₀ value provides a direct measure of an inhibitor's potency under specific assay conditions. It is crucial for ranking compounds and for selecting promising candidates for further investigation. However, it's important to note that the IC₅₀ value can be influenced by the substrate concentration.[9]
C. Elucidating the Mechanism of Action: Lineweaver-Burk Analysis
Understanding how an inhibitor interacts with the enzyme and its substrate is critical for rational drug design. The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a classical method to distinguish between different modes of reversible inhibition: competitive, non-competitive, and uncompetitive.[13][14][15]
Experimental Protocol: Lineweaver-Burk Analysis of a Lead this compound Derivative
-
Objective: To determine the mechanism of inhibition of a lead this compound derivative against DPP-4.
-
Procedure:
-
Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the substrate concentration over a wide range.
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data as 1/V₀ versus 1/[S] (Lineweaver-Burk plot).
-
-
Data Interpretation:
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vₘₐₓ is unchanged), but will have different x-intercepts (apparent Kₘ is increased).[16][17]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but will have different y-intercepts (Vₘₐₓ is decreased).[16]
-
Uncompetitive Inhibition: The lines will be parallel, with both the apparent Kₘ and Vₘₐₓ being decreased.[14]
-
-
Causality: The mode of inhibition provides crucial insights into the inhibitor's binding site. A competitive inhibitor binds to the active site, directly competing with the substrate.[18] A non-competitive inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency without preventing substrate binding.[18] This information is invaluable for structure-activity relationship (SAR) studies and for optimizing inhibitor design.
II. Comparative Analysis: this compound Derivatives vs. Alternatives
A key aspect of validating a new class of inhibitors is to benchmark their performance against existing compounds. This section provides a comparative analysis of selected this compound derivatives against other known DPP-4 and POP inhibitors.
A. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The this compound scaffold is a core component of several potent DPP-4 inhibitors. The nitrile group plays a crucial role in the inhibitory mechanism, forming a covalent adduct with the catalytic serine residue in the DPP-4 active site.
Table 1: Comparative Inhibitory Potency (IC₅₀) of DPP-4 Inhibitors
| Compound | Derivative Class | IC₅₀ (nM) | Reference |
| Compound 17a | 4-fluoropyrrolidine-2-carbonitrile | 17 | [3] |
| Compound 8l | 4-fluoropyrrolidine-2-carbonitrile | 50 | [1] |
| Compound 9l | octahydrocyclopenta[b]pyrrole-2-carbonitrile | 10 | [1] |
| Sitagliptin | β-amino acid derivative | 19 | [6] |
| Vildagliptin | Cyanopyrrolidine derivative | 34 | [6] |
| Saxagliptin | Cyanopyrrolidine derivative | 50 | [6] |
| Linagliptin | Xanthine derivative | 1 | [6] |
| Alogliptin | Pyrimidinedione derivative | 10 | [6] |
Data compiled from various sources and should be interpreted in the context of the specific assay conditions used in each study.
The data in Table 1 highlights the potent DPP-4 inhibitory activity of this compound derivatives. For instance, compound 17a, a 4-fluoropyrrolidine-2-carbonitrile derivative, exhibits an IC₅₀ of 17 nM, which is comparable to the well-established drug Sitagliptin.[3][6] Furthermore, the octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative, compound 9l, shows even greater potency with an IC₅₀ of 10 nM.[1] These findings underscore the potential of this chemical scaffold in the development of novel anti-diabetic agents.
B. Prolyl Oligopeptidase (POP) Inhibitors
The versatility of the this compound scaffold extends to the inhibition of POP. The development of potent and selective POP inhibitors is a promising avenue for the treatment of neurological disorders.
Table 2: Comparative Inhibitory Potency (Kᵢ and IC₅₀) of POP Inhibitors
| Compound | Derivative Class | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| KYP-2047 | This compound derivative | 0.023 | - | [13] |
| Z-Pro-prolinal | Peptidomimetic | - | Varies | [13] |
| S 17092 | Peptidomimetic | - | 0.8 | [13] |
| JTP-4819 | Peptidomimetic | 0.53 | - | [5] |
Data compiled from various sources and should be interpreted in the context of the specific assay conditions used in each study.
As shown in Table 2, the this compound derivative KYP-2047 is an exceptionally potent POP inhibitor with a Kᵢ value in the picomolar range.[13] Its potency surpasses that of other well-characterized POP inhibitors like Z-Pro-prolinal and S 17092.[13] This remarkable potency, coupled with its ability to cross the blood-brain barrier, makes KYP-2047 a highly promising candidate for the treatment of neurodegenerative diseases.[13]
III. Synthesis of this compound Derivatives
The synthesis of these potent inhibitors is a critical aspect of their development. A common synthetic route starts from L-proline, which is first N-acylated, followed by conversion of the carboxylic acid to a primary amide, and finally dehydration to the nitrile.
General Synthetic Scheme for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
A practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for many DPP-4 inhibitors, has been described.[12] The process involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated carboxylic acid into the corresponding amide.[12] The final step is the dehydration of the amide to yield the desired cyanopyrrolidine intermediate.[12] This intermediate can then be reacted with various amines to generate a library of this compound derivatives.
IV. Conclusion and Future Directions
The experimental data presented in this guide unequivocally validates this compound derivatives as a highly promising class of enzyme inhibitors. Their potent and often selective inhibition of both DPP-4 and POP opens up exciting therapeutic avenues for the treatment of type 2 diabetes and neurological disorders, respectively.
The comparative analysis demonstrates that these derivatives can rival or even surpass the potency of existing drugs and clinical candidates. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this versatile chemical scaffold.
Future research should focus on further elucidating the structure-activity relationships within this class of compounds to enhance their potency, selectivity, and pharmacokinetic properties. The development of derivatives with dual inhibitory activity against both DPP-4 and other relevant targets could also represent a novel and effective therapeutic strategy for complex metabolic diseases. As our understanding of the intricate roles of these enzymes in human health and disease continues to grow, so too will the potential of this compound derivatives to provide innovative solutions to pressing medical needs.
V. References
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
-
Lineweaver–Burk plot for DPP‐4 inhibitory activity of compounds 5 (A) and 7 (B). ResearchGate. [Link]
-
Lineweaver–Burk plots of DPP-IV inhibition by peptides. Peptides were.... ResearchGate. [Link]
-
IC50 Determination. edX. [Link]
-
Lineweaver and Burk double reciprocal plots for DDP-IV inhibition by.... ResearchGate. [Link]
-
IC50. Wikipedia. [Link]
-
(PDF) Low molecular weight inhibitors of Prolyl Oligopeptidase: A review of compounds patented from 2003 to 2010. ResearchGate. [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. NIH. [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. [Link]
-
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.. ResearchGate. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC - NIH. [Link]
-
Lineweaver–Burk Plot. Microbe Notes. [Link]
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Comparative analysis of thermal adaptations of extremophilic prolyl oligopeptidases. PMC. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC - PubMed Central. [Link]
-
Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. PubMed. [Link]
-
DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd.. [Link]
-
DPP-4 inhibitors (gliptins). Diabetes UK. [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparative analysis of thermal adaptations of extremophilic prolyl oligopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-2-Carbonitrile Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and the stereochemical possibilities it offers make it a privileged structure in medicinal chemistry. Among its many derivatives, those bearing a carbonitrile group at the 2-position have garnered significant attention, leading to the development of potent and selective inhibitors for a range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrrolidine-2-carbonitrile derivatives, with a primary focus on their well-established role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, alongside emerging applications in oncology and infectious diseases.
The Pyrrolidine-2-Carbonitrile Scaffold: A Privileged Motif in Drug Discovery
The pyrrolidine-2-carbonitrile moiety is a key pharmacophore that imparts unique properties to small molecules. The defining feature is the nitrile group at the C2 position of the pyrrolidine ring. This seemingly simple functional group plays a crucial role in the mechanism of action for many of these derivatives, particularly in enzyme inhibition. The electron-withdrawing nature of the nitrile can enhance the acidity of the adjacent C-H bond and participate in crucial binding interactions with target proteins. Furthermore, the pyrrolidine ring itself, with its non-planar, puckered conformations, allows for precise spatial orientation of substituents, enabling tailored interactions within the binding pockets of enzymes and receptors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Case Study in Rational Drug Design
The most prominent success story of pyrrolidine-2-carbonitrile derivatives lies in the development of DPP-4 inhibitors, a class of oral anti-diabetic agents. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Key SAR Principles for DPP-4 Inhibition
The development of potent and selective DPP-4 inhibitors based on the pyrrolidine-2-carbonitrile scaffold has been guided by several key SAR principles:
-
The Essential Nitrile: The cyano group at the 2-position is paramount for potent DPP-4 inhibition. It forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme, mimicking the tetrahedral intermediate of the natural substrate. This interaction is a hallmark of this class of inhibitors.
-
Stereochemistry at C2: The stereochemistry at the carbon bearing the nitrile group is critical. The (S)-configuration is generally preferred for optimal interaction with the S1 pocket of DPP-4.
-
Substitutions on the Pyrrolidine Ring: Modifications on the pyrrolidine ring, particularly at the 4-position, have been extensively explored to enhance potency and selectivity. Introduction of a fluorine atom, for instance, can improve the pharmacokinetic profile and binding affinity. A series of 4-fluoropyrrolidine-2-carbonitrile derivatives have shown excellent DPP-4 inhibitory activity.[1][2]
-
The N-Acyl Group: The substituent on the pyrrolidine nitrogen (N1) is crucial for engaging with the S2 subsite of the enzyme. A variety of acyl groups have been investigated, with bulky and hydrophobic moieties often leading to increased potency.
Comparative Analysis of DPP-4 Inhibitors
The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of several pyrrolidine-2-carbonitrile derivatives, highlighting the impact of structural modifications.
| Compound ID | R1 (N-Acyl Group) | R2 (at C4) | DPP-4 IC50 (µM) | Reference |
| 17a | 2-(3-hydroxyadamantan-1-ylamino)acetyl | H | 0.017 | [1] |
| 8l | [Specific β-amino group] | F | 0.05 | [2] |
| 9l | [Specific β-amino group] | F | 0.01 | [2] |
| Compound 6b | [Specific substituted phenyl group] | H | 22.87 (µg/mL) | [3] |
| Compound 6c | [Specific substituted phenyl group] | H | 42.12 (µg/mL) | [3] |
Note: IC50 values in µg/mL from reference[3] would need to be converted to µM for direct comparison, requiring the molecular weights of the specific compounds which are not provided in the abstract.
dot
Caption: Key SAR features of pyrrolidine-2-carbonitrile DPP-4 inhibitors.
Emerging Frontiers: Anticancer and Antibacterial Activities
While the application of pyrrolidine-2-carbonitrile derivatives in diabetes is well-established, their potential in other therapeutic areas is an active area of research. The pyrrolidine scaffold is a common feature in many anticancer and antibacterial agents.
Anticancer Potential
Several studies have explored the anticancer properties of pyrrolidine derivatives, with some demonstrating potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.
Comparative Anticancer Activity of Pyrrolidine Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiropyrrolidine-thiazolo-oxindole | HepG2 | 0.85 ± 0.20 (µg/mL) | [4] |
| Spiropyrrolidine-thiazolo-oxindole | HCT-116 | 2.00 ± 0.60 (µg/mL) | [4] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 | 2.50 ± 0.46 | [5] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 | 3.63 ± 0.45 | [5] |
| Pyrimidine-5-carbonitrile derivative | HepG2 | 3.56 | [6] |
Note: Data for spiropyrrolidine and pyrrolidin-2-one derivatives are included to illustrate the broader potential of the pyrrolidine scaffold in oncology. More research is needed to specifically evaluate pyrrolidine-2-carbonitrile derivatives.
Antibacterial Activity
The pyrrolidine ring is a structural component of several natural and synthetic antibacterial agents.[7] The exploration of pyrrolidine-2-carbonitrile derivatives for antibacterial activity is an emerging field with the potential to address the growing challenge of antibiotic resistance.
Comparative Antibacterial Activity of Pyrrolidine Derivatives:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrole Derivative (BM212) | M. tuberculosis | 0.7 - 1.5 | [8] |
| Pyrrolidine dithiocarbamate | P. gingivalis | Varies | [9] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
DPP-4 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute with assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and substrate to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted test compound solution to each well of the microplate.
-
Add 50 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
dot
Caption: Workflow for a typical DPP-4 inhibition assay.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Materials:
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The pyrrolidine-2-carbonitrile scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective enzyme inhibitors. The extensive SAR studies on DPP-4 inhibitors have provided a clear roadmap for optimizing the potency and pharmacokinetic properties of these compounds. While the exploration of their anticancer and antibacterial potential is still in its nascent stages, the initial findings are promising and warrant further investigation.
Future research in this area should focus on:
-
Expanding the SAR for Anticancer and Antibacterial Activities: A systematic exploration of substitutions on the pyrrolidine-2-carbonitrile scaffold is needed to identify key structural features for potent and selective anticancer and antibacterial agents.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their anticancer and antibacterial effects will be crucial for their further development.
-
Pharmacokinetic and In Vivo Efficacy Studies: Promising candidates identified from in vitro studies will require comprehensive pharmacokinetic profiling and evaluation in relevant animal models to assess their therapeutic potential.
By leveraging the foundational knowledge gained from the development of DPP-4 inhibitors and embracing a multidisciplinary approach, the full therapeutic potential of pyrrolidine-2-carbonitrile derivatives can be unlocked, leading to the discovery of novel medicines for a range of human diseases.
References
-
Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). Drug Development Research. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2022). Molecules. [Link]
-
Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com. Retrieved from [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. (1999). Antimicrobial Agents and Chemotherapy. [Link]
-
The in vitro anticancer activity of pyrrolidone derivatives 2–26 against A549 human non-small cell lung cancer cells... (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values obtained for the prepared derivatives against different... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. (2025). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules. [Link]
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. (2022). Pharmaceutical Patent Analyst. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). New Journal of Chemistry. [Link]
-
Synthesis of methanoprolinenitrile based derivatives as DPP-IV inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibacterial activity of pyrrolidine dithiocarbamate. (2001). Journal of Periodontology. [Link]
Sources
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
A Senior Application Scientist's Guide to Comparing the Binding Potency of Pyrrolidine-Derived DPP-4 Inhibitors
Introduction: The Pyrrolidine Scaffold at the Heart of Modern Diabetes Therapy
Dipeptidyl peptidase-4 (DPP-4), a serine exopeptidase, has emerged as a pivotal therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its primary role involves the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and maintaining glucose homeostasis[1][2]. Consequently, inhibiting DPP-4 prolongs the action of these incretins, offering an effective strategy for glycemic control[3].
Among the various chemical scaffolds developed for DPP-4 inhibition, the five-membered pyrrolidine ring has proven to be an exceptionally versatile and effective framework[4][5]. Its non-planar, puckered structure allows for precise three-dimensional orientation of substituents to maximize interactions within the enzyme's active site[5]. This guide provides an in-depth comparison of the binding potencies of different classes of pyrrolidine-derived DPP-4 inhibitors, elucidates the underlying structure-activity relationships (SAR), and presents a validated experimental protocol for assessing inhibitory activity.
The Cyanopyrrolidine "Warhead": A Cornerstone of Potency
The introduction of a nitrile group at the 2-position of the pyrrolidine ring was a watershed moment in the development of potent DPP-4 inhibitors, giving rise to the highly successful cyanopyrrolidine class[3][6]. This class includes clinically approved drugs such as Vildagliptin and Saxagliptin[3].
The potency of these inhibitors stems from a key interaction: the nitrile group acts as an electrophilic "warhead" that forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the S1 pocket of the DPP-4 active site[1]. This covalent interaction significantly enhances binding affinity and residence time compared to non-covalent inhibitors. Furthermore, the protonated amino group of the pyrrolidine scaffold forms critical salt bridges with negatively charged residues, primarily Glutamic acid 205 (Glu205) and Glutamic acid 206 (Glu206), anchoring the molecule within the active site[1].
Figure 1: Key binding interactions of a cyanopyrrolidine inhibitor within the DPP-4 active site.
Comparative Binding Potency of Pyrrolidine-Based Inhibitors
The binding potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. The data below, compiled from various in vitro studies, compares the inhibitory potencies of several key pyrrolidine-derived compounds against human DPP-4.
| Inhibitor | Pyrrolidine Scaffold Type | Human DPP-4 IC50 (nmol/L) | Key Structural Features | References |
| Vildagliptin | Cyanopyrrolidine | 34 | N-substituted glycyl-2-cyanopyrrolidine | [7] |
| Saxagliptin | Cyanopyrrolidine | 1.5 | Adamantyl group, 3-hydroxy substitution | [7][8] |
| Saxagliptin Metabolite (M2) | Cyanopyrrolidine | 3.1 | Active 5-hydroxy metabolite of Saxagliptin | [7] |
| 4-Fluoro Derivative | Fluoropyrrolidine | Potency > Unsubstituted | Fluorine substitution at the 4-position | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution, as experimental conditions such as substrate type, substrate concentration, and temperature can influence the results[8].
Analysis of Potency Data:
-
Saxagliptin exhibits significantly higher potency (lower IC50) than Vildagliptin . This enhanced affinity is largely attributed to the bulky adamantyl group which occupies the S2 pocket more effectively and the 3-hydroxy group on the pyrrolidine ring which can form additional hydrogen bonds[8].
-
The active metabolite of Saxagliptin, M2 (5-hydroxysaxagliptin) , retains high potency, demonstrating the robustness of the core pharmacophore[7].
-
Research into fluorinated pyrrolidines has shown that strategic substitution, such as adding a fluorine atom at the 4-position, can enhance inhibitory activity and improve pharmacokinetic profiles compared to unsubstituted analogs[9]. This highlights that modifications beyond the cyanopyrrolidine "warhead" are critical for optimizing inhibitor performance.
Structure-Activity Relationship (SAR): Beyond the Nitrile Group
While the 2-cyanopyrrolidine moiety is fundamental, the overall binding affinity is a composite of interactions involving the entire molecule. The SAR for this class is well-defined:
-
The S1 Pocket Interaction: As established, the C2-nitrile group is the primary anchor, forming a reversible covalent adduct with Ser630[1]. Its presence is considered essential for high potency in this class[10].
-
The S2 Pocket Interaction: The N-acyl substituent on the pyrrolidine ring extends into the S2 pocket. The size, shape, and hydrophobicity of this group are critical variables. The large, hydrophobic adamantyl group of Saxagliptin is a prime example of an optimized S2-binding moiety that enhances potency over the smaller group in Vildagliptin[2][8].
-
Substitutions on the Pyrrolidine Ring: Modifications to the ring itself can fine-tune potency and selectivity. A 3-hydroxy group (as in Saxagliptin) or a 4-fluoro group can increase affinity by forming additional favorable interactions with the enzyme or by altering the ring's conformation for a better fit[9][11].
Experimental Protocol: A Validated In Vitro Assay for Determining DPP-4 Inhibition
To ensure trustworthy and reproducible data, a standardized experimental protocol is paramount. The following describes a robust, fluorescence-based method for determining the IC50 of putative DPP-4 inhibitors. This method is preferred over colorimetric assays due to its higher sensitivity[12].
Principle: The assay measures the activity of DPP-4 using a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent product, AMC. In the presence of an inhibitor, the rate of AMC release is reduced. The fluorescence is measured over time, and the percentage of inhibition is calculated relative to an uninhibited control.
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of (R)-pyrrolidine-2-carbonitrile Derivatives as DPP-4 Inhibitors
For researchers and scientists in the field of drug development, the (R)-pyrrolidine-2-carbonitrile scaffold has emerged as a cornerstone in the design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[1][2] This guide provides an in-depth, objective comparison of the performance of drugs synthesized with this key structural motif, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The rationale for targeting DPP-4 lies in its critical role in glucose homeostasis. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby lowering blood glucose levels. The this compound moiety serves as a highly effective pharmacophore, mimicking the proline residue of natural DPP-4 substrates.[3]
In Vitro Evaluation: Gauging Potency and Selectivity
The initial screening of novel compounds invariably begins with a robust in vitro evaluation to determine their intrinsic inhibitory activity against the target enzyme and their selectivity against closely related proteins.
The primary in vitro assay for DPP-4 inhibitors measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This is a direct measure of the drug's potency. The causality behind this choice is straightforward: a lower IC50 value indicates a more potent inhibitor.
A typical experimental workflow for determining the IC50 of a novel this compound derivative is as follows:
The following table summarizes the in vitro performance of several this compound derivatives from published studies, comparing them to Vildagliptin, a well-established DPP-4 inhibitor.
| Compound | DPP-4 IC50 (µM) | DPP-8 Selectivity Ratio (DPP-8 IC50 / DPP-4 IC50) | DPP-9 Selectivity Ratio (DPP-9 IC50 / DPP-4 IC50) | Reference |
| Compound 17a | 0.017 | 1324 | 1164 | [4] |
| Compound 8l | 0.05 | - | - | |
| Compound 9l | 0.01 | 898 | 566 | |
| Vildagliptin | - | - | - | [2] |
| Saxagliptin | - | - | - | [2] |
Note: Lower IC50 values indicate higher potency. Higher selectivity ratios are desirable, indicating less potential for off-target effects.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of each concentration of the test compound to the wells of a 96-well black microplate.
-
Add 48 µL of the DPP-4 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to measure the fluorescence at regular intervals for 30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
Following promising in vitro results, the evaluation progresses to in vivo models to assess the compound's efficacy in a physiological context and to understand its pharmacokinetic profile.
The OGTT is a cornerstone in vivo assay for evaluating the efficacy of anti-diabetic agents.[4] It measures the ability of a compound to improve glucose disposal following an oral glucose challenge. The causality is clear: an effective DPP-4 inhibitor will enhance the incretin effect, leading to lower blood glucose excursions after a meal (simulated by the glucose challenge).
The signaling pathway influenced by DPP-4 inhibitors is depicted below:
The table below presents a comparison of the in vivo efficacy and pharmacokinetic properties of selected this compound derivatives.
| Compound | Animal Model | Dose (mg/kg, p.o.) | Glucose Lowering in OGTT (%) | Oral Bioavailability (F%) | t1/2 (h) | Reference |
| Compound 17a | ICR & KKAy Mice | 10 | Significant | - | - | [4] |
| Compound 8l | - | - | - | 53.2 | - | |
| Compound 9l | ICR Mice | - | Good | 22.8 | 2.74 |
Note: "p.o." refers to oral administration. Higher percentage of glucose lowering in OGTT indicates better efficacy. Higher oral bioavailability (F%) and a reasonable half-life (t1/2) are desirable pharmacokinetic properties.
-
Animal Acclimation and Fasting:
-
House male ICR mice (or other appropriate rodent model) in a controlled environment for at least one week prior to the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Randomly divide the mice into vehicle control and treatment groups.
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally by gavage at a predetermined dose.
-
-
Glucose Challenge and Blood Sampling:
-
Thirty minutes after compound administration, take a baseline blood sample (t=0) from the tail vein.
-
Immediately administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Measure the blood glucose concentration in each sample using a glucometer.
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion for each animal.
-
Determine the percentage of glucose lowering by comparing the AUC of the treated group to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly successful platform for the development of potent and selective DPP-4 inhibitors. The compounds highlighted in this guide demonstrate excellent in vitro potency and promising in vivo efficacy in preclinical models. The key to advancing these molecules towards clinical candidacy lies in a thorough evaluation of their pharmacokinetic and toxicological profiles.
Future research in this area will likely focus on optimizing the pharmacokinetic properties to achieve once-daily dosing, further enhancing selectivity to minimize any potential for off-target effects, and exploring the potential of these compounds in combination therapies. The robust and reproducible experimental methodologies outlined in this guide provide a solid foundation for these future investigations, ensuring the continued development of safe and effective treatments for type 2 diabetes.
References
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. [Link]
-
(2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets. [Link]
-
11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Series of pyrrolidine-2-carbonitrile derivatives used for the in silico study. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]
-
In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. [Link]
Sources
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Chiral 2-Cyanopyrrolidines: A Comparative Analysis
Introduction: The chiral 2-cyanopyrrolidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, which are critical in the management of type 2 diabetes. The precise stereochemical orientation of the cyano group at the C-2 position is paramount for biological activity, making the development of efficient, stereoselective synthetic routes a subject of intense research and industrial importance. This guide provides a comparative analysis of the dominant synthetic strategies, offering insights into the mechanistic rationale, practical execution, and relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.
Strategic Overview: Four Primary Pathways to a Privileged Scaffold
The synthesis of enantiomerically pure 2-cyanopyrrolidines can be broadly categorized into four distinct approaches. The choice of strategy is often a balance between factors such as the desired scale, available starting materials, and the required level of enantiopurity. We will dissect the following key methodologies:
-
Diastereoselective Strecker Synthesis: A classic, substrate-controlled approach using chiral auxiliaries to direct the stereochemical outcome.
-
Catalytic Asymmetric Cyanation: A modern, catalyst-controlled method offering high efficiency and atom economy.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the exquisite selectivity of enzymes to separate racemic mixtures.
-
Synthesis from the Chiral Pool: A reliable strategy that begins with an enantiopure starting material, such as L-proline.
Figure 1: Overview of the main synthetic routes to chiral 2-cyanopyrrolidines.
Route 1: Diastereoselective Strecker Synthesis
The Strecker synthesis, one of the oldest methods for producing α-aminonitriles, involves the three-component reaction of a ketone or aldehyde, an amine, and a cyanide source. To achieve stereocontrol, a chiral amine or a chiral auxiliary is employed to form a diastereomeric intermediate that directs the nucleophilic attack of the cyanide ion.
Principle and Rationale: This approach relies on steric hindrance. A bulky chiral auxiliary, such as (R)-phenylglycinol, is condensed with a pyrrolidine precursor (e.g., a protected 1-pyrroline) to form a chiral iminium ion. The cyanide nucleophile then attacks preferentially from the less sterically hindered face, establishing the desired stereocenter. The key advantage is the often high and predictable diastereoselectivity. However, the methodology's primary drawback is the need for additional steps to install and subsequently remove the chiral auxiliary, which can lower the overall yield and atom economy.
Representative Experimental Protocol: Strecker Reaction with a Chiral Auxiliary
This protocol is adapted from the work of Nájera and co-workers, which details a robust diastereoselective synthesis.
-
Iminium Ion Formation: To a solution of the chiral amine auxiliary, (R)-phenylglycinol (1.0 eq.), in methanol at 0 °C, add the pyrrolidine precursor, methyl 1-pyrroline-5-carboxylate (1.1 eq.). Stir the mixture for 2 hours to allow for the formation of the corresponding chiral iminium ion intermediate.
-
Cyanide Addition: Cool the reaction mixture to -78 °C. Add trimethylsilyl cyanide (TMSCN) (1.5 eq.) dropwise over 15 minutes.
-
Reaction Progression: Allow the mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the diastereomeric α-aminonitriles.
-
Auxiliary Removal: The chiral auxiliary is typically removed via hydrogenolysis (e.g., H₂, Pd/C) in a subsequent step to afford the free amine, which is then protected to yield the final product.
Figure 2: Workflow for the diastereoselective Strecker synthesis.
Route 2: Catalytic Asymmetric Cyanation
This modern approach circumvents the need for stoichiometric chiral auxiliaries by using a chiral catalyst to create an asymmetric environment around a prochiral substrate. The cyanation of cyclic imines, particularly N-protected 1-pyrrolines, has emerged as a highly effective strategy.
Principle and Rationale: A chiral metal complex, such as those derived from aluminum, titanium, or rare-earth metals, coordinates to the imine substrate. This coordination activates the imine for nucleophilic attack and simultaneously shields one face of the C=N double bond. Consequently, the cyanide source (e.g., TMSCN or HCN) is delivered to the unshielded face, resulting in the formation of one enantiomer in excess. This method is highly atom-economical and often requires low catalyst loadings (0.1–10 mol%). A prominent example is the use of a chiral aluminum-salen complex, which has demonstrated excellent enantioselectivities in the hydrocyanation of N-acyl-Δ¹-pyrroline-2-carboxylates.
Representative Experimental Protocol: Al-Salen Catalyzed Asymmetric Cyanation
This protocol is a generalized representation based on established methodologies for asymmetric catalysis.
-
Catalyst Preparation/Activation: In a flame-dried, argon-purged flask, dissolve the chiral salen ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) (0.05 eq.) in anhydrous toluene. Add diethylaluminum chloride (Et₂AlCl) (0.05 eq.) and stir at room temperature for 1 hour to form the active catalyst complex.
-
Substrate Addition: Add the N-Boc-Δ¹-pyrroline-2-carboxylate substrate (1.0 eq.) to the catalyst solution.
-
Cyanation: Cool the mixture to the optimized reaction temperature (e.g., -40 °C). Add a solution of trimethylsilyl cyanide (TMSCN) (1.2 eq.) in toluene dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -40 °C for 24-48 hours. Monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis of aliquots.
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash chromatography on silica gel.
Figure 3: Simplified catalytic cycle for asymmetric cyanation.
Route 3: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. In the context of 2-cyanopyrrolidines, enzymatic kinetic resolution (EKR) of a racemic mixture is a common and effective strategy.
Principle and Rationale: EKR relies on an enzyme's ability to selectively react with one enantiomer of a racemic pair at a much faster rate than the other. For 2-cyanopyrrolidines, a nitrilase enzyme can be employed. The nitrilase selectively hydrolyzes one enantiomer (e.g., the (R)-enantiomer) of the racemic nitrile to its corresponding carboxylic acid. This leaves the unreacted, desired (S)-enantiomer in high enantiomeric excess. The primary advantage of this method is the exceptional enantioselectivity often achieved (>99% ee). The main limitation is the theoretical maximum yield of 50% for the desired enantiomer. However, the unreacted substrate and the hydrolyzed product are chemically distinct, facilitating a straightforward separation.
Representative Experimental Protocol: Nitrilase-Mediated Kinetic Resolution
This protocol is based on principles described in the biocatalysis literature for nitrile resolution.
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5). Add the racemic N-Boc-2-cyanopyrrolidine substrate to a final concentration of 50-100 mM.
-
Enzyme Addition: Add the nitrilase enzyme (as a whole-cell preparation or purified enzyme, e.g., 1-5 mg/mL).
-
Resolution: Stir the suspension at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the ee of the remaining nitrile and the conversion.
-
Reaction Termination: Once the reaction has reached approximately 50% conversion (which typically corresponds to the highest ee for the remaining substrate), terminate the reaction by centrifuging to remove the enzyme/cells or by adding a water-miscible organic solvent like acetonitrile.
-
Extraction and Separation: Acidify the supernatant to pH ~2 with 1M HCl. Extract the mixture with ethyl acetate (3x). The organic layer will contain the desired unreacted (S)-2-cyanopyrrolidine and the (R)-2-carboxypyrrolidine byproduct.
-
Purification: The desired nitrile can be separated from the carboxylic acid byproduct by an acid-base extraction or by column chromatography.
Figure 4: Workflow of enzymatic kinetic resolution using a nitrilase.
Route 4: Synthesis from the Chiral Pool
This strategy leverages the abundance of enantiomerically pure natural products as starting materials. L-proline, a readily available and inexpensive amino acid, serves as an excellent chiral precursor for (S)-2-cyanopyrrolidine.
Principle and Rationale: The synthesis begins with the defined stereocenter of L-proline. The carboxylic acid functional group is converted into a nitrile through a series of well-established chemical transformations. A common sequence involves protection of the amine, conversion of the carboxylic acid to a primary amide, and subsequent dehydration of the amide to the nitrile. The primary advantage is the guaranteed enantiopurity, as the original stereocenter is retained throughout the synthesis. The potential downside is that it often involves a multi-step sequence, which may be less efficient for large-scale production compared to a single-step catalytic asymmetric reaction.
Representative Experimental Protocol: Conversion of L-Proline
This protocol outlines a common multi-step sequence starting from Boc-protected L-proline.
-
Amide Formation: Dissolve N-Boc-L-proline (1.0 eq.) in anhydrous THF. Cool to 0 °C and add ethyl chloroformate (1.1 eq.) and N-methylmorpholine (1.1 eq.). Stir for 30 minutes. Bubble ammonia gas through the solution or add aqueous ammonia (2.0 eq.) and stir for 4 hours at room temperature. Extract the product, N-Boc-L-prolinamide, with ethyl acetate.
-
Dehydration to Nitrile: Dissolve the N-Boc-L-prolinamide (1.0 eq.) in anhydrous dichloromethane. Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) (1.5 eq.) or Burgess reagent, at 0 °C. Stir for 2-4 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield N-Boc-(S)-2-cyanopyrrolidine.
Figure 5: Multi-step synthesis from the L-proline chiral pool.
Comparative Analysis and Data Summary
The selection of an optimal synthetic route depends on a trade-off between various factors. The table below summarizes the key performance indicators for the discussed methodologies.
| Metric | Diastereoselective Strecker | Catalytic Asymmetric Cyanation | Enzymatic Kinetic Resolution | Synthesis from Chiral Pool |
| Typical Yield | 60-80% (over 2 steps) | 85-95% | <50% (for desired enantiomer) | 70-85% (over 2-3 steps) |
| Enantiopurity (ee/de) | 90-98% de | 90-99% ee | >99% ee | >99% ee (retained) |
| Number of Steps | 3-4 (including aux. removal) | 1-2 | 1 (resolution step) | 2-3 |
| Scalability | Moderate; stoichiometry | High; catalytic nature | Moderate to High | High |
| Key Advantage | Well-established, predictable | High efficiency, atom economy | Exceptional enantioselectivity | Guaranteed absolute stereochemistry |
| Key Disadvantage | Stoichiometric auxiliary | Catalyst cost/sensitivity | 50% theoretical yield limit | Longer synthetic sequence |
| Ideal Application | Lab-scale, proof-of-concept | Large-scale manufacturing | High-purity material synthesis | When absolute stereocontrol is paramount |
Conclusion and Expert Recommendation
Each synthetic route to chiral 2-cyanopyrrolidines offers a unique set of advantages and disadvantages.
-
For large-scale industrial production , Catalytic Asymmetric Cyanation stands out as the most promising strategy. Its high yield, excellent enantioselectivity, and catalytic nature make it the most economically and environmentally favorable option.
-
For applications demanding the highest possible enantiopurity (>99.5% ee) , Enzymatic Kinetic Resolution is an unparalleled choice, despite its inherent 50% yield limitation. The ease of separation and mild, green conditions are significant benefits.
-
The Chiral Pool approach, starting from L-proline, remains a robust and reliable method, particularly in academic or early-stage discovery settings where absolute stereochemical fidelity is critical and multi-step sequences are acceptable.
-
The Diastereoselective Strecker Synthesis , while historically important, is now often superseded by more efficient catalytic methods. It may still find use in specific contexts where the required chiral auxiliary is readily available or for the synthesis of complex analogues.
Future developments will likely focus on refining catalytic systems to reduce loadings and costs, as well as discovering novel enzymes with improved substrate tolerance and efficiency, further solidifying these two strategies as the cornerstones of modern chiral amine synthesis.
References
-
Foubelo, F., & Nájera, C. (2003). Asymmetric Strecker Syntheses of α-Amino Nitriles. Current Organic Chemistry, 7(16), 1643-1663. [Link]
-
Ryu, D. H., & Corey, E. J. (2003). Highly Enantioselective Cyanation of N-Acyl-Δ¹-pyrroline-2-carboxylates Catalyzed by a Chiral Al(Salen) Complex. Journal of the American Chemical Society, 125(21), 6388–6390. [Link]
-
Prasad, S., & Bhalla, T. C. (2010). Nitrilases: A Potential Biocatalyst for Nitrile Biotransformations. Journal of Applied Microbiology, 108(5), 1475-1490. [Link]
-
Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., Xu, Z. H., & Cen, P. L. (2012). Nitrilases in nitrile biotransformation: recent progress and future prospects. Journal of Industrial Microbiology & Biotechnology, 39(11), 1579–1592. [Link]
-
Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons. [Link]
A Comparative Guide to the Stability of N-Acylated Pyrrolidine-2-Carbonitriles
Introduction: The Critical Role of Stability in Drug Development
N-acylated pyrrolidine-2-carbonitriles are a class of compounds of significant interest in modern pharmacology, most notably as foundational scaffolds for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1] These agents, such as Vildagliptin, represent a key therapeutic approach for managing type-II diabetes.[2][3] The efficacy of these molecules is intrinsically linked to their unique structure: the N-acylated pyrrolidine ring mimics the proline residue of natural DPP-IV substrates, while the cyanomethyl (-C≡N) group acts as a "warhead," forming a reversible covalent bond with a key serine residue in the enzyme's active site.[1][4] This interaction provides potent and selective inhibition.
The presence of the nitrile group is not only crucial for bioactivity but also confers a degree of chemical stability suitable for oral administration.[1] However, the term "stability" is relative. The molecule contains two key functional groups susceptible to degradation: the N-acyl amide bond and the C2-nitrile group. Furthermore, the stereochemical integrity of the chiral center at the C2 position is paramount for biological activity. Any instability leading to hydrolysis or epimerization can result in a loss of potency, altered pharmacokinetic profiles, and the generation of unwanted impurities.
This guide provides a comprehensive assessment of the stability of N-acylated pyrrolidine-2-carbonitriles. We will delve into the primary degradation pathways, compare the stability of representative analogues through experimental data, and provide a validated protocol for conducting such stability assessments in a research setting. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions during lead optimization, formulation, and analytical method development.
Understanding the Landscape: Potential Degradation Pathways
The chemical stability of an N-acylated pyrrolidine-2-carbonitrile is primarily challenged by three distinct degradation pathways: hydrolysis of the nitrile group, hydrolysis of the N-acyl amide bond, and epimerization of the C2 stereocenter. The prevalence of each pathway is highly dependent on environmental conditions, particularly pH and temperature.
-
Nitrile Hydrolysis : The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.[5] This hydrolysis typically proceeds in two stages: first to a primary amide intermediate ((S)-1-acylpyrrolidine-2-carboxamide), and subsequently to the corresponding carboxylic acid ((S)-1-acylpyrrolidine-2-carboxylic acid).[6] This process can be catalyzed by both acid and base, with the reaction rate increasing significantly at pH extremes.[6]
-
Amide Hydrolysis : The N-acyl group is an amide linkage, which is generally more stable than an ester but can be cleaved under forcing acidic or basic conditions to yield pyrrolidine-2-carbonitrile and the corresponding carboxylic acid.[7] The electronic nature of the acyl substituent can influence the rate of this hydrolysis.
-
Epimerization : The C2 carbon, to which the nitrile is attached, is a chiral center. The (S)-configuration is typically the active enantiomer for DPP-IV inhibition.[1] The alpha-proton on this carbon can be abstracted under basic conditions, leading to the formation of a planar carbanion intermediate. Re-protonation can occur from either face, resulting in racemization and the formation of the inactive (R)-epimer. This loss of stereochemical purity directly translates to a loss of biological potency.
The interplay of these pathways dictates the overall stability profile of the molecule. A robust analytical method must be able to resolve the parent compound from all potential degradants.
Sources
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-pyrrolidine-2-carbonitrile: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and analysis. The proper disposal of specialized compounds like (R)-pyrrolidine-2-carbonitrile is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Foundational Safety and Hazard Assessment: Understanding the "Why"
This compound is an organic nitrile compound. The primary hazard associated with nitriles is their potential to release highly toxic cyanide gas, particularly under acidic conditions.[1][2][3] The hydrolysis of the nitrile group can be catalyzed by acid, leading to the formation of hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[1][2][3] Therefore, the cardinal rule in handling and disposing of this compound waste is the strict segregation from acidic materials.
Safety Data Sheets (SDS) for this compound and similar compounds consistently highlight the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes irritation upon contact.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
A thorough understanding of these hazards informs every step of the disposal process, from the selection of personal protective equipment to the final waste consolidation.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[4][5] For tasks with a higher risk of splashing or extended contact, thicker, chemical-resistant nitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4] |
| Eye Protection | Safety Goggles or a Face Shield | Protects against splashes of the chemical or contaminated solvents, which can cause serious eye irritation. |
| Lab Coat | Standard Laboratory Coat | Provides a barrier against accidental spills on clothing and skin. |
Waste Segregation and Containerization: A Critical Step for Safety
Proper segregation of this compound waste is paramount to prevent dangerous chemical reactions. The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Containerization Protocol:
-
Select Appropriate Containers: Use containers that are chemically resistant and have secure, leak-proof lids. High-density polyethylene (HDPE) containers are a suitable choice.
-
Label Containers Clearly: Before adding any waste, label the containers with the following information:
-
Segregate Waste Streams:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in the designated liquid waste container.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing papers, and disposable labware, in the designated solid waste container.[4]
-
-
Secure Storage: Store the sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure these containers are physically separated from any containers holding acidic waste.[8]
Spill Management and Decontamination: Preparedness is Key
Accidents can happen, and a well-rehearsed spill response plan is essential.
Minor Spills (contained within a fume hood):
-
Alert Colleagues: Inform others in the immediate vicinity of the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or commercial sorbents) to contain the spill.[9]
-
Decontaminate the Area:
-
Dispose of Cleanup Materials: All contaminated absorbent materials, wipes, and PPE must be placed in the designated solid hazardous waste container for cyanide-containing materials.[4]
Major Spills (outside of a fume hood or a large volume):
-
Evacuate Immediately: Alert everyone in the lab and evacuate the area.
-
Isolate the Area: Close the doors to the laboratory to contain any potential vapors.
-
Seek Emergency Assistance: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services. Do not attempt to clean up a major spill without specialized training and equipment.[9]
Final Disposal Pathway: Incineration at an Approved Facility
The ultimate disposal of this compound waste should be handled by a licensed hazardous waste disposal company. The most common and effective method for the final destruction of this type of organic waste is high-temperature incineration.[9][10][11]
The Rationale for Incineration:
-
Complete Destruction: High-temperature incineration breaks down the organic molecules, including the nitrile group, into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides (NOx).[9]
-
Regulatory Compliance: Hazardous waste incinerators are highly regulated by the Environmental Protection Agency (EPA) and must demonstrate a destruction and removal efficiency (DRE) of 99.99% for the hazardous components.[12]
-
Emission Control: Modern incineration facilities are equipped with advanced flue gas scrubbing technologies to neutralize and remove harmful byproducts, such as NOx and any potential traces of hydrogen cyanide, before they are released into the atmosphere.[9]
Your institution's EHS office will coordinate with a certified hazardous waste vendor for the pickup and transportation of your properly segregated and labeled waste containers to a permitted treatment, storage, and disposal facility (TSDF).
Summary and Key Takeaways
The responsible disposal of this compound is a multi-faceted process that prioritizes safety and environmental protection. By adhering to the principles of hazard awareness, proper PPE usage, stringent waste segregation, and compliant final disposal, researchers can ensure that their work is conducted with the highest standards of scientific and ethical responsibility.
Core Principles for Disposal:
-
Never mix with acids.
-
Always wear appropriate PPE.
-
Segregate liquid and solid waste into dedicated, clearly labeled containers.
-
Have a clear and practiced spill response plan.
-
Entrust final disposal to a licensed hazardous waste management company.
By integrating these procedures into your standard laboratory operations, you contribute to a safer and more sustainable research environment.
References
- UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- MSC Industrial Supply. (2023, July 21). How to Select the Right Chemical Resistant Gloves.
- PubChem. (n.d.). This compound.
- Columbia University. (n.d.). Cyanide Safe Use Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Wastes From Non-Specific Sources (F-List).
- Chemicea. (n.d.). Material Safety Data Sheet - (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
- Waste Management Solutions. (n.d.). F List - Hazardous Wastes From Non-Specific Sources.
- European Commission. (n.d.). Basic principles of waste incineration.
- WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
- NBE. (n.d.). Waste gas and liquid incineration system.
- SOS Cleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- ResearchGate. (n.d.). Typical Composition of Waste Organic Materials with High Nitrogen Content.
- U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
- Wikipedia. (n.d.). Incineration.
- U.S. Environmental Protection Agency. (1989). EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Waste Incineration Guidance Series.
- Cornell Law School. (2024, March 8). Burning Issues: Exploring the EPA's New Rule for Trash Incineration.
- American Chemical Society. (n.d.). Transporting Chemicals for Demos.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Southern Methodist University. (n.d.). Transportation for Chemicals Used In Demonstrations or Educational Activities.
- Maryland Department of the Environment. (n.d.). Hazardous Waste.
- U.S. Department of Transportation. (n.d.). DOT-E 5038 (PTE).
- Fisher Scientific. (n.d.).
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice.
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles.
- Kerbl. (n.d.). Chemical resistant gloves.
- Capot Chemical. (n.d.).
- ChemicalBook. (n.d.). This compound HYDROCHLORIDE CAS#: 675602-83-3.
- New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Management.
- Echemi. (n.d.). (S)-1-(2-Chloroacetyl)
- ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles.
- University of North Carolina at Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide.
- University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Pharmaffiliates. (n.d.). (R)-1-[2-(3-Hydroxyadamantan-1-ylamino)acetyl]pyrrolidine-2-carbonitrile.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
- VWR. (n.d.). Chemicals.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Sigma-Aldrich. (n.d.). (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile.
- Simson Pharma Limited. (n.d.). Pyrrolidine-2-carbonitrile.
Sources
- 1. wbdg.org [wbdg.org]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 4. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 5. wellbefore.com [wellbefore.com]
- 6. gloves.com [gloves.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. basel.int [basel.int]
- 9. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Burning Issues: Exploring the EPA’s New Rule for Trash Incineration – Cornell Journal of Law and Public Policy [publications.lawschool.cornell.edu]
A Researcher's Comprehensive Guide to the Safe Handling of (R)-pyrrolidine-2-carbonitrile
As a cornerstone in the synthesis of various pharmaceutical compounds, (R)-pyrrolidine-2-carbonitrile and its derivatives are invaluable to the drug development professional. However, its chemical properties necessitate a robust understanding of safe handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, from personal protective equipment to disposal plans, grounded in established safety protocols.
Hazard Identification and Risk Assessment
This compound is classified as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] The nitrile group (-C≡N) is a key functional group that warrants careful handling due to its potential to release cyanide under certain conditions, such as in the presence of strong acids.[4] Therefore, a thorough risk assessment is paramount before any handling of this compound.
Key Hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Safety goggles with side-shields, disposable nitrile gloves (double-gloving recommended), lab coat, and a properly fitted respirator if not handled in a fume hood.[4][5][6] | To prevent inhalation of fine particles and dermal/ocular contact. |
| Solution Preparation and Transfer | Chemical splash goggles, disposable nitrile gloves, lab coat. A face shield is recommended if there is a significant splash risk.[5][7] | To protect against splashes and direct contact with the skin and eyes. |
| Reaction Work-up and Purification | Chemical splash goggles, disposable nitrile gloves, lab coat, and chemical-resistant apron.[8][9] | Provides an additional layer of protection against larger volume splashes and spills. |
| Handling Waste | Chemical splash goggles, disposable nitrile gloves, lab coat. | To prevent contact with contaminated materials during disposal procedures. |
It is crucial to inspect gloves for any signs of degradation or perforation before use.[10] After handling the chemical, gloves should be removed carefully to avoid contaminating the skin, and hands should be washed thoroughly.[7][10]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Receipt and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[11][12] The storage area should be clearly labeled with the appropriate hazard warnings.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that the chemical fume hood is certified and functioning correctly.[11] Clear the workspace of any unnecessary items and have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4][5] Use a spatula for solid transfers and avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction: If the compound is used in a reaction, ensure the apparatus is set up securely within the fume hood.
-
Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.[9]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and empty containers, in a designated hazardous waste container.[8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]
Spill Management Workflow
A clear and practiced spill response plan is essential. The following diagram outlines the key steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.[8]
Waste Segregation and Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with incompatible waste streams.
-
Store waste containers in a designated, well-ventilated secondary containment area.
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][10]
-
Never dispose of this compound down the drain or in regular trash.[13]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available from: [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. Available from: [Link]
-
Cyanide Safe Use Guidelines - Columbia | Research. Available from: [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. Available from: [Link]
-
First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. Available from: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available from: [Link]
-
MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile - Capot Chemical. Available from: [Link]
-
MSDS of pyrrolidine-2-carbonitrile trifluoroacetate. Available from: [Link]
-
The Science And Safety Behind The Use Of Nitrile Gloves. Available from: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available from: [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. Available from: [Link]
-
Why You Should use Nitrile Glove in Laboratories - Eastwest Medico. Available from: [Link]
-
This compound | C5H8N2 | CID 2760526 - PubChem - NIH. Available from: [Link]
-
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile - PubChem - NIH. Available from: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. echemi.com [echemi.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. capotchem.com [capotchem.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
